molecular formula C3H4N2O B105145 1,3-Oxazol-2-amine CAS No. 4570-45-0

1,3-Oxazol-2-amine

Cat. No.: B105145
CAS No.: 4570-45-0
M. Wt: 84.08 g/mol
InChI Key: ACTKAGSPIFDCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Oxazol-2-amine (CAS 4570-45-0), a heterocyclic compound with the molecular formula C3H4N2O and a molecular weight of 84.08 g/mol, is supplied with a purity of 97% and has a melting point of 93-95°C . This compound features a 1,3-oxazole core, a five-membered aromatic ring containing oxygen and nitrogen atoms, which is a privileged scaffold in medicinal chemistry and drug discovery . The 1,3-oxazole structure is a key component in various biologically active molecules and approved drugs, underpinning its significant research value . Specifically, derivatives of this compound, such as N-methylbenzo[d]oxazol-2-amine, have been identified as novel anthelmintic agents with promising activity against parasitic nematodes and low cytotoxicity in preliminary studies . Furthermore, other 1,3-oxazole-based compounds have demonstrated potent antiproliferative properties in screening assays against the NCI-60 panel of human tumor cell lines, showing high specificity for leukemia cell lines and functioning as tubulin polymerization inhibitors . The structural motif is also explored in various other therapeutic areas, as evidenced by patents covering 1,3-oxazole compounds for the treatment of cancer . Researchers utilize this high-purity compound as a key synthetic intermediate for constructing more complex molecules and for screening in various biological assays. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c4-3-5-1-2-6-3/h1-2H,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTKAGSPIFDCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339766
Record name Oxazole-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4570-45-0
Record name 2-Oxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4570-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazole-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxazolamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Oxazol-2-amine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Oxazol-2-amine, a pivotal heterocyclic organic compound, serves as a critical structural motif in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core chemical properties, structural features, synthesis, and reactivity. Particular emphasis is placed on its emerging role as a privileged scaffold in the development of novel therapeutics, including antitubercular agents and kinase inhibitors. This document consolidates quantitative data, detailed experimental protocols, and visual representations of its chemical structure, synthetic workflows, and relevant biological pathways to serve as a vital resource for researchers in the field.

Chemical Structure and Properties

This compound, also known as 2-aminooxazole, is a five-membered aromatic heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 3, with an amino group substituted at the 2-position.[1] The oxazole ring imparts aromatic character and stability to the molecule, while the primary amine group provides a key site for chemical modification and biological interactions.[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing synthetic modifications.

PropertyValueSource(s)
Molecular Formula C₃H₄N₂O[1]
Molecular Weight 84.08 g/mol [1]
Melting Point 90-95 °C[1]
Boiling Point 186.7 ± 23.0 °C (Predicted)[1]
pKa 5.45 ± 0.10 (Predicted)[2]
logP -0.3 (Predicted for a derivative)[3]
Appearance White to off-white solid[1][4]
Solubility Soluble in DMSO, slightly soluble in ethyl acetate[2]
Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. The following table summarizes key expected spectral features.

Spectroscopy Characteristic Features
¹H NMR Signals corresponding to the two protons on the oxazole ring and the protons of the amino group. The chemical shifts are influenced by the electronic environment of the ring.
¹³C NMR Resonances for the three carbon atoms of the oxazole ring, with the carbon at the 2-position (C2) being significantly deshielded due to its attachment to two heteroatoms.
Infrared (IR) Characteristic N-H stretching vibrations for the primary amine (typically two bands in the 3400-3250 cm⁻¹ region), N-H bending (1650-1580 cm⁻¹), and C=N and C-O stretching vibrations from the oxazole ring.[5][6]
Mass Spectrometry The mass spectrum is influenced by the amino group, with a primary fragmentation process often involving the loss of the •CNH₂ moiety.[7]

Synthesis and Reactivity

The synthesis of the this compound core is a cornerstone for the development of its derivatives. Several synthetic strategies have been developed, with the Hantzsch-type synthesis being a common approach.

General Synthesis Workflow

A prevalent method for synthesizing 2-aminooxazole derivatives involves the condensation of an α-haloketone or α-haloaldehyde with urea or a urea-like reagent. The following diagram illustrates a general workflow for this synthesis.

G A α-Haloketone/ Aldehyde C Condensation/ Cyclization A->C B Urea B->C D This compound Derivative C->D E Purification D->E F Final Product E->F

A general workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 4-(1-Benzofuran-2-yl)-1,3-oxazol-2-amine

This protocol provides a representative example of the synthesis of a substituted this compound derivative.[8]

Materials:

  • 2-Bromoacetylbenzofuran (0.05 mole)

  • Urea (0.05 mole)

  • Ethanol (250 ml)

  • 5% aqueous sodium acetate solution

  • Cold water

Procedure:

  • A solution of 2-bromoacetylbenzofuran (0.05 mole) and urea (0.05 mole) in 250 ml of ethanol is refluxed for 2 hours.[8]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then poured into cold water.[8]

  • The mixture is neutralized with a 5% aqueous sodium acetate solution, which will cause the product to precipitate.[8]

  • The resulting solid is collected by filtration.

  • The crude product is recrystallized from ethanol to yield colorless tiny crystals of 4-(1-benzofuran-2-yl)-1,3-oxazol-2-amine.[8]

Reactivity

The this compound scaffold exhibits a rich reactivity profile:

  • N-Functionalization: The primary amino group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and arylation (e.g., Buchwald-Hartwig coupling) to introduce a wide range of substituents.[1]

  • Electrophilic Substitution: The oxazole ring can undergo electrophilic substitution, although it is generally less reactive than other five-membered heterocycles like pyrrole.[1]

  • Ring Transformations: Under certain conditions, the oxazole ring can undergo ring-opening and rearrangement reactions.[1]

Applications in Drug Development

The this compound moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets.

Antitubercular Activity

Derivatives of this compound have demonstrated potent antimicrobial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] The ability to easily modify the amino group allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

FLT3 Inhibition in Acute Myeloid Leukemia (AML)

A significant area of research is the development of this compound derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3).[9][10] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, promoting cancer cell proliferation.[9][10]

The FLT3 receptor is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling cascades, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways.[7] These pathways ultimately promote cell survival and proliferation.[7] this compound-based inhibitors can bind to the ATP-binding site of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream pathways.[9][10] This leads to the inhibition of cancer cell growth and the induction of apoptosis.[9][10]

The following diagram illustrates the FLT3 signaling pathway and the point of inhibition by this compound derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor This compound Inhibitor Inhibitor->FLT3 Inhibition

The FLT3 signaling pathway and its inhibition by this compound derivatives.

Conclusion

This compound is a versatile and highly valuable heterocyclic compound with a growing footprint in medicinal chemistry. Its favorable chemical properties, synthetic accessibility, and the biological activity of its derivatives make it a compelling scaffold for the development of new drugs. The continued exploration of its chemical space, particularly in the context of kinase inhibition and antimicrobial activity, promises to yield novel therapeutic agents for a range of diseases. This guide provides a foundational understanding for researchers looking to leverage the potential of this important molecule.

References

Physicochemical Properties of 2-Aminooxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooxazole is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug development.[1] Its structural motif is recognized as a valuable scaffold in the synthesis of various biologically active molecules, including those with antimicrobial properties against strains such as Mycobacterium tuberculosis.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminooxazole, offering a valuable resource for researchers engaged in its study and application. The following sections detail its fundamental properties, spectroscopic data, and established experimental protocols for their determination.

Core Physicochemical Properties

The fundamental physicochemical properties of 2-aminooxazole are summarized in the table below, providing a quantitative snapshot of its key characteristics.

PropertyValueSource(s)
Molecular Formula C₃H₄N₂O[1][2]
Molecular Weight 84.08 g/mol [1][2]
Appearance White to pale cream solid/crystals[3][4]
Melting Point 90-95 °C[2][3]
Boiling Point 186.7 ± 23.0 °C (Predicted)[3]
Density 1.2 ± 0.1 g/cm³[3]
pKa 5.45 ± 0.10 (Predicted)
logP -0.2 (Computed)[2]
Water Solubility 24 μM (in water), 9.3 μM (in PBS, pH 7.4)

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of 2-aminooxazole. The following tables present its nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolventSource(s)
7.12d1.0H-4CDCl₃[3]
6.73d1.0H-5CDCl₃[3]
5.44br. s--NH₂CDCl₃[3]
7.18d1.0H-4D₂O[3]
6.65d1.0H-5D₂O[3]
¹³C NMR Data
Chemical Shift (δ) ppmAssignmentSolventSource(s)
161.0C-2 (-NH₂)CDCl₃[3]
132.3C-4CDCl₃[3]
126.4C-5CDCl₃[3]
Infrared (IR) Spectroscopy

A study on the photochemistry of 2-aminooxazole provides detailed experimental and computed IR spectral data. The key absorptions are a result of the various stretching and bending vibrations of the molecule's functional groups.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-aminooxazole and the determination of its key physicochemical properties.

Synthesis of 2-Aminooxazole

One common method for the synthesis of 2-aminooxazole involves the reaction of an α-hydroxyaldehyde with cyanamide.

Materials:

  • Glycolaldehyde

  • Cyanamide

  • Deuterium oxide (D₂O) or an appropriate solvent

  • Sodium hydroxide (NaOH) for pH adjustment (if necessary)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Heptane

Procedure:

  • Dissolve glycolaldehyde and cyanamide in D₂O or a suitable solvent.[3]

  • If necessary, adjust the pH of the solution. One procedure notes the reaction proceeds from an initial pD of 7 to 13 over 48 hours at 40 °C.[3] Another mentions adjusting the pH to 7 with dilute NaOH and heating at 60 °C for 3 hours.[3]

  • Monitor the reaction progress using ¹H NMR spectroscopy until the signals corresponding to the starting materials have disappeared.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product into ethyl acetate.[3]

  • Dry the combined organic layers over magnesium sulfate.[3]

  • Concentrate the solution in vacuo.

  • Recrystallize the crude product from a mixture of heptane and ethyl acetate to yield pure 2-aminooxazole as long, thin, clear needles.[3]

Synthesis_of_2_Aminooxazole reagents Glycolaldehyde + Cyanamide reaction Reaction in Solvent (e.g., D₂O) Heat and/or pH adjustment reagents->reaction workup Workup (Extraction, Drying, Concentration) reaction->workup purification Purification (Recrystallization) workup->purification product 2-Aminooxazole purification->product

Synthesis of 2-Aminooxazole Workflow
Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration.

Materials:

  • 2-Aminooxazole

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength

  • pH meter with a combined pH electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

  • Nitrogen gas source

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Prepare a solution of 2-aminooxazole of a known concentration (e.g., 1 mM) in water or a suitable buffer.

  • Add the KCl solution to maintain a constant ionic strength.

  • Purge the solution with nitrogen gas to remove dissolved carbon dioxide.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Begin stirring the solution gently.

  • Add the standardized acid (or base) titrant in small, precise increments from the buret.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH values against the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.

pKa_Determination start Prepare Solution of 2-Aminooxazole titrate Titrate with Standard Acid/Base start->titrate measure Record pH after each addition titrate->measure measure->titrate Repeat plot Plot pH vs. Volume of Titrant measure->plot Titration Complete determine Determine pKa from Half-Equivalence Point plot->determine

Workflow for pKa Determination
Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its partitioning between an organic and an aqueous phase.

Materials:

  • 2-Aminooxazole

  • n-Octanol (reagent grade)

  • Water (high purity) or phosphate-buffered saline (PBS, pH 7.4)

  • Separatory funnel or centrifuge tubes

  • Shaker or rotator

  • Analytical instrument for concentration determination (e.g., HPLC-UV)

Procedure:

  • Pre-saturate the n-octanol with water (or PBS) and the water (or PBS) with n-octanol by mixing them and allowing the phases to separate.

  • Prepare a stock solution of 2-aminooxazole in the pre-saturated aqueous phase.

  • Add a known volume of the 2-aminooxazole solution and an equal volume of the pre-saturated n-octanol to a separatory funnel or centrifuge tube.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Carefully collect samples from both the aqueous and the n-octanol layers.

  • Determine the concentration of 2-aminooxazole in each phase using a suitable analytical method like HPLC-UV.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

logP_Determination prepare Prepare Pre-saturated n-Octanol and Water partition Partition 2-Aminooxazole between the two phases prepare->partition separate Separate the Aqueous and Organic Layers partition->separate analyze Analyze Concentration in each phase (e.g., HPLC) separate->analyze calculate Calculate logP analyze->calculate

Workflow for logP Determination
Determination of Water Solubility

The solubility of a compound in water is a critical parameter in drug development.

Materials:

  • 2-Aminooxazole

  • Distilled or deionized water

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration determination (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid 2-aminooxazole to a vial containing a known volume of water.

  • Seal the vial and place it in a constant temperature shaker or water bath (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

  • Dilute the filtrate if necessary and determine the concentration of 2-aminooxazole in the saturated solution using a calibrated analytical method.

  • The measured concentration represents the aqueous solubility of 2-aminooxazole at the specified temperature.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 2-aminooxazole, supported by experimental data and established protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating a deeper understanding of this important heterocyclic compound and aiding in its application in the design and synthesis of novel therapeutic agents.

References

Spectroscopic Profile of 1,3-Oxazol-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-oxazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and prebiotic research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the available ¹H and predicted ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons on the oxazole ring and the amino group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.13Singlet1HH4
6.74Singlet1HH5
5.26Broad Singlet2H-NH₂
Solvent: CDCl₃, Reference: TMS[1]
¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~158-162C2 (carbon bearing the amino group)
~125-130C4
~100-105C5

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-aminooxazole has been characterized in a matrix-isolation study, revealing key vibrational modes.

Wavenumber (cm⁻¹)AssignmentIntensity
3551νₐₛ(NH₂) - Asymmetric NH₂ stretchMedium
3439νₛ(NH₂) - Symmetric NH₂ stretchMedium
1649δ(NH₂) - NH₂ scissoringStrong
1560Ring stretchingStrong
1478Ring stretchingVery Strong
1284Ring stretching + δ(CH)Medium
1184δ(CH) + Ring stretchingMedium
1098Ring breathingWeak
943γ(CH) - CH out-of-plane bendStrong
878Ring deformationMedium
768Ring torsionStrong
Source: Matrix-isolation IR spectroscopy[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

The mass spectrometric behavior of 2-aminooxazoles is significantly influenced by the electron-donating amino group.[3] The molecular ion (M⁺) is expected at an m/z corresponding to the molecular weight of this compound (84.08 g/mol ).

Predicted Key Fragmentation Pathways:

  • Loss of HCN (m/z 27): A common fragmentation pathway for five-membered nitrogen-containing heterocycles.

  • Loss of CO (m/z 28): Characteristic of the oxazole ring cleavage.

  • Formation of the azirine radical cation: Resulting from the rearrangement and cleavage of the oxazole ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method is frequently employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Electron Ionization (EI) mass spectra are typically acquired using a mass spectrometer with an EI source. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of a small molecule like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Report Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Report Comprehensive Spectroscopic Profile Structure_Elucidation->Report Purity_Assessment->Report

Caption: General workflow for the spectroscopic characterization of this compound.

References

The Diverse Biological Activities of 2-Aminooxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminooxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the multifaceted biological activities of 2-aminooxazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity

2-Aminooxazole derivatives have emerged as a promising class of compounds with potent anticancer activities against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes in cancer-related signaling pathways, such as protein kinases, and the induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2-aminooxazole and related derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 3-(2-(benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivativeHCT116 (Colon)71.8[1]
2 3-(2-(benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivativeMCF7 (Breast)74.1[1]
3 Dasatinib analog (2-aminooxazole)K562 (Leukemia)Nanomolar range[2]
4 2-aminobenzoxazole derivativeA549 (Lung)79.42% inhibition[3]
5 2-aminobenzoxazole derivativeMCF-7 (Breast)6.98[3]
6 2-aminobenzothiazole derivativeHCT116 (Colon)6.43 ± 0.72[4]
7 2-aminobenzothiazole derivativeA549 (Lung)9.62 ± 1.14[4]
8 2-aminobenzothiazole derivativeA375 (Melanoma)8.07 ± 1.36[4]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4][5][6][7][8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminooxazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: Apoptosis Induction

Several anticancer agents exert their effect by inducing apoptosis, or programmed cell death. The intrinsic pathway of apoptosis is a common mechanism, involving the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.

2-Aminooxazole Derivative 2-Aminooxazole Derivative Bcl-2 Bcl-2 2-Aminooxazole Derivative->Bcl-2 Inhibits Bax Bax 2-Aminooxazole Derivative->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Bax->Mitochondrion Promotes release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Intrinsic Apoptosis Pathway

Anti-inflammatory Activity

Certain 2-aminooxazole derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action can involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and the modulation of pro-inflammatory cytokine production.

Quantitative Anti-inflammatory Activity Data

The following table presents the anti-inflammatory activity of selected compounds, including their ability to inhibit carrageenan-induced paw edema and their IC50 values against COX enzymes.

Compound IDActivity AssayResultReference
9 Carrageenan-induced paw edema (rat)63% inhibition[9]
10 Carrageenan-induced paw edema (rat)96.31% inhibition (4h)[1]
11 Carrageenan-induced paw edema (rat)99.69% inhibition (4h)[1]
12 COX-1 Inhibition (in vitro)IC50 = 15.7 - 26.6 µM[6]
13 COX-2 Inhibition (in vitro)IC50 = 0.29 - 3.3 µM[6]
14 IL-6 Inhibition (in vitro)IC50 = 5.09 ± 0.88 µM[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[11][12][13]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Dosing: Administer the 2-aminooxazole derivative or a control vehicle to rats (e.g., orally or intraperitoneally).

  • Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.[11]

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan-only control group.

Signaling Pathway: Inflammatory Cascade

Inflammation is a complex process involving multiple signaling pathways. A key pathway is the arachidonic acid cascade, where COX enzymes catalyze the production of prostaglandins, which are potent inflammatory mediators. Pro-inflammatory cytokines like TNF-α and IL-6 also play a crucial role in amplifying the inflammatory response through pathways like NF-κB.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MembranePhospholipids MembranePhospholipids ArachidonicAcid ArachidonicAcid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX1 ArachidonicAcid->COX1 COX2 COX2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation IKK IKK IkB IkB IKK->IkB phosphorylates NFkB_p65_p50 NF-kB (p65/p50) IkB->NFkB_p65_p50 inhibits NFkB_p65_p50_n NF-kB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n translocates to GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_p65_p50_n->GeneExpression GeneExpression->Inflammation promotes InflammatoryStimuli InflammatoryStimuli InflammatoryStimuli->MembranePhospholipids InflammatoryStimuli->IKK activates 2-Aminooxazole Derivative 2-Aminooxazole Derivative 2-Aminooxazole Derivative->COX2 Inhibits 2-Aminooxazole Derivative->IKK May Inhibit

Inflammatory Signaling Pathways

Antimicrobial Activity

2-Aminooxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains, including drug-resistant pathogens. Their ability to inhibit essential microbial enzymes makes them attractive candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The following table provides the Minimum Inhibitory Concentration (MIC) values of selected 2-aminooxazole derivatives against different microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
15 Mycobacterium tuberculosis H37Ra3.13[9]
16 Staphylococcus aureus6.25 - 12.5[15]
17 Escherichia coli6.25 - 12.5[15]
18 Candida albicans3.125[9]
19 Acinetobacter baumannii (MDR)15.63[16]
20 Klebsiella pneumoniae6.25 - 12.5[15]
Experimental Protocol: Resazurin Microtiter Assay for MIC Determination

The resazurin microtiter assay is a colorimetric method used to determine the MIC of antimicrobial agents.[1][9][17][18]

Principle: Viable, metabolically active microbial cells reduce the blue dye resazurin to the pink, fluorescent resorufin. The absence of this color change indicates the inhibition of microbial growth.

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the 2-aminooxazole derivatives in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism in a suitable growth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Resazurin Addition: Add the resazurin solution to each well and incubate for a further period to allow for color development.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

General Workflow for Synthesis and Screening

The discovery and development of novel 2-aminooxazole derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

Start Start Synthesis Synthesis of 2-Aminooxazole Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Screening HitIdentification Hit Identification (Active Compounds) Screening->HitIdentification LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization Preclinical Preclinical Studies (In vivo efficacy, Toxicology) LeadOptimization->Preclinical End End Preclinical->End

Drug Discovery Workflow

Conclusion

The 2-aminooxazole scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The provided quantitative data, experimental protocols, and pathway diagrams offer a solid foundation for further research and development in this exciting area of medicinal chemistry. Future efforts in lead optimization and in-depth mechanistic studies are poised to unlock the full therapeutic potential of this promising class of compounds.

References

The 2-Aminooxazole Core: A Scaffolding Guide to Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminooxazole analogs, a heterocyclic scaffold of growing interest in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the therapeutic applications of these compounds, with a particular focus on their anticancer and antimicrobial properties. Through a detailed examination of experimental data, this guide offers insights into the rational design of novel 2-aminooxazole derivatives with enhanced potency and selectivity.

Introduction: The Rise of the 2-Aminooxazole Scaffold

The 2-aminooxazole moiety is increasingly recognized as a "privileged scaffold" in drug discovery. Its structural resemblance to the well-established 2-aminothiazole core allows for its role as a bioisostere, often conferring advantageous physicochemical properties such as improved solubility and metabolic stability.[1][2] The replacement of the sulfur atom in the thiazole ring with an oxygen atom can lead to a lower potential for metabolic oxidation, making the 2-aminooxazole core an attractive alternative in lead optimization.[1][2]

Initial investigations have highlighted the potent antitubercular activity of 2-aminooxazole derivatives.[2] More recent studies have expanded their therapeutic potential to oncology, with analogs demonstrating significant efficacy as kinase inhibitors.[3] This guide will explore the key structural modifications that influence the biological activity of 2-aminooxazole analogs in these therapeutic areas.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aminooxazole analogs is highly dependent on the nature and position of substituents on the core structure. The following sections summarize the key SAR findings for antitubercular and anticancer activities.

Antitubercular Activity

The 2-aminooxazole scaffold has been investigated as a bioisosteric replacement for the 2-aminothiazole core in antitubercular agents. The general trend indicates that the 2-aminooxazole derivatives maintain, and in some cases enhance, the antitubercular activity of their thiazole counterparts.

Table 1: SAR of 2-Aminooxazole Analogs as Antitubercular Agents

Compound IDR1 (at C4)R2 (at N2)MIC (μM) against M. tuberculosisCytotoxicity (VERO cells)Reference
30 Phenyl3,5-bis(trifluoromethyl)phenyl13.2Negligible[4]
34 Phenyl3-methyl-5-isoxazolyl6.5Negligible[4]
36 Phenyl5-methyl-3-isoxazolyl3.2Negligible[4]
  • Substitution at the 2-amino group (N2): The nature of the substituent at the 2-amino position is a critical determinant of antitubercular activity. Aromatic and heteroaromatic rings are common substitutions. Notably, isoxazole-containing derivatives (compounds 34 and 36 ) generally exhibit greater potency than those with aryl substituents like in compound 30 .[4]

  • Substitution at the C4 position: While less explored for the oxazole series, SAR studies on the analogous 2-aminothiazoles suggest that this position is also important for activity.

Anticancer Activity: Kinase Inhibition

The 2-aminooxazole core has emerged as a promising scaffold for the development of kinase inhibitors. By mimicking the hinge-binding interactions of ATP, these compounds can effectively block the catalytic activity of kinases involved in cancer cell proliferation and survival. The close structural similarity to the 2-aminothiazole core, present in the approved kinase inhibitor dasatinib, has spurred the development of 2-aminooxazole-based anticancer agents.

Dasatinib, a potent inhibitor of chronic myeloid leukemia (CML), features a 2-aminothiazole core. Studies on dasatinib derivatives where the thiazole is replaced by an oxazole have shown that the 2-aminooxazole analogs retain potent antiproliferative activity against human CML K562 cells, with some compounds exhibiting nanomolar inhibitory activity comparable to dasatinib itself.[3] This highlights the viability of the 2-aminooxazole scaffold in the design of novel kinase inhibitors.

Table 2: SAR of 2-Aminooxazole Dasatinib Analogs against K562 Cells

Compound IDR (at C4)IC50 (nM)Reference
8b 2-chloro-6-methylphenyl<10[3]
8c 2,6-dichlorophenyl<10[3]
9b 2-chloro-6-methylphenyl<10[3]
  • Bioisosteric Replacement: The substitution of the 2-aminothiazole ring in dasatinib with a 2-aminooxazole ring results in compounds with comparable, potent anti-CML activity.[3]

  • Substituents on the N-aryl group: As with dasatinib, bulky and appropriately substituted aryl groups at the 2-amino position are crucial for high potency. For instance, the 2-chloro-6-methylphenyl and 2,6-dichlorophenyl groups contribute to the high activity of compounds 8b , 8c , and 9b .[3]

Experimental Protocols

General Synthesis of N,4-Disubstituted 2-Aminooxazole Analogs

A versatile two-step synthetic methodology has been developed for the preparation of N,4-disubstituted 2-aminooxazoles.[1] This method involves the condensation of an α-bromoacetophenone with urea, followed by a Buchwald-Hartwig cross-coupling reaction.

Step 1: Condensation of α-bromoacetophenone with urea

  • To a solution of the appropriately substituted α-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., DMF), add urea (1.5 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 4-substituted-2-aminooxazole intermediate.

Step 2: Buchwald-Hartwig Cross-Coupling

  • In a reaction vessel, combine the 4-substituted-2-aminooxazole intermediate (1.0 eq), the desired aryl halide (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 5 mol%), a phosphine ligand (e.g., XPhos, 10 mol%), and a base (e.g., Cs2CO3, 2.0 eq).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 100-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N,4-disubstituted 2-aminooxazole analog.

G cluster_0 Step 1: 2-Aminooxazole Core Synthesis cluster_1 Step 2: N-Arylation Start_1 α-bromoacetophenone + Urea Process_1 Condensation (e.g., DMF, 80-100°C) Start_1->Process_1 Product_1 4-Substituted-2-aminooxazole Process_1->Product_1 Process_2 Buchwald-Hartwig Coupling (e.g., Toluene, 100-120°C) Product_1->Process_2 Intermediate Start_2 Aryl Halide Start_2->Process_2 Catalyst Pd Catalyst + Ligand + Base Catalyst->Process_2 Product_2 N,4-Disubstituted-2-aminooxazole Process_2->Product_2

Synthetic Workflow for N,4-Disubstituted 2-Aminooxazoles
In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5][6][7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminooxazole analogs in culture medium. After the 24-hour incubation, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (Luminescent Assay)

Luminescent kinase assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase.[8][9][10][11][12]

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer. Prepare serial dilutions of the 2-aminooxazole analogs in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds or vehicle control (DMSO) to the wells of a 384-well white, opaque plate.

  • Kinase Reaction: Add the kinase and substrate solution to the wells. Incubate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and generate a luminescent signal by adding the Kinase-Glo® reagent to each well. Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mechanism of Action and Signaling Pathways

The anticancer activity of many 2-aminooxazole and related 2-aminothiazole analogs is attributed to their ability to inhibit protein kinases that are crucial for cancer cell signaling.[13][14][15][16][17] One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a common event in many types of cancer. 2-Aminothiazole derivatives have been shown to be potent inhibitors of PI3K.[14][17] Given the bioisosteric relationship, it is highly probable that 2-aminooxazole analogs also exert their anticancer effects through the modulation of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival Akt->Proliferation inhibits apoptosis mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E S6K->Proliferation promotes eIF4E->Proliferation promotes GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor 2-Aminooxazole Inhibitor Inhibitor->PI3K inhibits

Representative PI3K/Akt/mTOR Signaling Pathway

Conclusion and Future Directions

The 2-aminooxazole scaffold represents a versatile and promising core for the development of novel therapeutic agents. The bioisosteric relationship with the 2-aminothiazole core provides a strong foundation for the rational design of new analogs with improved pharmacological profiles. The demonstrated efficacy of 2-aminooxazole derivatives as both antitubercular and anticancer agents warrants further investigation.

Future research should focus on:

  • Expansion of the SAR: A systematic exploration of substituents at various positions of the 2-aminooxazole ring is needed to build a more comprehensive understanding of the SAR for different biological targets.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by 2-aminooxazole analogs will be crucial for their clinical development.

  • Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies on the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds are necessary to identify candidates with favorable drug-like properties.

References

A Technical Guide to 1,3-Oxazol-2-amine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole ring is a versatile five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological properties, including potent anticancer activity.[3] A significant portion of this activity stems from their ability to inhibit various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[4] This technical guide provides an in-depth overview of 1,3-oxazol-2-amine derivatives, focusing on their synthesis, mechanism of action as kinase inhibitors, and the experimental protocols used for their evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical routes. A common strategy involves the cyclization of α-haloketones with appropriate amine precursors. For instance, the synthesis of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, involves a multi-step process.[5] A generalized workflow for the synthesis of such compounds is outlined below.

G start Substituted Acetophenone step1 α-Halogenation start->step1 intermediate1 α-Haloketone step1->intermediate1 e.g., Br2 step2 Reaction with Sodium Azide intermediate1->step2 intermediate2 α-Azido Ketone step2->intermediate2 NaN3 step3 Reaction with Thiophosgene intermediate2->step3 intermediate3 Isothiocyanate Intermediate step3->intermediate3 CSCl2 step4 Cyclization with Triphenylphosphine (PPh3) intermediate3->step4 end This compound Derivative step4->end Dioxane, 90°C

A generalized synthetic workflow for this compound derivatives.

Mechanism of Action: Kinase Inhibition

Protein kinases are key targets in drug development, especially in oncology.[6] Small molecule inhibitors that compete with ATP for binding to the kinase active site are a major class of anticancer drugs.[7] this compound derivatives have shown significant promise in this area.

A notable example is the compound 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (referred to as 7c) , which has been identified as a potent inhibitor of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[5][8] The internal tandem duplication (ITD) mutation of FLT3 leads to its constitutive activation, promoting uncontrolled cell proliferation.[5][8] Compound 7c effectively inhibits both wild-type and mutated FLT3, leading to the suppression of downstream signaling pathways, inhibition of cancer cell proliferation, and induction of apoptosis.[5]

G cluster_membrane Cell Membrane FLT3 FLT3 Receptor Activation Constitutive Activation (FLT3-ITD) FLT3->Activation Inhibitor This compound Derivative (e.g., 7c) Inhibitor->FLT3 Inhibition Downstream Downstream Signaling (STAT5, PI3K/Akt, MAPK) Activation->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of G prep 1. Prepare Reagents (Enzyme, Substrate, ATP, Compound Dilutions) plate 2. Add Compound to 384-well Plate prep->plate add_enzyme 3. Add Kinase/Substrate Mix plate->add_enzyme add_atp 4. Initiate Reaction with ATP add_enzyme->add_atp incubate1 5. Incubate at RT (60-90 min) add_atp->incubate1 detect 6. Stop & Add Detection Reagents (EDTA, Labeled Antibody) incubate1->detect incubate2 7. Incubate at RT (>60 min) detect->incubate2 read 8. Read Plate (TR-FRET Reader) incubate2->read analyze 9. Analyze Data & Calculate IC50 read->analyze G seed 1. Seed Cancer Cells in 96-well Plate incubate1 2. Incubate for 24h seed->incubate1 treat 3. Treat with Serial Dilutions of Compound incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate for 2-4h add_mtt->incubate3 solubilize 7. Add Solubilization Solution incubate3->solubilize read 8. Measure Absorbance (Plate Reader) solubilize->read analyze 9. Analyze Data & Calculate IC50 read->analyze

References

The Ascendant Scaffold: A Technical Guide to the Antimicrobial Properties of 2-Aminooxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens constitutes a critical threat to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Within the landscape of heterocyclic chemistry, the 2-aminooxazole scaffold has gained significant attention as a "privileged" structure in medicinal chemistry. Its isosteric relationship with the well-studied 2-aminothiazole core has prompted extensive investigation, revealing that 2-aminooxazole derivatives often exhibit superior physicochemical properties, such as increased aqueous solubility, and potent antimicrobial activity, particularly against mycobacteria. This technical guide provides an in-depth overview of the antimicrobial properties of 2-aminooxazole compounds, focusing on quantitative data, detailed experimental methodologies, and the elucidation of their mechanism of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of 2-aminooxazole derivatives has been quantified against a range of bacterial and fungal pathogens. Minimum Inhibitory Concentration (MIC) is the primary metric used to assess the potency of these compounds. The following table summarizes the MIC values for a series of N-oxazolylcarboxamides, highlighting the potent activity of 2-aminooxazole isosteres compared to their 2-aminothiazole counterparts, especially against Mycobacterium tuberculosis.

Compound IDHeteroaromatic CoreRTarget OrganismMIC (µg/mL)
6b Pyridine-2-carboxamideHM. tuberculosis H37Ra3.125
7b 6-Methylpyridine-2-carboxamideHM. tuberculosis H37Ra3.125
11b Pyridine-2-carboxamide4-PhenylM. tuberculosis H37Ra3.125
15b 6-Chloropyridine-2-carboxamide4-PhenylM. tuberculosis H37Ra3.125
17b Pyrazine-2-carboxamide4-PhenylM. tuberculosis H37Ra15.625
18b 5-Chloropyrazine-2-carboxamide4-PhenylM. tuberculosis H37Ra15.625
AB15 *2-chloro-isonicotinamide-Acinetobacter baumannii15.63 - 62.5 µM

Note: Data for compounds 6b, 7b, 11b, 15b, 17b, and 18b are derived from a study comparing 2-aminooxazole (2-AMO) and 2-aminothiazole (2-AMT) derivatives. The 'b' series contains the 2-aminooxazole moiety. Data for AB15 is from a separate study.

Proposed Mechanism of Action: Inhibition of FabH

Molecular docking and dynamics simulations have suggested that a probable target for the antimycobacterial action of 2-aminooxazole compounds is the β-ketoacyl-acyl carrier protein synthase III (FabH). FabH is a crucial condensing enzyme that catalyzes the initial step of the type II fatty acid synthesis (FAS-II) pathway in bacteria. This pathway is essential for building the bacterial cell membrane. By inhibiting FabH, 2-aminooxazole compounds disrupt the entire fatty acid synthesis cycle, leading to bacterial growth inhibition and death.

FabH_Inhibition_Pathway cluster_FASII Bacterial Fatty Acid Synthesis (FAS-II) Pathway cluster_Inhibition Mechanism of Inhibition Acetyl_CoA Acetyl-CoA FabH FabH (β-ketoacyl-ACP synthase III) Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Acetoacetyl_ACP Acetoacetyl-ACP FabH->Acetoacetyl_ACP Condensation Elongation_Cycle Elongation Cycle (FabB, FabF, FabG, FabI) Acetoacetyl_ACP->Elongation_Cycle Fatty_Acids Fatty Acids Elongation_Cycle->Fatty_Acids Cell_Membrane Bacterial Cell Membrane Fatty_Acids->Cell_Membrane Compound 2-Aminooxazole Compound Compound->Inhibition

Proposed mechanism of action for 2-aminooxazole compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis, antimicrobial evaluation, and cytotoxicity assessment of 2-aminooxazole compounds.

Synthesis of N-Substituted 4-Aryl-2-Aminooxazoles

A versatile two-step method has been developed for the synthesis of N-substituted 4-aryl-2-aminooxazoles, which avoids the limitations of the standard Hantzsch protocol for N-substituted ureas. The workflow involves an initial condensation reaction followed by a palladium-catalyzed Buchwald-Hartwig cross-coupling.

Synthesis_Workflow Start Starting Materials Reagents1 α-Bromoacetophenone + Urea Start->Reagents1 Step1 Step 1: Condensation Intermediate 4-Aryl-2-aminooxazole Step1->Intermediate DMF, MW, 120°C Step2 Step 2: Buchwald-Hartwig Cross-Coupling Intermediate->Step2 Final Final Product: N-Substituted 4-Aryl-2-aminooxazole Step2->Final Toluene/t-BuOH, MW, 130°C Reagents1->Step1 Reagents2 Aryl Halide + Pd Catalyst (e.g., X-Phos Pd G2) + Base (e.g., tBuONa) Reagents2->Step2

General workflow for the synthesis of 2-aminooxazole derivatives.

Protocol:

  • Step 1: Condensation to form 4-Aryl-2-aminooxazole

    • To a solution of the appropriate α-bromoacetophenone (1 equivalent) in dimethylformamide (DMF), add urea (1.1 equivalents).

    • Heat the reaction mixture in a microwave reactor at 120°C for 3-5 minutes.

    • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to yield the 4-aryl-2-aminooxazole intermediate.

  • Step 2: Buchwald-Hartwig Cross-Coupling

    • In a microwave vial, combine the 4-aryl-2-aminooxazole intermediate (1 equivalent), the desired aryl halide (e.g., aryl bromide, 1.2 equivalents), a palladium catalyst (e.g., X-Phos Pd G2, 0.05 equivalents), and a strong base (e.g., sodium tert-butoxide, 1.5 equivalents).

    • Add a solvent mixture, such as toluene and tert-butanol.

    • Seal the vial and heat in a microwave reactor at 130°C for 10-15 minutes.

    • After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the final N-substituted 4-aryl-2-aminooxazole product.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The determination of Minimum Inhibitory Concentrations (MICs) is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), typically using the broth microdilution method.

Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from well to well. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

  • Preparation of Inoculum:

    • Grow the microbial strain overnight on an appropriate agar plate or in broth.

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 100 µL of the final bacterial suspension.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.

    • Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the naked eye.

In Vitro Cytotoxicity Assay (HepG2 Cells)

Assessing the toxicity of compounds against human cell lines is a critical step in drug development. The human liver carcinoma cell line, HepG2, is commonly used for this purpose. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for measuring cell viability.

Protocol:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 2 x 10⁴ cells/well in 100 µL of culture medium (e.g., DMEM with 10% FBS). Incubate for 18-24 hours to allow for cell adherence.

  • Compound Exposure: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Drug Discovery and Development Workflow

The path from initial concept to a potential drug candidate involves a structured and multi-stage process. The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel 2-aminooxazole-based antimicrobial agents.

Drug_Discovery_Workflow node1 Scaffold Selection & Library Design node2 Chemical Synthesis node1->node2 Design of 2-aminooxazole derivatives node3 Primary Screening: In Vitro Antimicrobial Activity (MIC) node2->node3 Compound Library node4 Hit Identification node3->node4 node4->node1 Inactive node5 Secondary Screening: Cytotoxicity Assays (e.g., HepG2) node4->node5 Active Hits node6 Lead Generation node5->node6 Hits with low toxicity node7 Lead Optimization (SAR Studies) node5->node7 Toxic Hits (Modify structure) node6->node7 Promising Leads node8 In-depth Profiling: - Mechanism of Action - In Vivo Efficacy Models - ADME/Tox Properties node7->node8 Optimized Compounds node9 Preclinical Candidate Selection node8->node9

The Central Role of 2-Aminooxazole in Prebiotic Ribonucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of RNA is a cornerstone of the "RNA world" hypothesis, which posits that RNA, or a similar nucleic acid, was the primary macromolecule of life before the advent of DNA and proteins. A critical challenge in this field is to delineate plausible prebiotic pathways for the synthesis of ribonucleotides, the monomeric units of RNA. In this context, 2-aminooxazole has emerged as a pivotal intermediate, offering a convergent route to both pyrimidine and, more recently understood, purine ribonucleotides from simple prebiotic feedstock molecules. This technical guide provides an in-depth analysis of the role of 2-aminooxazole in these synthetic pathways, summarizing key quantitative data, detailing experimental protocols, and visualizing the core chemical transformations.

Prebiotic Synthesis of 2-Aminooxazole

The formation of 2-aminooxazole from simple, prebiotically plausible precursors is a crucial first step. The primary pathway involves the reaction of cyanamide and glycolaldehyde. This reaction is significantly enhanced in the presence of phosphate, which acts as a general acid-base catalyst and a pH buffer.

Quantitative Data for 2-Aminooxazole Synthesis
ReactantsConditionsYieldReference
Cyanamide, Glycolaldehyde1 M Phosphate buffer, pH 7.0>80% (1H NMR), 75% (isolated)
Glycolaldehyde, Aqueous Thiocyanic Acid0.1 M Glycolaldehyde, 0.5 M Thiocyanic Acid85% (for 2-thiooxazole)
13C-labelled Thiourea, Glycolonitrile, K4[Fe(CN)6], KCNPhosphate buffer (pH 8, 200 mM), UV irradiation (7 hours)4%
Cyanamide, GlycolaldehydeIn the presence of phosphate~90%
Experimental Protocol: Synthesis of 2-Aminooxazole

A representative experimental protocol for the synthesis of 2-aminooxazole is as follows:

Materials:

  • Cyanamide (8)

  • Glycolaldehyde (10)

  • Phosphate buffer (1 M, pH 7.0)

  • Deuterium oxide (D2O) for NMR analysis

Procedure:

  • Prepare a 1 M phosphate buffer solution and adjust the pH to 7.0.

  • Dissolve cyanamide and glycolaldehyde in the phosphate buffer.

  • The reaction can be monitored by 1H NMR spectroscopy.

  • For isolation, standard chromatographic techniques can be employed.

The Role of 2-Aminooxazole in Pyrimidine Ribonucleotide Synthesis

2-aminooxazole is a key precursor for the synthesis of pyrimidine ribonucleotides, namely cytidine and uridine. The pathway bypasses the problematic step of glycosidic bond formation between a pre-formed ribose sugar and a nucleobase. Instead, the sugar and the base components are constructed in a stepwise manner from 2-aminooxazole.

The core of this pathway involves the reaction of 2-aminooxazole with glyceraldehyde to form pentose amino-oxazolines, including the key arabinose derivative. This intermediate then reacts with cyanoacetylene, followed by phosphorylation and rearrangement to yield β-ribocytidine-2',3'-cyclic phosphate.

Signaling Pathway: Pyrimidine Ribonucleotide Synthesis

Pyrimidine_Synthesis Cyanamide Cyanamide Two_Aminooxazole 2-Aminooxazole Cyanamide->Two_Aminooxazole Glycolaldehyde Glycolaldehyde Glycolaldehyde->Two_Aminooxazole Pentose_Aminooxazoline Pentose Amino-oxazoline (Arabinose derivative) Two_Aminooxazole->Pentose_Aminooxazoline Glyceraldehyde Glyceraldehyde Glyceraldehyde->Pentose_Aminooxazoline Anhydroarabinonucleoside Anhydroarabinonucleoside Pentose_Aminooxazoline->Anhydroarabinonucleoside Cyanoacetylene Cyanoacetylene Cyanoacetylene->Anhydroarabinonucleoside Ribocytidine β-Ribocytidine-2',3'-cyclic phosphate Anhydroarabinonucleoside->Ribocytidine Phosphate Inorganic Phosphate Phosphate->Ribocytidine

Caption: Synthesis of pyrimidine ribonucleotides from 2-aminooxazole.

A Unified Origin: 2-Aminooxazole in Purine Ribonucleotide Synthesis

For a long time, the prebiotic synthesis of purine ribonucleotides remained a separate and challenging problem. However, recent discoveries have shown that 2-aminooxazole, or its sulfur analog 2-thiooxazole, can also serve as a common precursor for the synthesis of 8-oxo-purine ribonucleotides, suggesting a divergent and unified prebiotic pathway for both pyrimidine and purine synthesis.

In this divergent synthesis, 2-thiooxazole (synthesized from glycolaldehyde and thiocyanic acid) reacts with glyceraldehyde. The resulting intermediate can then be directed towards either pyrimidine or 8-oxo-purine precursors through reactions with ammonia or hydrogen cyanide oligomers, respectively. Subsequent steps involving cyanovinylation, formylation, and phosphorylation lead to the formation of 8-oxo-adenosine and 8-oxo-inosine ribonucleotides. The structural similarity between 2-aminooxazole and 2-thiooxazole suggests a plausible parallel role for 2-aminooxazole in purine synthesis.

Experimental Workflow: Divergent Pyrimidine and Purine Synthesis

Divergent_Synthesis Start Glycolaldehyde + Thiocyanic Acid Two_Thiooxazole 2-Thiooxazole Start->Two_Thiooxazole Thione_1a Thione Intermediate Two_Thiooxazole->Thione_1a Divergence Chemical Activation & Divergence Point Thione_1a->Divergence Glyceraldehyde Glyceraldehyde Glyceraldehyde->Thione_1a Pyrimidine_Precursor Pyrimidine Precursor Divergence->Pyrimidine_Precursor Purine_Precursor 8-Oxo-Purine Precursor Divergence->Purine_Precursor Final_Steps_Pyr Cyanovinylation, Formylation, Phosphorylation Pyrimidine_Precursor->Final_Steps_Pyr Final_Steps_Pur Cyanovinylation, Formylation, Phosphorylation Purine_Precursor->Final_Steps_Pur Ammonia Ammonia Ammonia->Pyrimidine_Precursor HCN_Oligomers HCN Oligomers HCN_Oligomers->Purine_Precursor Pyrimidine_Nucleotides Pyrimidine Ribonucleotides Final_Steps_Pyr->Pyrimidine_Nucleotides Purine_Nucleotides 8-Oxo-Purine Ribonucleotides Final_Steps_Pur->Purine_Nucleotides Logical_Flow Feedstock Simple Prebiotic Feedstock (Cyanamide, Glycolaldehyde, Glyceraldehyde) Two_AO 2-Aminooxazole (Key Intermediate) Feedstock->Two_AO Pentose_AO Pentose Amino-oxazolines Feedstock->Pentose_AO Two_AO->Pentose_AO Divergent_Pathways Divergent Synthetic Pathways Pentose_AO->Divergent_Pathways Pyrimidine Pyrimidine Ribonucleotides Divergent_Pathways->Pyrimidine Purine Purine Ribonucleotides Divergent_Pathways->Purine RNA RNA World Hypothesis Pyrimidine->RNA Purine->RNA

Methodological & Application

Application Notes: Synthesis of N-substituted 1,3-Oxazol-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-substituted 1,3-oxazol-2-amines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. They are considered privileged scaffolds due to their presence in numerous biologically active molecules. As isosteres of the well-explored 2-aminothiazoles, 2-aminooxazoles offer potential advantages, such as improved solubility and a potentially lower rate of metabolism due to the replacement of the oxidizable sulfur atom with oxygen. However, the synthesis of N-substituted variants has historically been challenging, with standard methods like the Hantzsch protocol, which is effective for 2-aminothiazoles, often failing when N-substituted ureas are used. This has necessitated the development of robust and versatile synthetic strategies to access this valuable chemical space.

Core Synthetic Strategy: A Two-Step Approach

A highly effective and versatile method for preparing N-substituted 4-aryl-1,3-oxazol-2-amines involves a two-step sequence. This strategy circumvents the poor reactivity of N-substituted ureas in direct cyclization reactions. The process consists of:

  • Formation of the 2-Aminooxazole Core: Condensation of a suitable α-bromoacetophenone with unsubstituted urea to synthesize the N-unsubstituted 4-aryl-1,3-oxazol-2-amine intermediate.

  • N-Substitution via Cross-Coupling: Subsequent N-arylation or N-alkylation of the 2-aminooxazole core using a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination.

This approach allows for modular construction, where diversity can be introduced at both the C4 position (from the α-bromoacetophenone) and the N2 position (from the aryl/alkyl halide in the coupling step).

Experimental Protocols & Data

Protocol 1: Synthesis of 4-Aryl-1,3-oxazol-2-amine Intermediate

This protocol details the initial condensation reaction to form the core oxazole ring system.

Methodology:

  • To a solution of the desired α-bromoacetophenone (1.0 eq) in a suitable solvent such as ethanol, add urea (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, which may induce precipitation of the product.

  • Pour the mixture into cold water to precipitate any remaining dissolved product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Reaction Data Summary: The yield for this condensation step is generally moderate, with the electronic nature of the substituents on the acetophenone having a negligible effect.

Reactant (α-bromoacetophenone)SolventTemperature (°C)Time (h)Typical Yield (%)
Substituted α-bromoacetophenonesEthanol78-804-6~50
Protocol 2: Buchwald-Hartwig N-Arylation of 4-Aryl-1,3-oxazol-2-amine

This protocol describes the palladium-catalyzed cross-coupling of the 2-aminooxazole intermediate with an aryl halide to yield the final N-substituted product. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction utilizing a palladium catalyst and a phosphine ligand.

Methodology:

  • In a microwave vial or a sealed reaction tube, combine the 4-aryl-1,3-oxazol-2-amine intermediate (0.5 eq), the desired aryl bromide (1.0 eq), the selected base (1.0 eq), and the palladium catalyst/ligand system (0.1 eq).

  • Add the solvent system, typically a mixture of toluene and t-BuOH.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 130 °C for 10-20 minutes.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue using column chromatography on silica gel to isolate the desired N-substituted 1,3-oxazol-2-amine.

Optimization of Buchwald-Hartwig Reaction Conditions: The choice of catalyst, ligand, and base is critical for achieving high yields. Second-generation Buchwald precatalysts are often highly effective.

Catalyst (0.1 eq)LigandBase (1.0 eq)SolventTemp (°C)Time (min)Conversion (%)
X-Phos Pd G2-LiHMDSToluene/t-BuOH13010100
S-Phos Pd G2-LiHMDSToluene/t-BuOH13010100
Pd(OAc)₂DavePhosLiHMDSToluene/t-BuOH1301090
X-Phos Pd G2-NaOtBuToluene/t-BuOH1301030
X-Phos Pd G2-K₃PO₄Toluene/t-BuOH130100
X-Phos Pd G2-LiHMDSDMSO130100
Data sourced from a study on antitubercular agents.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway for producing N-substituted 1,3-oxazol-2-amines.

G cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_coupling Coupling Partners cluster_step2 Step 2: N-Substitution A α-Bromoacetophenone C 4-Aryl-1,3-oxazol-2-amine (Intermediate) A->C Condensation (Reflux) B Urea B->C Condensation (Reflux) E N-Substituted This compound (Final Product) C->E Buchwald-Hartwig Amination D Aryl/Alkyl Halide D->E Buchwald-Hartwig Amination

Caption: Overall two-step synthesis workflow.

Buchwald-Hartwig Catalytic Cycle

This diagram outlines the key mechanistic steps of the palladium-catalyzed Buchwald-Hartwig amination reaction.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

One-Pot Synthesis of 2-Aminooxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminooxazole scaffold is a privileged structural motif found in a wide array of biologically active compounds, exhibiting activities ranging from antitubercular to anticancer. The efficient construction of this heterocyclic core is of significant interest in medicinal chemistry and drug development. One-pot synthesis protocols offer a streamlined and atom-economical approach to these valuable derivatives, minimizing waste and purification steps. This document provides detailed application notes and experimental protocols for selected one-pot syntheses of 2-aminooxazole derivatives, enabling researchers to readily implement these methodologies in their laboratories.

Overview of Synthetic Strategies

One-pot syntheses of 2-aminooxazoles typically involve multicomponent reactions where three or more starting materials are combined in a single reaction vessel to form the desired product in a cascade of sequential reactions. Key strategies include the condensation of α-haloketones with urea or its derivatives, and variations involving microwave assistance to accelerate reaction times and improve yields. While true one-pot multicomponent reactions are highly sought after, well-optimized two-step, one-pot procedures, such as those involving an initial condensation followed by a cross-coupling reaction, are also widely employed for the synthesis of N-substituted derivatives and are included here for their practical importance.

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data from selected one-pot and multi-step, one-pot protocols for the synthesis of 2-aminooxazole derivatives, allowing for a direct comparison of their efficiencies.

ProtocolReactant 1Reactant 2Reactant 3Catalyst/ReagentSolventConditionsYield (%)Reference
Protocol 1 (Two-Step) α-BromoacetophenoneUreaAryl halideX-Phos Pd G2DMF, TolueneStep 1: MW, 120°C, 3 min; Step 2: MW, 130°C, 10-15 min~50 (overall)[1]
Protocol 2 (One-Pot) Aromatic KetoneUreaIodineNoneNone (neat)MW, 50W, 140°C, 10 minGood-Excellent[2]
Protocol 3 (One-Pot) Aromatic KetoneThioureaNBSNonePEG-400/WaterMW, 300W, 80-85°C, 28-32 min84-89[3]

Experimental Protocols

Protocol 1: Two-Step, One-Pot Synthesis of N-Aryl-4-aryl-2-aminooxazoles via Buchwald-Hartwig Coupling[1]

This protocol describes a highly versatile two-step procedure performed in a single pot for the synthesis of N-substituted 4-aryl-2-aminooxazoles. The first step involves the condensation of an α-bromoacetophenone with urea to form a 4-aryl-2-aminooxazole intermediate. The subsequent step is a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction with an aryl halide to introduce the N-substituent.

Step 1: Condensation

  • To a microwave reactor vessel, add the substituted α-bromoacetophenone (1.0 equiv) and urea (10.0 equiv).

  • Add dimethylformamide (DMF) as the solvent.

  • Seal the vessel and irradiate in a microwave reactor at 120°C for 3 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The crude 4-aryl-2-aminooxazole is used directly in the next step without purification.

Step 2: Buchwald-Hartwig Cross-Coupling

  • To the reaction vessel containing the crude 4-aryl-2-aminooxazole, add the aryl halide (1.0 equiv), X-Phos Pd G2 catalyst (0.05 equiv), and sodium tert-butoxide (t-BuONa) (2.0 equiv).

  • Add toluene as the solvent.

  • Seal the vessel and irradiate in a microwave reactor at 130°C for 10-15 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-aryl-2-aminooxazole.

Protocol 2: Microwave-Assisted, Catalyst- and Solvent-Free One-Pot Synthesis of 2-Aminooxazoles[2]

This protocol outlines a green and efficient one-pot synthesis of 2-aminooxazole derivatives from aromatic ketones, urea (or thiourea), and iodine under microwave irradiation without the use of a catalyst or solvent.

  • In an open microwave-safe vessel, combine the aromatic ketone (1.0 equiv), urea (or thiourea) (1.0 equiv), and iodine (1.0 equiv).

  • Place the vessel in a microwave reactor and irradiate at 50W (approximately 140°C) for 10 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to approximately 70°C.

  • Add a saturated solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 2-aminooxazole derivative.

Protocol 3: Microwave-Assisted One-Pot Synthesis of 4-Aryl-2-aminothiazoles in Aqueous Media[3]

While this protocol is for the synthesis of the analogous 2-aminothiazoles, the methodology is highly relevant and adaptable for the synthesis of 2-aminooxazoles by substituting thiourea with urea. This method highlights the use of an environmentally benign solvent system.

  • In a microwave reactor vessel, combine the aromatic ketone (5 mmol), N-Bromosuccinimide (NBS) (5.5 mmol), and a 1:2 mixture of polyethylene glycol (PEG)-400 and water (5 mL).

  • Irradiate the mixture at 300W and 80°C, monitoring the formation of the α-bromoketone intermediate by TLC.

  • Once the α-bromination is complete, add urea (or thiourea for thiazole synthesis) (5.5 mmol) to the reaction mixture.

  • Continue microwave irradiation at 300W and 80-85°C for 28-32 minutes.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-aryl-2-aminooxazole (or thiazole).

Visualizations

The following diagrams illustrate the generalized workflows and logical relationships of the described synthetic protocols.

G cluster_0 Protocol 1: Two-Step, One-Pot Synthesis A1 α-Bromoacetophenone C1 Condensation (MW, DMF, 120°C) A1->C1 B1 Urea B1->C1 D1 4-Aryl-2-aminooxazole (Intermediate) C1->D1 F1 Buchwald-Hartwig Coupling (Pd-Catalyst, MW, 130°C) D1->F1 E1 Aryl Halide E1->F1 G1 N-Aryl-4-aryl-2-aminooxazole F1->G1

Caption: Workflow for the two-step, one-pot synthesis of N-aryl-4-aryl-2-aminooxazoles.

G cluster_1 Protocol 2 & 3: One-Pot Multicomponent Synthesis A2 Aromatic Ketone D2 One-Pot Reaction (Microwave) A2->D2 B2 Urea/Thiourea B2->D2 C2 Halogenating Agent (Iodine or NBS) C2->D2 E2 4-Aryl-2-aminooxazole/thiazole D2->E2

Caption: Generalized workflow for one-pot multicomponent synthesis of 2-amino-heterocycles.

Conclusion

The presented one-pot protocols offer efficient and practical routes to a variety of 2-aminooxazole derivatives. The choice of method will depend on the desired substitution pattern, available starting materials, and equipment. The microwave-assisted, catalyst-free approach (Protocol 2) is particularly attractive from a green chemistry perspective. The two-step, one-pot Buchwald-Hartwig coupling strategy (Protocol 1) provides a reliable method for accessing N-substituted derivatives, which are often of high interest in drug discovery programs. These detailed protocols and comparative data serve as a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of the 2-aminooxazole scaffold.

References

Application Notes: Microwave-Assisted Synthesis of 1,3-Oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3-oxazol-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a wide range of biologically active compounds. Traditional synthetic methods for this moiety often involve lengthy reaction times, harsh conditions, and the use of large volumes of solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations, offering significant advantages in terms of reduced reaction times, increased yields, and improved energy efficiency, aligning with the principles of green chemistry.[1][2] This application note details a microwave-assisted protocol for the synthesis of this compound derivatives.

Principle of the Method

The synthesis of the 2-aminooxazole core is typically achieved through the condensation of an α-haloketone with urea or its derivatives.[3] Microwave irradiation facilitates this reaction by rapidly heating the reaction mixture to the desired temperature, leading to a significant acceleration of the reaction rate.[4][5] The high pressure generated within the sealed reaction vessel during microwave heating can further enhance the reaction efficiency.[4][5]

Key Advantages of Microwave-Assisted Synthesis:

  • Rapid Reaction Times: Microwave synthesis can dramatically reduce reaction times from hours to minutes.[1] For instance, reactions that typically require 8-10 hours of conventional reflux can be completed in 5-15 minutes using microwave irradiation.[6]

  • Higher Yields: In many cases, microwave-assisted methods provide higher isolated yields compared to conventional heating methods.[4][5]

  • Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reaction profiles and simpler purification.

  • Energy Efficiency: MAOS is a more energy-efficient technique compared to conventional heating methods.

  • Scalability: The described methods have shown potential for gram-scale synthesis, demonstrating their applicability for larger-scale production.[7][8]

Experimental Data Summary

The following table summarizes various conditions reported for the microwave-assisted synthesis of 2-aminooxazole derivatives, showcasing the versatility of this technique.

Starting MaterialsBase/CatalystSolventPower (W)Temperature (°C)Time (min)Yield (%)Reference
p-substituted 2-bromoacetophenone, Urea-DMF---Good[3]
4-(p-tolyl)-α-bromoacetophenone, Urea (1:10 ratio)---801553[4][5]
4-(p-tolyl)-α-bromoacetophenone, Urea (1:10 ratio)---120356[4][5]
Acetophenone, Urea, Iodine--5014010Good[2]
Substituted ketone, Urea, Iodine--170-5 - 15Good[6]
Acetophenone, Urea-Ethanol (0.5-1.5 mL)750-0.67 - 190-92[1]
Substituted aryl aldehyde, TosMICK₃PO₄Isopropanol350658up to 96[7][8]

Experimental Protocol: Microwave-Assisted Synthesis of 4-Phenyl-1,3-oxazol-2-amine

This protocol provides a general procedure for the synthesis of a representative 2-aminooxazole derivative. Researchers should optimize the conditions for their specific substrates.

Materials:

  • 2-Bromoacetophenone

  • Urea

  • Ethanol

  • Microwave synthesis vials (10 mL) with snap caps

  • Microwave synthesizer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Reactant Preparation: In a 10 mL microwave synthesis vial, combine 2-bromoacetophenone (1.0 mmol), urea (10.0 mmol), and ethanol (2-3 mL).

  • Vial Sealing: Securely seal the vial with a snap cap.

  • Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer. Irradiate the reaction mixture at 120°C for 3-5 minutes with stirring. The microwave power will be automatically adjusted by the instrument to maintain the set temperature.

  • Reaction Monitoring: After the initial irradiation period, cool the reaction vial to room temperature. Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, cool the vial to room temperature. Add water to the reaction mixture to induce precipitation of the crude product.

  • Isolation and Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start reactants Combine Reactants: α-Haloketone Urea Solvent start->reactants seal Seal Reaction Vial reactants->seal microwave Microwave Irradiation (Set Temperature, Time, Power) seal->microwave monitoring Reaction Monitoring (TLC) microwave->monitoring monitoring->microwave Incomplete workup Work-up: Cooling Precipitation monitoring->workup Reaction Complete purification Purification: Filtration Recrystallization/Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Workflow for the microwave-assisted synthesis of this compound.

Reaction Mechanism Overview

reaction_mechanism reactants α-Haloketone + Urea intermediate Intermediate Formation reactants->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product This compound dehydration->product

Caption: Simplified reaction pathway for 2-aminooxazole formation.

References

Application Notes and Protocols: Buchwald-Hartwig Coupling for 2-Aminooxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminooxazole scaffold is a privileged structural motif found in numerous biologically active compounds, demonstrating a wide range of therapeutic potential. The synthesis of N-aryl-2-aminooxazoles is of significant interest in medicinal chemistry and drug development. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a reliable route to these valuable compounds.[1][2] This palladium-catalyzed cross-coupling reaction of an aryl halide with an amine provides a significant advantage over traditional methods, which often suffer from limited scope and harsh reaction conditions.[1][2]

These application notes provide a detailed overview of the Buchwald-Hartwig coupling for the synthesis of 4-aryl-substituted 2-aminooxazoles. Included are optimized reaction conditions, quantitative data from catalyst and base screening, detailed experimental protocols, and a mechanistic overview.

Reaction Principle and Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The 2-aminooxazole coordinates to the Pd(II) center. A base then deprotonates the amino group, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl-2-aminooxazole product and regenerating the Pd(0) catalyst for the next cycle.

A simplified representation of the catalytic cycle is depicted below.

Buchwald_Hartwig_Cycle cluster_cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR' Ar-Pd(II)(L)-NHR' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR' Amine Coordination & Deprotonation (R'-NH2, Base) Ar-NHR' Ar-NHR' Ar-Pd(II)(L)-NHR'->Ar-NHR' Reductive Elimination

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Data Presentation: Optimization of Reaction Conditions

The successful synthesis of N-aryl-2-aminooxazoles via the Buchwald-Hartwig coupling is highly dependent on the choice of catalyst, ligand, and base. The following table summarizes the optimization of reaction conditions for the coupling of 4-(p-tolyl)oxazol-2-amine with 4-bromotoluene.[1]

Table 1: Optimization of Buchwald-Hartwig Reaction Conditions [1]

EntryPalladium SourceLigandBaseSolventTemperature (°C)Time (min)Yield (%)
IPd(OAc)₂DavePhost-BuONaToluene/t-BuOH130108
IIPd(OAc)₂DavePhosCs₂CO₃Toluene/t-BuOH130108
IIIPd(OAc)₂DavePhosK₂CO₃Toluene/t-BuOH1301011
IVPd(OAc)₂DavePhosK₃PO₄Toluene/t-BuOH1301010
VX-Phos Pd G2-t-BuONaToluene/t-BuOH1301050
VIX-Phos Pd G2-Cs₂CO₃Toluene/t-BuOH1301042
VIIX-Phos Pd G2-K₂CO₃Toluene/t-BuOH130100
VIIIX-Phos Pd G2-K₃PO₄Toluene/t-BuOH1301037
IXS-Phos Pd G2-t-BuONaToluene/t-BuOH1301049
XS-Phos Pd G2-Cs₂CO₃Toluene/t-BuOH1301048
XIS-Phos Pd G2-K₂CO₃Toluene/t-BuOH130100
XIIS-Phos Pd G2-K₃PO₄Toluene/t-BuOH1301042

Reaction conditions: 4-(p-tolyl)oxazol-2-amine (1 equiv), 4-bromotoluene (0.5 equiv), base (1 equiv), catalyst (0.1 equiv), toluene (2.5 mL/mmol), t-BuOH (0.5 mL/mmol), microwave irradiation.[1]

The data indicates that second-generation Buchwald precatalysts, such as X-Phos Pd G2 and S-Phos Pd G2, provide significantly higher yields compared to the catalyst system generated in situ from Pd(OAc)₂ and DavePhos.[1] Strong bases like t-BuONa and Cs₂CO₃ were found to be most effective, while K₂CO₃ was too weak to promote the reaction under these conditions.[1]

Experimental Protocols

The following protocols are based on the successful synthesis of 4-aryl-N-aryl-2-aminooxazoles.[1]

General Procedure for the Buchwald-Hartwig Cross-Coupling of 2-Aminooxazoles

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add 2-aminooxazole, aryl bromide, base, and catalyst to a microwave vial B Add solvents (toluene, t-BuOH) A->B C Seal the vial B->C D Microwave irradiation (130 °C, 10 min) C->D E Cool to room temperature D->E F Dilute with ethyl acetate E->F G Wash with water and brine F->G H Dry over Na2SO4 and concentrate G->H I Purify by flash chromatography H->I

Figure 2: General Experimental Workflow for 2-Aminooxazole Synthesis.

Materials:

  • 4-Aryl-2-aminooxazole

  • Aryl bromide

  • Palladium catalyst (e.g., X-Phos Pd G2)

  • Base (e.g., t-BuONa)

  • Anhydrous toluene

  • Anhydrous tert-butanol

  • Microwave vial

  • Magnetic stirrer

Procedure:

  • To a microwave vial equipped with a magnetic stirrer, add the 4-aryl-2-aminooxazole (1 equivalent), aryl bromide (0.5 equivalents), palladium catalyst (0.1 equivalents), and base (1 equivalent).

  • Add anhydrous toluene (2.5 mL/mmol of 2-aminooxazole) and anhydrous tert-butanol (0.5 mL/mmol of 2-aminooxazole).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 10 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-aminooxazole.

Scope and Limitations

The Buchwald-Hartwig coupling has been successfully applied to the synthesis of a variety of 4-aryl-N-aryl-2-aminooxazoles. The reaction tolerates a range of functional groups on both the 2-aminooxazole and the aryl bromide coupling partners.

Table 2: Synthesis of Variously Substituted 2-Aminooxazoles [1]

2-Aminooxazole Substituent (R¹)Aryl Bromide Substituent (R²)ProductYield (%)
4-Methylphenyl4-MethylphenylN,4-bis(4-methylphenyl)oxazol-2-amine50
4-Methoxyphenyl4-Methylphenyl4-(4-Methoxyphenyl)-N-(4-methylphenyl)oxazol-2-amine45
4-Chlorophenyl4-Methylphenyl4-(4-Chlorophenyl)-N-(4-methylphenyl)oxazol-2-amine52
Phenyl4-FluorophenylN-(4-Fluorophenyl)-4-phenyloxazol-2-amine48
Phenyl3-FluorophenylN-(3-Fluorophenyl)-4-phenyloxazol-2-amine55
Phenyl2-FluorophenylN-(2-Fluorophenyl)-4-phenyloxazol-2-amine37

Reaction conditions: 2-aminooxazole (1 equiv), aryl bromide (0.5 equiv), t-BuONa (1 equiv), X-Phos Pd G2 (0.1 equiv), toluene/t-BuOH, 130 °C, 10 min, MW.[1]

The yields are generally moderate to good. Electron-donating and electron-withdrawing groups on both coupling partners are well-tolerated. However, steric hindrance, such as an ortho-substituent on the aryl bromide, can lead to a decrease in yield.[3]

Conclusion

The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of N-aryl-2-aminooxazoles. The use of second-generation palladium precatalysts in combination with strong bases under microwave irradiation provides a rapid and efficient route to these important compounds. The reaction exhibits a broad substrate scope, making it a valuable tool for medicinal chemists and researchers in drug discovery and development. Further optimization of reaction conditions, including catalyst loading and solvent choice, may lead to even higher yields and broader applicability.

References

Application Notes and Protocols: Limitations of the Hantzsch Protocol for 2-Aminooxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, serving as a key component in a wide array of biologically active compounds. It is considered a valuable isostere of the 2-aminothiazole moiety, offering potential advantages such as improved solubility and a modified metabolic profile due to the replacement of the sulfur atom with oxygen.[1][2] While the Hantzsch synthesis is a robust and versatile method for the straightforward preparation of 2-aminothiazoles from α-haloketones and thioureas, its direct application for the synthesis of 2-aminooxazoles by substituting thiourea with urea is fraught with significant limitations.[1][2] This document outlines the challenges associated with the Hantzsch protocol for 2-aminooxazole synthesis and provides detailed protocols for a successful alternative two-step synthetic route.

Limitations of the Hantzsch Protocol for 2-Aminooxazole Synthesis

The primary limitation of the Hantzsch protocol for the synthesis of 2-aminooxazoles, particularly N-substituted variants, is the poor nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea. This fundamental difference in reactivity often leads to failed reactions or very low yields.

Several studies have reported the inability to obtain desired 2-aminooxazoles using the standard Hantzsch protocol with substituted ureas, even under various reaction conditions.[1][2] While the reaction between an α-haloketone and unsubstituted urea can proceed to form the corresponding 2-aminooxazole, the introduction of substituents on the urea nitrogen further decreases the nucleophilicity of the carbonyl oxygen, hindering the crucial cyclization step.

Key Challenges:

  • Low Nucleophilicity of Urea's Oxygen: The oxygen atom in urea is less nucleophilic than the sulfur atom in thiourea, making the initial attack on the α-haloketone and the subsequent cyclization less favorable.

  • Failure with N-Substituted Ureas: The Hantzsch-type synthesis is notoriously unsuccessful for N-substituted 2-aminooxazoles.[1][2]

  • Poor Yields and Side Reactions: Attempts to force the reaction through harsher conditions often lead to complex mixtures and decomposition of starting materials.

The following diagram illustrates the general Hantzsch synthesis and highlights the problematic step for oxazole formation.

Hantzsch_Limitation cluster_thiazole Successful Hantzsch Thiazole Synthesis cluster_oxazole Problematic Hantzsch Oxazole Synthesis Thiourea Thiourea (Good Nucleophile) ThiazoleProduct 2-Aminothiazole Thiourea->ThiazoleProduct Efficient Cyclization AlphaHaloKetone1 α-Haloketone AlphaHaloKetone1->ThiazoleProduct Urea Urea (Poor Nucleophile) OxazoleProduct 2-Aminooxazole (Low to No Yield) Urea->OxazoleProduct Inefficient or Failed Cyclization AlphaHaloKetone2 α-Haloketone AlphaHaloKetone2->OxazoleProduct

Caption: Comparison of Hantzsch synthesis for thiazoles and oxazoles.

Recommended Synthetic Protocol: A Two-Step Approach

To overcome the limitations of the direct Hantzsch approach, a robust two-step synthesis has been developed for the preparation of N-substituted 2-aminooxazoles. This method involves the initial condensation of an α-haloketone with urea to form the 2-aminooxazole core, followed by a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction to introduce the desired N-aryl substituent.

The following diagram outlines the workflow of this successful two-step synthesis.

Two_Step_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Buchwald-Hartwig Coupling Start1 α-Haloketone + Urea Product1 2-Aminooxazole Start1->Product1 Heat Start2 Aryl Halide + 2-Aminooxazole Product1->Start2 Product2 N-Aryl-2-aminooxazole Start2->Product2 Catalyst Pd Catalyst + Ligand + Base Catalyst->Product2

Caption: Workflow for the two-step synthesis of N-aryl-2-aminooxazoles.

Experimental Protocols

Step 1: Synthesis of 4-Aryl-2-aminooxazole

This protocol describes the condensation of an α-bromoacetophenone with urea.

Materials:

  • Substituted α-bromoacetophenone (1.0 eq)

  • Urea (10.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted α-bromoacetophenone in DMF, add urea.

  • Heat the reaction mixture at 120 °C for 15 minutes under microwave irradiation, or alternatively, heat at 80-100 °C for several hours with conventional heating, monitoring by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-aminooxazole.

Step 2: Synthesis of N,4-Diaryl-2-aminooxazole via Buchwald-Hartwig Cross-Coupling

This protocol details the palladium-catalyzed amination of an aryl halide with a 4-aryl-2-aminooxazole.

Materials:

  • 4-Aryl-2-aminooxazole (1.0 eq)

  • Aryl halide (e.g., aryl bromide or chloride) (1.2 eq)

  • Palladium catalyst (e.g., Pd2(dba)3 or a pre-catalyst like XPhos Pd G2) (2-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (4-10 mol%)

  • Base (e.g., Cs2CO3, K3PO4, or t-BuONa) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., toluene, dioxane, or t-butanol)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the 4-aryl-2-aminooxazole, aryl halide, palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture at 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N,4-diaryl-2-aminooxazole.

Data Presentation: A Comparative Summary

The following table summarizes the typical outcomes of the Hantzsch synthesis for 2-aminothiazoles versus the attempted synthesis of 2-aminooxazoles and the successful two-step alternative.

Synthesis MethodReactantsTypical ConditionsProductYieldReference
Hantzsch Thiazole Synthesis α-Haloketone + ThioureaEthanol, reflux, 1-3 h2-AminothiazoleGood to Excellent (70-95%)[3]
Hantzsch Oxazole Synthesis (Attempted) α-Haloketone + N-Substituted UreaVarious conditions attemptedN-Substituted 2-AminooxazoleNo product or very low yield[1][2]
Two-Step Synthesis: Step 1 (Condensation) α-Haloketone + UreaDMF, 120 °C (MW), 15 min2-AminooxazoleModerate (40-60%)[1]
Two-Step Synthesis: Step 2 (Buchwald-Hartwig) 2-Aminooxazole + Aryl HalidePd catalyst, ligand, base, 80-120 °C, 4-24 hN-Aryl-2-aminooxazoleModerate to Good (50-85%)[1]

Conclusion

While the Hantzsch protocol is a cornerstone for the synthesis of 2-aminothiazoles, its direct application to the synthesis of 2-aminooxazoles, especially N-substituted derivatives, is not feasible due to the lower nucleophilicity of urea. Researchers and drug development professionals seeking to synthesize N-substituted 2-aminooxazoles should employ the more reliable two-step method involving an initial condensation followed by a Buchwald-Hartwig cross-coupling reaction. This approach provides a versatile and efficient route to this important class of heterocyclic compounds.

References

Application Notes and Protocols for 1,3-Oxazol-2-amine in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 1,3-oxazol-2-amine scaffold in the discovery of novel antitubercular agents. This document includes detailed experimental protocols for synthesis, in vitro activity assessment, and cytotoxicity evaluation, alongside a summary of structure-activity relationships and proposed mechanisms of action.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of new therapeutic agents with novel mechanisms of action. The this compound core has been identified as a privileged scaffold in antitubercular medicinal chemistry. Derivatives of this scaffold have demonstrated potent bactericidal activity against replicating and non-replicating Mtb, often coupled with low cytotoxicity, making them promising candidates for further development. This document outlines the key procedures and data associated with the exploration of this chemical series.

Data Presentation

The following tables summarize the quantitative data for representative this compound and related oxazole derivatives, highlighting their antitubercular potency and selectivity.

Table 1: In Vitro Antitubercular Activity of 1,3-Oxazole Derivatives against M. tuberculosis H37Rv

Compound IDStructureMIC (µM)Reference
1 N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine0.024[1]
2 4-(p-tolyl)oxazol-2-amine derivative~50[2][3]
3 N,4-diphenyl-2-aminooxazole>50[2]
4 Isoxazole derivative of 2-aminooxazoleActive (specific value not provided)[2]
5 4-(4-bromophenyl)-2,5-dimethyloxazole derivative2.1 µg/mL[4]
6 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine0.09-49.69[5][6]
7 N-oxazolylcarboxamide of pyridinecarboxylic acid3.13 µg/mL (H37Ra)[7]

MIC: Minimum Inhibitory Concentration required to inhibit 90% of bacterial growth.

Table 2: Cytotoxicity of 1,3-Oxazole Derivatives against Mammalian Cell Lines

Compound IDCell LineIC50 (µM)Selectivity Index (SI = IC50/MIC)Reference
1 Vero~7~292[1]
2 Vero>128>2.56[8]
4 VeroNegligible cytotoxicityNot applicable[2]
5 HEK 293Not cytotoxicNot applicable[9]
7 HepG2Not significantly cytotoxicNot applicable[7]

IC50: Half-maximal inhibitory concentration. A higher SI value indicates greater selectivity for the bacterial target over mammalian cells.

Experimental Protocols

Protocol 1: General Synthesis of N,4-Disubstituted this compound Derivatives

This protocol is adapted from a two-step method involving the condensation of an α-bromoacetophenone with urea, followed by a Buchwald-Hartwig cross-coupling reaction.[2][9]

Step 1: Synthesis of 4-Aryl-1,3-oxazol-2-amine

  • To a solution of the desired α-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., acetonitrile), add urea (1.2 eq).

  • Heat the reaction mixture at 80-120°C for 3-15 minutes under microwave irradiation, or for several hours under conventional heating, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-aryl-1,3-oxazol-2-amine.

Step 2: N-Arylation of 4-Aryl-1,3-oxazol-2-amine (Buchwald-Hartwig Coupling)

  • To a reaction vessel, add the 4-aryl-1,3-oxazol-2-amine (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Add a dry, degassed solvent (e.g., dioxane) to the vessel.

  • Heat the reaction mixture at 100-120°C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final N,4-disubstituted this compound derivative.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is a standard method for determining the in vitro antitubercular activity of compounds.[5][7]

  • Prepare a stock solution of the test compound in DMSO (typically 10 mM).

  • In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC to all wells.

  • Add 2 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate. The final concentrations may range from 100 µM to 0.05 µM.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0, and dilute it 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well, except for the sterile control wells. Include a drug-free (inoculum only) control.

  • Seal the plate with parafilm and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.

  • Re-incubate the plate for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 3: Cytotoxicity Assessment using MTT Assay on Vero Cells

This protocol determines the toxicity of the compounds against a mammalian cell line.[6][10][11][12]

  • Seed Vero cells (African green monkey kidney epithelial cells) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

G cluster_synthesis Synthesis Workflow cluster_screening Screening Workflow Start α-Bromoacetophenone + Urea Condensation Microwave-assisted Condensation Start->Condensation Intermediate 4-Aryl-1,3-oxazol-2-amine Condensation->Intermediate Coupling Buchwald-Hartwig Cross-Coupling Intermediate->Coupling End_Product N,4-Disubstituted This compound Coupling->End_Product MABA Antitubercular Activity (MABA Assay) End_Product->MABA Cytotoxicity Cytotoxicity (MTT Assay) End_Product->Cytotoxicity Aryl_Halide Aryl Halide Aryl_Halide->Coupling MIC Determine MIC MABA->MIC IC50 Determine IC50 Cytotoxicity->IC50 SAR Structure-Activity Relationship (SAR) MIC->SAR IC50->SAR

Caption: Workflow for synthesis and screening of this compound derivatives.

G cluster_moa Proposed Mechanism of Action Compound This compound Derivative Enzyme Mycobacterial Enzyme (e.g., DprE1 or FabH) Compound->Enzyme Binds to Inhibition Inhibition Enzyme->Inhibition Pathway Cell Wall Biosynthesis Disruption Disruption Pathway->Disruption Inhibition->Pathway Leads to Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: Proposed mechanism of action for antitubercular 1,3-oxazol-2-amines.

G cluster_sar Structure-Activity Relationship (SAR) Logic Scaffold This compound Core N_Sub N-Substitution Scaffold->N_Sub Modification at C4_Sub C4-Substitution Scaffold->C4_Sub Modification at Activity Antitubercular Activity N_Sub->Activity Influences C4_Sub->Activity Influences

Caption: Key structural elements influencing antitubercular activity.

References

Application Notes and Protocols for 2-Aminooxazole Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooxazole derivatives have emerged as a promising class of heterocyclic compounds in anticancer research. Their structural similarity to 2-aminothiazoles, a well-established pharmacophore in medicinal chemistry, has prompted extensive investigation into their therapeutic potential. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, often acting through mechanisms that include the induction of apoptosis and cell cycle arrest. This document provides a detailed overview of the application of 2-aminooxazole derivatives in cancer cell line studies, including quantitative data on their efficacy, comprehensive experimental protocols for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: In Vitro Anticancer Activity of 2-Aminooxazole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of representative 2-aminooxazole derivatives against various human cancer cell lines. This data is crucial for comparing the cytotoxic potency of different analogs and for selecting lead compounds for further development.

Compound IDCancer Cell LineCell Line OriginAssay MethodIC50 (µM)Reference
Compound 14 HCT116Colorectal CarcinomaSRB Assay71.8[1]
Compound 6 MCF7Breast CarcinomaSRB Assay74.1[1]
5-fluorouracilHCT116Colorectal CarcinomaSRB Assay12.7[1]
TamoxifenMCF7Breast CarcinomaSRB Assay4.3[1]

Reference compounds are included for comparison.

Mechanisms of Action

2-Aminooxazole derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Apoptosis Induction

Apoptosis is a critical process for eliminating damaged or cancerous cells. Many 2-aminooxazole derivatives have been shown to trigger this pathway in cancer cells. The process often involves the modulation of key regulatory proteins.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. 2-Aminooxazole derivatives can interfere with the cell cycle, preventing cancer cells from dividing and proliferating. This is often observed as an accumulation of cells in specific phases of the cell cycle, such as G2/M or G0/G1.

Signaling Pathways

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is frequently observed in cancer. Some 2-aminooxazole derivatives are being investigated as potential inhibitors of this pathway.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Aminooxazole 2-Aminooxazole Derivative Aminooxazole->PI3K Inhibition Aminooxazole->Akt Inhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis Bcl2->Apoptosis

Caption: PI3K/Akt signaling pathway and potential inhibition by 2-aminooxazole derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of 2-aminooxazole derivatives.

Cell Viability and Cytotoxicity Assays

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium

  • 2-Aminooxazole derivatives (dissolved in DMSO)

  • Cold 10% (w/v) trichloroacetic acid (TCA)

  • 1% (v/v) acetic acid

  • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the 2-aminooxazole derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

SRB_Workflow A Seed Cells in 96-well Plate B Treat with 2-Aminooxazole Derivatives A->B C Incubate for 48-72h B->C D Fix Cells with Cold TCA C->D E Wash and Air Dry D->E F Stain with SRB Solution E->F G Wash with Acetic Acid F->G H Solubilize Dye with Tris Base G->H I Read Absorbance (510-565 nm) H->I J Calculate IC50 Values I->J

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • 2-Aminooxazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 2-aminooxazole derivatives for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Apoptosis_Analysis_Workflow A Treat Cells with 2-Aminooxazole Derivatives B Harvest Adherent and Floating Cells A->B C Wash Cells with Cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate in the Dark E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic Cell Population G->H

References

Protocol for synthesizing 2-aminooxazole from α-bromoacetophenone and urea

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for the Synthesis of 2-Amino-4-phenyloxazole from α-Bromoacetophenone and Urea

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, serving as a key building block for the development of various therapeutic agents. This document provides a detailed protocol for the synthesis of 2-amino-4-phenyloxazole through the condensation reaction of α-bromoacetophenone and urea. The methodology is based on optimizations that enhance reaction yield and reduce reaction time. This synthesis is a variation of the well-known Hantzsch synthesis, adapted for oxazole formation instead of thiazole.[1]

Reaction Scheme

The overall reaction involves the cyclocondensation of α-bromoacetophenone with urea to yield 2-amino-4-phenyloxazole.

Step 1: Bromination of Acetophenone (Preparation of Starting Material)

(Acetophenone -> α-Bromoacetophenone)

Step 2: Cyclocondensation

Caption: Workflow for the synthesis of 2-amino-4-phenyloxazole.

References

Application Notes and Protocols for the Quantification of 2-Aminooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-aminooxazole, a key chemical moiety with applications in medicinal chemistry and prebiotic research. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and other analytical techniques are designed to be implemented in a laboratory setting.

Quantification of 2-Aminooxazole using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is a robust and widely accessible method for the quantification of 2-aminooxazole in various matrices, including pharmaceutical formulations and reaction mixtures. The selection of a suitable stationary phase and mobile phase is critical for achieving optimal separation and sensitivity.

Experimental Protocol

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector is required.

  • A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation. For faster analysis, shorter columns with smaller particle sizes (e.g., 3 µm) can be utilized in UPLC systems.[1]

2. Reagents and Solutions:

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water is commonly used. The addition of an acid, such as phosphoric acid or formic acid, can improve peak shape. For a typical gradient, start with a lower concentration of MeCN and gradually increase it. A common mobile phase composition is a mixture of water, acetonitrile, and acetic acid (e.g., 70:30:1 v/v/v).[2] For MS compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[1]

  • Standard Solutions: Prepare a stock solution of 2-aminooxazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From this stock, create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

3. Chromatographic Conditions:

  • Flow Rate: A typical flow rate is between 0.8 and 1.5 mL/min.[2]

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum (λmax) of 2-aminooxazole. This should be determined by scanning the UV spectrum of a standard solution. For similar aromatic amines, wavelengths around 280 nm have been used.[2]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

4. Sample Preparation:

  • Solid Samples: Accurately weigh the sample, dissolve it in the mobile phase or a suitable solvent, and dilute to a known volume.

  • Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.

  • All samples and standards should be filtered through a 0.45 µm syringe filter before injection to prevent column clogging.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the 2-aminooxazole standards against their known concentrations.

  • Determine the concentration of 2-aminooxazole in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC-UV methods, based on data for similar small amine-containing heterocyclic compounds.

ParameterHPLC-UV
Linearity Range µg/mL to mg/mL range
Limit of Detection (LOD) Typically in the µg/mL range
Limit of Quantitation (LOQ) Typically in the µg/mL range
Precision (RSD%) < 2%
Accuracy (Recovery %) 98-102%

High-Sensitivity Quantification of 2-Aminooxazole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 2-aminooxazole in complex matrices such as biological fluids (e.g., plasma, urine) and tissue extracts, LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.

Experimental Protocol

1. Instrumentation:

  • An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is typically used.[3]

2. Reagents and Solutions:

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed to facilitate protonation in the ESI source.

  • Standard Solutions: Prepare stock and calibration standards as described for the HPLC-UV method, but at much lower concentrations (ng/mL to µg/mL range). The use of a deuterated internal standard is recommended for improved accuracy.

3. LC-MS/MS Conditions:

  • Chromatography: A C18 column is suitable for separation. A gradient elution is typically used to separate the analyte from matrix components.

  • Ionization Mode: Electrospray ionization in positive ion mode (ESI+) is generally used for the analysis of amino-containing compounds.[3]

  • MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule, [M+H]+) and a specific product ion are selected for monitoring. The transition from the precursor to the product ion provides high selectivity. For 2-aminooxazole (C₃H₄N₂O, MW: 84.08 g/mol ), the [M+H]+ ion would be m/z 85.0. Product ions would need to be determined by infusing a standard solution and performing a product ion scan.

4. Sample Preparation:

  • Biological Samples: Sample preparation is crucial to remove interferences. Common techniques include:

    • Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a solvent like acetonitrile or methanol, followed by centrifugation.

    • Solid-Phase Extraction (SPE): SPE can be used for more complex matrices to isolate the analyte and remove interfering substances.[3]

    • Enzymatic Deconjugation: For urine samples, enzymatic treatment may be necessary to cleave conjugated metabolites.[3]

5. Data Analysis:

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • The concentration of 2-aminooxazole in the samples is determined from this calibration curve.

Quantitative Data Summary

The following table presents typical performance characteristics for LC-MS/MS methods, based on data for analogous small molecules in biological matrices.[3]

ParameterLC-MS/MS
Matrix Human Urine, Fish Tissue
Linearity Range 0.5 - 500 µg/L
Limit of Detection (LOD) As low as 0.07 ng/mL
Limit of Quantitation (LOQ) Typically in the low ng/mL range
Precision (RSD%) < 15%
Accuracy (Recovery %) 85-115%

Alternative Analytical Methods

While HPLC and LC-MS/MS are the primary methods for quantification, other techniques can be employed for characterization or quantification in specific contexts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 2-aminooxazole, derivatization is necessary to increase volatility and thermal stability.

Protocol Outline:

  • Derivatization: The amino group of 2-aminooxazole can be derivatized using reagents such as silylating agents (e.g., BSTFA) or by forming trifluoroacetyl esters.

  • GC Separation: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.[4]

  • MS Detection: The mass spectrometer is typically operated in electron impact (EI) ionization mode. Quantification can be performed in selected ion monitoring (SIM) mode for enhanced sensitivity.

UV-Vis Spectrophotometry

For simple solutions containing only 2-aminooxazole, UV-Vis spectrophotometry offers a quick and cost-effective method for quantification.

Protocol Outline:

  • Determine λmax: The wavelength of maximum absorbance (λmax) for 2-aminooxazole in a specific solvent is determined.

  • Calibration Curve: A series of standard solutions are prepared, and their absorbance at λmax is measured. A calibration curve of absorbance versus concentration is plotted.

  • Sample Measurement: The absorbance of the unknown sample is measured, and its concentration is determined from the calibration curve.[4]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Filtration Filtration (0.45 µm) Sample->Filtration Standard Standard Standard->Filtration Injector Autosampler/Injector Filtration->Injector Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of 2-aminooxazole using HPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (Protein Precipitation or SPE) Sample->Extraction LC_System LC System (C18 Column, Gradient Elution) Extraction->LC_System ESI ESI Source (+) LC_System->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 Collision Quadrupole 2 (Collision Cell) MS1->Collision MS2 Quadrupole 3 (Product Ion Selection) Collision->MS2 Detector Detector MS2->Detector MRM_Data MRM Data Detector->MRM_Data Quantification Concentration Determination MRM_Data->Quantification

Caption: Detailed workflow for high-sensitivity quantification via LC-MS/MS.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,3-Oxazol-2-amine and its derivatives, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction to synthesize 4-aryl-1,3-oxazol-2-amine from an α-bromoacetophenone and urea is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?

Answer: Low yields in this synthesis are a common issue and can be attributed to several factors. Here is a breakdown of potential causes and corresponding solutions:

  • Poor Quality of Starting Materials: The purity of both the α-bromoacetophenone and urea is critical. Impurities in the α-bromoacetophenone can lead to unwanted side reactions, while old or impure urea can also negatively impact the reaction efficiency.

    • Solution: Ensure the α-bromoacetophenone is pure and free from acidic contaminants. Use high-purity, dry urea for the reaction.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are crucial for the successful condensation reaction.

    • Solution: A systematic optimization of reaction conditions is recommended. Ethanol is a commonly used solvent for this reaction.[1] Running the reaction at reflux is typical, but the optimal temperature may vary depending on the specific substrates.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is advised to determine the optimal reaction time.

  • Inefficient Cyclization: The formation of the oxazole ring is a key step that can be inefficient under certain conditions.

    • Solution: Ensure the reaction conditions favor the intramolecular cyclization. This can be influenced by the solvent and temperature. In some cases, microwave irradiation has been shown to be more efficient than conventional heating, potentially reducing reaction times and improving yields.[3][4]

Issue 2: Difficulty in Synthesizing N-Substituted 4-Aryl-1,3-oxazol-2-amines

Question: I am struggling to synthesize N-substituted 4-aryl-1,3-oxazol-2-amines. The standard reaction with substituted ureas is not working. What alternative strategies can I employ?

Answer: Direct synthesis using N-substituted ureas can be challenging due to the lower nucleophilicity of the substituted urea compared to unsubstituted urea.[3][4] A highly effective alternative is a two-step approach:

  • Synthesis of the 2-aminooxazole core: First, synthesize the 4-aryl-1,3-oxazol-2-amine using the reaction of the corresponding α-bromoacetophenone with unsubstituted urea.[3][4]

  • N-Arylation via Buchwald-Hartwig Cross-Coupling: The resulting 2-aminooxazole can then be coupled with an aryl halide using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction to introduce the N-substituent.[3][4] This method has proven to be versatile for creating a variety of N-substituted derivatives.

Optimization of the Buchwald-Hartwig reaction is key to achieving high yields. This includes screening different palladium catalysts (e.g., X-Phos Pd G2, S-Phos Pd G2), bases (e.g., t-BuONa, Cs2CO3), and solvents.[3][4]

Issue 3: Formation of Side Products and Purification Challenges

Question: My reaction is producing a mixture of products, making the purification of the desired this compound difficult. What are common side products and how can I minimize their formation and improve purification?

Answer: Side product formation is a common challenge that can significantly lower the isolated yield.

  • Potential Side Products: Depending on the reaction conditions and substrates, side products can arise from competing reaction pathways. For instance, harsh nucleophilic conditions could potentially lead to the cleavage of the oxazole ring.[2]

  • Minimizing Side Products:

    • Carefully control the reaction temperature and time to avoid over-reaction or degradation of the product.

    • Ensure the purity of your starting materials to prevent side reactions from impurities.

  • Improving Purification:

    • Recrystallization: This is a common and effective method for purifying the solid product. Ethanol is often a suitable solvent for recrystallization.[1]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. However, be aware that some aminooxazole derivatives can be sensitive to the acidic nature of silica gel, which could lead to degradation on the column. Using a deactivated silica gel or a different stationary phase might be necessary.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on the optimization of this compound synthesis.

Table 1: Optimization of the Condensation of α-Bromo-4'-methylacetophenone with Urea [3]

EntrySolventStoichiometric Ratio (Ketone:Urea)Temperature (°C)TimeYield (%)
IAcetonitrile1:280Overnight21
IIEthanol1:280Overnight25
IIIDME1:280Overnight29
IVPEG-4001:280Overnight35
VAcetonitrile1:1080Overnight30
VIEthanol1:1080Overnight42
VIIDMSO1:1080Overnight0
VIIIPEG-4001:1080Overnight50
IXPEG-4001:108015 min (MW)50
XPEG-4001:1012030 min (MW)45

Table 2: Optimization of the Buchwald-Hartwig N-Arylation of 4-(p-tolyl)oxazol-2-amine [3][4]

EntryPd SourceBaseYield (%)
IX-Phos Pd G2t-BuONa50
IIX-Phos Pd G2Cs2CO342
IIIX-Phos Pd G2K2CO30
IVX-Phos Pd G2K3PO437
VS-Phos Pd G2t-BuONa49
VIS-Phos Pd G2Cs2CO340
VIIS-Phos Pd G2K2CO30
VIIIS-Phos Pd G2K3PO435
IXDavePhos/Pd(OAc)2t-BuONa35
XDavePhos/Pd(OAc)2Cs2CO38
XIDavePhos/Pd(OAc)2K2CO311

Experimental Protocols

Protocol 1: General Synthesis of 4-Aryl-1,3-oxazol-2-amine[1]
  • Reaction Setup: In a round-bottom flask, dissolve the appropriate α-bromoacetophenone (0.05 mole) and urea (0.05 mole) in ethanol (250 ml).

  • Reflux: Heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling the reaction mixture to room temperature, pour it into cold water.

  • Neutralization: Neutralize the solution with a 5% aqueous sodium acetate solution.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration and dry it.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 4-aryl-1,3-oxazol-2-amine.

Protocol 2: Buchwald-Hartwig N-Arylation of 4-Aryl-1,3-oxazol-2-amine[3][5]

Note: The following is a general procedure; specific amounts and conditions should be optimized for each substrate combination.

  • Reaction Setup: To a microwave vial, add the 4-aryl-1,3-oxazol-2-amine, the aryl halide (1.1 equivalents), the palladium catalyst (e.g., X-Phos Pd G2, 5 mol%), and the base (e.g., t-BuONa, 2 equivalents).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at the optimized temperature (e.g., 130 °C) for the optimized time (e.g., 10-30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired N-aryl-4-aryl-1,3-oxazol-2-amine.

Visualizations

Synthesis_Workflow Start Starting Materials (α-Bromoacetophenone, Urea) Reaction Condensation Reaction (Ethanol, Reflux) Start->Reaction Workup Work-up & Neutralization Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product1 4-Aryl-1,3-oxazol-2-amine Purification->Product1 N_Arylation Buchwald-Hartwig N-Arylation Product1->N_Arylation Aryl Halide, Pd Catalyst, Base Product2 N-Aryl-4-aryl-1,3-oxazol-2-amine N_Arylation->Product2

Caption: General workflow for the synthesis of this compound derivatives.

Troubleshooting_Yield Start Low or No Yield Check_Purity Check Starting Material Purity Start->Check_Purity Cause? Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Time) Start->Optimize_Conditions Cause? Consider_MW Consider Microwave Synthesis Start->Consider_MW Alternative? Use_Two_Step For N-Substituted: Use Two-Step Approach (Condensation then N-Arylation) Start->Use_Two_Step Specific Issue? Sol_Purity Use pure reagents Check_Purity->Sol_Purity Solution Sol_Conditions Systematic screening Optimize_Conditions->Sol_Conditions Solution Sol_MW Improved efficiency Consider_MW->Sol_MW Benefit Sol_Two_Step Improved yield and versatility Use_Two_Step->Sol_Two_Step Benefit

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Overcoming poor reactivity of N-substituted ureas in oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in the synthesis of oxazoles from N-substituted ureas. This resource is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with the reactivity of these substrates. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you successfully navigate your synthetic challenges.

Troubleshooting Guide

Low or no product yield is a common issue when using N-substituted ureas in traditional one-pot oxazole syntheses, such as the Hantzsch reaction. This is often due to the decreased nucleophilicity of the oxygen atom in the substituted urea compared to unsubstituted urea or thiourea.[1] The electronic and steric properties of the substituent on the nitrogen atom can further hinder the desired cyclization reaction.

Below is a troubleshooting guide to address common problems encountered during the synthesis of oxazoles from N-substituted ureas and α-haloketones.

Problem Potential Cause Suggested Solution
Low to No Conversion Poor nucleophilicity of the N-substituted urea: The substituent on the nitrogen atom reduces the electron density on the oxygen, making it a poor nucleophile for attacking the α-haloketone.1. Switch to a two-step method: Employ a Buchwald-Hartwig C-N coupling strategy. First, synthesize the 2-aminooxazole core using unsubstituted urea, and then couple the desired N-substituent to the amino group. 2. Increase Reaction Temperature/Use Microwave Irradiation: Higher temperatures can provide the necessary activation energy for the reaction to proceed. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[2][3]
Side Product Formation Decomposition of starting materials or intermediates at high temperatures. 1. Optimize reaction time and temperature: Carefully monitor the reaction to find the optimal balance between conversion and decomposition. 2. Use a suitable catalyst: While not always effective for the direct cyclization, exploring different Lewis or Brønsted acids might promote the desired reaction pathway at lower temperatures.
Difficulty with Bulky Substituents Steric hindrance from the N-substituent is preventing the cyclization step. 1. The two-step Buchwald-Hartwig approach is highly recommended for sterically demanding substituents. 2. Explore alternative synthetic routes that do not involve the direct cyclization of the bulky N-substituted urea.
Inconsistent Yields Variability in reagent quality, reaction setup, or workup procedure. 1. Ensure anhydrous conditions if using moisture-sensitive reagents. 2. Standardize all reaction parameters, including solvent purity, reaction time, temperature, and purification method.

Frequently Asked Questions (FAQs)

Q1: Why is my N-substituted urea not reacting in the one-pot synthesis with an α-bromoacetophenone, while unsubstituted urea works fine?

A1: The poor reactivity of N-substituted ureas is primarily due to the lower nucleophilicity of the oxygen atom compared to that in unsubstituted urea.[1] The substituent on the nitrogen atom can withdraw electron density or sterically hinder the oxygen's ability to attack the electrophilic carbon of the α-bromoacetophenone, thus impeding the initial step of the reaction.

Q2: Are there any alternative one-pot methods that are more suitable for N-substituted ureas?

A2: While the direct one-pot synthesis is challenging, some success has been reported using microwave irradiation to drive the reaction forward.[2] However, for broader substrate scope and more reliable results, a two-step approach is generally recommended.

Q3: What is the recommended two-step approach for synthesizing N-substituted 2-aminooxazoles?

A3: A highly effective two-step method involves:

  • Synthesis of a 2-amino-4-aryloxazole intermediate: This is achieved by reacting an appropriately substituted α-bromoacetophenone with unsubstituted urea.

  • Buchwald-Hartwig C-N coupling: The resulting 2-aminooxazole is then coupled with an aryl or alkyl halide (or triflate) corresponding to your desired N-substituent, using a palladium catalyst and a suitable ligand.[1]

Q4: Can I use N,N'-disubstituted ureas for this reaction?

A4: The synthesis of 2-(substituted-amino)oxazoles from N,N'-disubstituted ureas is even more challenging due to increased steric hindrance and potential side reactions. The two-step Buchwald-Hartwig approach is the most viable option in this case as well.

Q5: How does the electronic nature of the substituent on the N-aryl urea affect the reaction?

A5: Electron-donating groups on the aryl ring of the N-substituent can slightly increase the nucleophilicity of the urea oxygen, potentially leading to slightly better reactivity in the direct synthesis. Conversely, electron-withdrawing groups will further decrease the nucleophilicity and make the reaction even more difficult. However, in the more robust two-step Buchwald-Hartwig coupling, the electronic nature of the substituent on the aryl halide can influence the efficiency of the C-N bond formation.

Experimental Protocols

Protocol 1: Two-Step Synthesis of N,4-Diaryl-2-aminooxazoles via Buchwald-Hartwig Coupling

This protocol is adapted from a successful strategy for synthesizing N-substituted 2-aminooxazoles when direct condensation fails.[1]

Step 1: Synthesis of 4-Aryloxazol-2-amine Intermediate

  • To a solution of the desired α-bromoacetophenone (1.0 equiv) in a suitable solvent (e.g., ethanol), add unsubstituted urea (10.0 equiv).

  • Heat the reaction mixture at reflux or using microwave irradiation (e.g., 120 °C for 3 minutes).[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-aryloxazol-2-amine.

Step 2: Buchwald-Hartwig C-N Coupling

  • In a reaction vessel, combine the 4-aryloxazol-2-amine from Step 1 (1.0 equiv), the desired aryl halide (0.5 equiv), a suitable base (e.g., t-BuONa, 1.0 equiv), and a palladium catalyst with an appropriate ligand (e.g., S-Phos Pd G2, 0.1 equiv).[1]

  • Add a solvent system, such as a mixture of toluene and t-BuOH.

  • Heat the reaction mixture under an inert atmosphere using microwave irradiation (e.g., 130 °C for 10 minutes).[1]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final N,4-diaryl-2-aminooxazole.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2-Amino-4-phenyloxazole

This method can be attempted for less sterically hindered N-substituted ureas or as a baseline for optimization.

  • In a microwave-safe vessel, combine the substituted phenacyl bromide (1.0 equiv) and urea (or N-substituted urea) (1.2 equiv) in DMF.[4]

  • Seal the vessel and subject it to microwave irradiation at a set temperature (e.g., 140-160 °C) for a specified time (e.g., 10-20 minutes).[5]

  • After cooling, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminooxazole derivative.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-(p-tolyl)oxazol-2-amine from α-bromo-4'-methylacetophenone and Urea [1]

EntryUrea Equiv.SolventMethodTemperature (°C)TimeYield (%)
110EtOHConventional8015 min53
210EtOHMicrowave1203 min56
31.2DMFConventional801 h45

Table 2: Selected Examples of Buchwald-Hartwig Coupling for the Synthesis of N,4-Diaryl-2-aminooxazoles [1]

2-Aminooxazole IntermediateAryl BromideCatalyst/LigandBaseTemp (°C)Time (min)Yield (%)
4-(p-tolyl)oxazol-2-amineBromobenzeneS-Phos Pd G2t-BuONa1301075
4-(p-tolyl)oxazol-2-amine4-BromotolueneS-Phos Pd G2t-BuONa1301080
4-(p-tolyl)oxazol-2-amine1-Bromo-4-methoxybenzeneS-Phos Pd G2t-BuONa1301085

Visualizations

Troubleshooting_Workflow start Start: Low/No Yield in One-Pot Synthesis check_reagents Check Reagent Purity & Stoichiometry start->check_reagents increase_temp Increase Temperature / Use Microwave check_reagents->increase_temp Reagents OK success Successful Synthesis increase_temp->success Yield Improves failure Still Low Yield increase_temp->failure No Improvement two_step Switch to Two-Step Buchwald-Hartwig Method optimize Optimize Two-Step Conditions two_step->optimize failure->two_step optimize->success

Caption: Troubleshooting workflow for low yield in oxazole synthesis.

Two_Step_Synthesis_Pathway cluster_step1 Step 1: 2-Aminooxazole Formation cluster_step2 Step 2: Buchwald-Hartwig C-N Coupling a_haloketone α-Haloacetophenone aminooxazole 4-Aryloxazol-2-amine a_haloketone->aminooxazole urea Urea urea->aminooxazole final_product N,4-Diaryl-2-aminooxazole aminooxazole->final_product aryl_halide Aryl Halide (R-X) aryl_halide->final_product pd_catalyst Pd Catalyst / Ligand pd_catalyst->final_product base Base base->final_product

Caption: Two-step synthesis pathway for N-substituted 2-aminooxazoles.

References

Technical Support Center: Purification of 2-Aminooxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-aminooxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2-aminooxazole derivatives?

A1: The most common purification techniques for 2-aminooxazole derivatives are column chromatography and recrystallization. Due to the polar nature of the 2-aminooxazole core, column chromatography is widely used to separate the desired compound from reaction impurities. Recrystallization is an effective method for obtaining highly pure crystalline solids, provided a suitable solvent system can be found.

Q2: Why do my 2-aminooxazole derivatives show peak tailing in HPLC analysis?

A2: The basic nature of the 2-amino group in the oxazole ring is the primary cause of peak tailing in reverse-phase HPLC. This basic group can interact with residual acidic silanol groups on the surface of silica-based columns, leading to asymmetrical peak shapes.

Q3: What are some common challenges when purifying 2-aminooxazole derivatives?

A3: Common challenges include the high polarity of some derivatives, making them difficult to elute from silica gel columns. They can also be prone to degradation on silica gel under certain conditions. Finding a suitable single-solvent system for recrystallization can also be challenging due to their unique solubility profiles.

Troubleshooting Guides

Column Chromatography

Issue: The compound is not moving from the baseline on the TLC plate, even with a very polar solvent system.

  • Possible Cause: The compound is highly polar and strongly adsorbed to the silica gel.

  • Solution:

    • Consider using a different stationary phase, such as alumina (basic or neutral).

    • For silica gel, try adding a small percentage of a basic modifier like triethylamine or ammonia to the eluent to reduce interactions between the basic 2-amino group and the acidic silica.

    • Reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with additives like formic acid or TFA) may be a suitable alternative.

Issue: The compound streaks badly on the TLC plate and the column.

  • Possible Cause: This is often due to the interaction of the basic amine with the acidic silica gel. It can also be caused by overloading the column or impurities.

  • Solution:

    • Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or a few drops of aqueous ammonia) to your eluent system.

    • Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

    • Dry-loading the sample onto silica gel before adding it to the column can improve resolution.

Recrystallization

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Try using a lower-boiling point solvent or a solvent mixture.

    • Add a small amount of a "good" solvent to the hot solution to reduce saturation, then allow it to cool slowly.

    • Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.

    • Adding a seed crystal of the pure compound can induce crystallization.

Issue: No crystals form, even after cooling the solution for an extended period.

  • Possible Cause: The solution is not saturated, meaning too much solvent was used.

  • Solution:

    • Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

    • If using a mixed solvent system, add more of the "poor" solvent dropwise to the warm solution until turbidity persists, then add a drop of the "good" solvent to redissolve and allow to cool.

    • Place the solution in an ice bath or refrigerator to further decrease the solubility.

Quantitative Data

The following table summarizes typical purification outcomes for 2-aminooxazole and related 2-aminothiazole derivatives from various literature sources. Actual yields and purity will vary depending on the specific derivative and the reaction scale.

Purification MethodCompound TypeTypical Yield (%)Typical Purity (%)Reference Compounds
Column Chromatography N-substituted 2-aminooxazoles45-60>95 (by NMR)4-Aryl-N-aryl-2-aminooxazoles
2-Aminothiazole sulfonamides34-36>98 (by HPLC)N-(thiazol-2-yl)benzenesulfonamide derivatives
Recrystallization 2-Aminothiazole derivatives38-73>99 (by MP)Substituted 2-aminothiazoles
2-Aminobenzoxazole-acid salt-Crystalline solid2-Aminobenzoxazolium 3-carboxyprop-2-enoate

Experimental Protocols

Detailed Methodology for Column Chromatography

This protocol is a general guideline for the purification of a moderately polar 2-aminooxazole derivative.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles. Add a thin layer of sand to the top of the silica bed.

  • Equilibration: Equilibrate the column by running the initial mobile phase through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Carefully apply the sample to the top of the silica gel.

  • Elution: Begin elution with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent (gradient elution). For example, start with 100% ethyl acetate and gradually add methanol.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Recovery: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Detailed Methodology for Recrystallization

This protocol outlines the general steps for recrystallizing a 2-aminooxazole derivative. The choice of solvent is critical and must be determined experimentally.

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Cooling too rapidly can lead to the precipitation of impurities.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., α-haloketone, urea) reaction Reaction (e.g., Hantzsch synthesis) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude 2-Aminooxazole Derivative workup->crude purification_choice Choose Purification Method crude->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid Product pure_product Pure 2-Aminooxazole Derivative column_chrom->pure_product recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of 2-aminooxazole derivatives.

troubleshooting_workflow cluster_problem Problem Identification cluster_chrom_solutions Chromatography Solutions cluster_xtal_solutions Recrystallization Solutions start Purification Issue Encountered is_chrom Column Chromatography Problem? start->is_chrom is_xtal Recrystallization Problem? start->is_xtal streaking Streaking/ No Elution is_chrom->streaking Yes oiling_out Oiling Out is_xtal->oiling_out Yes no_crystals No Crystals Form is_xtal->no_crystals Yes add_base Add Basic Modifier (e.g., Triethylamine) streaking->add_base change_stationary Change Stationary Phase (Alumina or C18) streaking->change_stationary end Pure Product Obtained add_base->end change_stationary->end change_solvent Change Solvent/ Use Solvent Pair oiling_out->change_solvent seed_crystal Add Seed Crystal oiling_out->seed_crystal no_crystals->seed_crystal concentrate Concentrate Solution no_crystals->concentrate change_solvent->end seed_crystal->end concentrate->end

Caption: Troubleshooting logic for common purification issues with 2-aminooxazole derivatives.

Identifying and minimizing byproducts in 2-aminooxazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-aminooxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2-aminooxazole derivatives. Here you will find troubleshooting guides and frequently asked questions to help you identify and minimize byproduct formation, thereby improving your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in 2-aminooxazole synthesis?

The formation of byproducts is highly dependent on the synthetic route employed. In the common synthesis involving the condensation of α-halo ketones with urea, imidazoles and imidazolones are frequently observed as side products[1]. Other synthetic methods, such as the Van Leusen or Robinson-Gabriel syntheses for related oxazoles, can yield byproducts like stable oxazoline intermediates, nitriles, or degradation products often described as "tar" resulting from harsh reaction conditions[2][3].

Q2: How can I detect and identify potential byproducts in my reaction mixture?

Routine monitoring of the reaction progress is critical for detecting byproducts. The most common methods include:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique to visualize the formation of new spots, which could indicate byproducts, and to track the consumption of starting materials[2][4].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful analytical tool can separate components of the reaction mixture and provide mass information, helping to tentatively identify the structures of byproducts alongside the desired product[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After a preliminary workup, ¹H and ¹³C NMR of the crude product can reveal the presence and relative quantities of impurities by identifying unexpected signals.

Q3: What general strategies can I employ to minimize byproduct formation?

Minimizing byproducts often involves careful optimization of reaction parameters. Key strategies include:

  • Ensure Anhydrous Conditions: Moisture can facilitate the hydrolysis of sensitive starting materials or intermediates, particularly under acidic conditions[2].

  • Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of decomposition of substrates and intermediates[2]. Conversely, in some cases, gentle heating may be required to drive the final step of a reaction to completion and prevent the accumulation of intermediates[3].

  • Control Reaction Time: Over-extending reaction times can increase the likelihood of product degradation or the formation of side products. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint[2].

  • Use High-Purity Reagents: Impurities in starting materials, such as ketones in an aldehyde starting material for a Van Leusen synthesis, can lead to unwanted side reactions[3].

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times from hours to minutes, which often leads to cleaner reaction profiles and higher yields by minimizing thermal degradation[2][5][6].

Troubleshooting Guide

Problem 1: Low Yield and Formation of Imidazole/Imidazolone Byproducts

This issue is common when synthesizing 2-aminooxazoles via the condensation of an α-haloketone with urea. The reaction conditions can influence the cyclization pathway, leading to the formation of imidazole-type structures instead of the desired oxazole ring[1].

Recommended Solutions:

  • Solvent Selection: The choice of solvent is critical. Dimethylformamide (DMF) has been identified as a highly convenient and effective solvent for this condensation[5][6]. While N-methylpyrrolidone (NMP) can also be used, it may lead to more challenging purifications[5][6].

  • Optimize Stoichiometry: An excess of urea can help drive the reaction towards the desired product. A stoichiometric ratio of 1:10 for the α-haloketone to urea has been shown to be effective[6].

  • Temperature and Time Control: Microwave-assisted synthesis at 120°C for as little as 3 minutes in DMF has been reported to provide good yields, minimizing the time for side reactions to occur[5][6].

Problem 2: Starting Material Degradation or "Tar" Formation

The appearance of dark, insoluble material or "tar" often indicates the decomposition of starting materials or intermediates, a common issue when using strong dehydrating agents like mineral acids in classical oxazole syntheses[2].

Recommended Solutions:

  • Select Milder Reagents: Replace strong acids like sulfuric acid with milder dehydrating agents. Polyphosphoric acid (PPA), trifluoroacetic anhydride (TFAA), or the Burgess reagent are often cleaner alternatives[2].

  • Lower Reaction Temperature: Find the lowest effective temperature that allows the reaction to proceed at a reasonable rate without causing significant decomposition[2].

  • Ensure Purity of Starting Materials: Unstable impurities in the starting materials can be the first to decompose under the reaction conditions, initiating tar formation.

Problem 3: Incomplete Reaction and Presence of Intermediates

A common issue is the stalling of the reaction, leaving significant amounts of starting material or a stable intermediate. For instance, in the Van Leusen synthesis, the 4-tosyl-4,5-dihydrooxazole intermediate may be isolated if the final elimination step is inefficient[3].

Recommended Solutions:

  • Switch to a Stronger Base: If a moderate base like potassium carbonate is insufficient to promote the final elimination step, switching to a stronger, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide may be effective[3].

  • Increase Reagent Stoichiometry: A cautious increase in the amount of the cyclodehydrating or base reagent can sometimes improve the reaction rate[2].

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the barrier for the final conversion to the oxazole product[3].

Data and Protocols

Table 1: Effect of Reaction Conditions on 4-Aryl-2-aminooxazole Synthesis Yield

This table summarizes data from the condensation of α-bromo-4′-methylacetophenone with urea[5][6].

ParameterCondition AYield (%)Condition BYield (%)
Solvent DMF37NMP50
Temperature (Conventional) 80 °C (3 h)3780 °C (8 h)18
Temperature (Microwave) 80 °C (15 min)53120 °C (3 min)56
Reactant Ratio (Ketone:Urea) 1:2181:1037

Note: Yields can be highly substrate-dependent. This data is for illustrative purposes.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4-(p-tolyl)-2-aminooxazole [5][6]

  • Preparation: In a microwave process vial, combine α-bromo-4′-methylacetophenone (1.0 eq), urea (10.0 eq), and dimethylformamide (DMF).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 3 minutes.

  • Monitoring: After cooling, check the reaction progress by TLC to confirm the consumption of the starting ketone.

  • Workup: Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Purification by Silica Gel Chromatography [2][4][7]

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., mixtures of hexanes and ethyl acetate) determined by prior TLC analysis.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-aminooxazole.

Visual Guides

Reaction_Pathway Reaction Pathway: 2-Aminooxazole vs. Imidazole Byproduct Reactants α-Haloketone + Urea Intermediate Common Intermediate Reactants->Intermediate Condensation Product Desired Product (2-Aminooxazole) Intermediate->Product Oxazole Cyclization (Desired Pathway) Byproduct Byproduct (Imidazole) Intermediate->Byproduct Imidazole Cyclization (Side Reaction)

Caption: Desired vs. undesired cyclization pathways in 2-aminooxazole synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Reactions start Low Yield or Complex Mixture check_sm Analyze Crude Mixture (TLC, LC-MS) start->check_sm decision_sm Starting Material Consumed? check_sm->decision_sm incomplete Incomplete Reaction decision_sm->incomplete No degradation Degradation / Tar decision_sm->degradation Yes, but low mass balance / tar byproducts Specific Byproducts Observed decision_sm->byproducts Yes, with major side products optimize_conditions Increase Temp./Time Use Stronger Reagent incomplete->optimize_conditions success Improved Yield optimize_conditions->success milder_conditions Lower Temperature Use Milder Reagent Check Purity degradation->milder_conditions milder_conditions->success optimize_selectivity Change Solvent Adjust Stoichiometry Use Anhydrous Conditions byproducts->optimize_selectivity optimize_selectivity->success

Caption: A logical workflow for troubleshooting low-yield 2-aminooxazole reactions.

References

Technical Support Center: Optimizing Buchwald-Hartwig Coupling of 2-Aminooxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig coupling of 2-aminooxazoles.

Frequently Asked Questions (FAQs)

Q1: What is the Buchwald-Hartwig coupling of 2-aminooxazole?

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form a carbon-nitrogen (C-N) bond between 2-aminooxazole and an aryl halide (or triflate). This reaction is a powerful tool for synthesizing N-arylated 2-aminooxazoles, which are important scaffolds in medicinal chemistry.

Q2: Which catalyst and ligand combination is most effective for this reaction?

The choice of catalyst and ligand is critical for a successful reaction. For the coupling of 2-aminooxazoles, bulky and electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Second-generation Buchwald precatalysts, such as XPhos Pd G2 and SPhos Pd G2, have shown good performance. Another effective system is the combination of a palladium source like palladium(II) acetate (Pd(OAc)₂) with a ligand such as DavePhos.[2][3]

Q3: What is the role of the base in this reaction, and which one should I choose?

The base is essential for the deprotonation of the 2-aminooxazole, which allows it to coordinate with the palladium catalyst.[4] The choice of base can significantly impact the reaction's success. Strong, non-nucleophilic bases are commonly used. For the coupling of 2-aminooxazoles, bases like cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (NaOtBu) have been used effectively.[2][3] The selection should consider the functional group tolerance of the substrates.

Q4: What are suitable solvents for the Buchwald-Hartwig coupling of 2-aminooxazole?

Aprotic polar solvents are often good choices. For the coupling of 2-aminooxazole, solvents such as toluene in combination with tert-butanol (t-BuOH) have been successfully employed.[2][3] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[1]

Q5: What are the typical reaction temperatures and times?

Reaction temperatures for Buchwald-Hartwig couplings generally range from 80-110 °C.[1] For the coupling of 2-aminooxazoles, temperatures around 130 °C have been reported, with reaction times as short as 10 minutes when using microwave irradiation.[2][3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) catalyst is sensitive to oxygen.[1]

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly degassed solvents and ensure all reagents are anhydrous. Consider using a pre-catalyst, which can be more reliable in generating the active catalytic species.[5]

  • Inappropriate Ligand or Catalyst System: The chosen ligand may not be optimal for 2-aminooxazole.

    • Solution: Screen different catalyst systems. For 2-aminooxazoles, X-Phos Pd G2, S-Phos Pd G2, and DavePhos/Pd(OAc)₂ have been shown to be effective.[2][3]

  • Incorrect Base: The base may be too weak to deprotonate the 2-aminooxazole effectively, or it may not be sufficiently soluble in the reaction solvent.

    • Solution: Consider switching to a stronger base like NaOtBu or using a more soluble base. Ensure vigorous stirring to overcome solubility issues with inorganic bases.[1]

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed efficiently.

    • Solution: Increase the reaction temperature, typically to the range of 100-130 °C. For less reactive aryl chlorides, higher temperatures may be necessary.[1]

Issue 2: Formation of Side Products

Possible Causes & Solutions:

  • Hydrodehalogenation of the Aryl Halide: This side reaction can compete with the desired coupling.

    • Solution: Optimizing the ligand can sometimes minimize this side reaction.[4] Ensure the reaction conditions, particularly the base and temperature, are not excessively harsh.

  • Homocoupling of the Aryl Halide: This can occur at high temperatures or with certain catalyst systems.

    • Solution: Lowering the reaction temperature or screening different ligands may reduce the extent of homocoupling.

Data Presentation

Table 1: Optimization of Buchwald-Hartwig Reaction Conditions for the Coupling of 4-(p-tolyl)oxazol-2-amine with 4-bromotoluene [2][3]

EntryCatalyst SystemBaseSolventTemperature (°C)Time (min)Yield (%)
1X-Phos Pd G2Cs₂CO₃Toluene/t-BuOH1301075
2S-Phos Pd G2Cs₂CO₃Toluene/t-BuOH1301068
3DavePhos/Pd(OAc)₂Cs₂CO₃Toluene/t-BuOH1301055
4X-Phos Pd G2NaOtBuToluene/t-BuOH1301080
5S-Phos Pd G2NaOtBuToluene/t-BuOH1301072
6DavePhos/Pd(OAc)₂NaOtBuToluene/t-BuOH1301065

Reaction conditions: 4-(p-tolyl)oxazol-2-amine (1 equiv), 4-bromotoluene (0.5 equiv), base (1 equiv), catalyst (0.1 equiv), microwave irradiation.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Coupling of 2-Aminooxazole with an Aryl Bromide:

  • Reaction Setup: In a microwave vial, combine the 2-aminooxazole (1 equivalent), aryl bromide (0.5 equivalents), the chosen base (1 equivalent, e.g., NaOtBu), and the palladium catalyst system (0.1 equivalents, e.g., X-Phos Pd G2).

  • Solvent Addition: Add the appropriate solvent system (e.g., a mixture of toluene and t-BuOH).

  • Inert Atmosphere: Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction: Place the reaction vial in a microwave reactor and heat to the desired temperature (e.g., 130 °C) for the specified time (e.g., 10 minutes).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Aminooxazole - Aryl Halide - Base - Catalyst System solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to Reaction Temperature (e.g., 130°C via MW) inert->heat cool Cool to Room Temperature heat->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Final Product

Caption: Experimental workflow for the Buchwald-Hartwig coupling of 2-aminooxazole.

Troubleshooting_Buchwald_Hartwig cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low or No Product Yield catalyst_inactive Is the catalyst active? start->catalyst_inactive base_issue Is the base appropriate (strength, solubility)? start->base_issue catalyst_choice Is the catalyst/ligand combination optimal? catalyst_inactive->catalyst_choice Yes sol_inert Ensure inert atmosphere & anhydrous conditions catalyst_inactive->sol_inert No sol_catalyst Screen different catalysts (e.g., XPhos Pd G2) catalyst_choice->sol_catalyst No temp_issue Is the temperature high enough? base_issue->temp_issue Yes sol_base Switch to a stronger or more soluble base base_issue->sol_base No sol_temp Increase reaction temperature temp_issue->sol_temp No

Caption: Troubleshooting decision tree for low-yield Buchwald-Hartwig reactions.

References

Technical Support Center: Synthesis of N,4-diphenyl-2-aminooxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N,4-diphenyl-2-aminooxazole.

Frequently Asked Questions (FAQs)

Q1: Why is the direct synthesis of N,4-diphenyl-2-aminooxazole from N-phenylurea and 2-bromo-1-phenylethan-1-one (α-bromoacetophenone) so challenging?

A1: The direct synthesis, analogous to the Hantzsch thiazole synthesis, is often unsuccessful or results in very low yields.[1][2] This is primarily due to the poor reactivity of N-substituted ureas. The oxygen atom in N-phenylurea has lower nucleophilicity compared to the sulfur atom in the corresponding thiourea, making the crucial intramolecular cyclization step difficult.[1][2] In fact, attempts to reproduce previously reported direct syntheses have been documented to fail in producing the desired compound.[1]

Q2: Are there any successful reported methods for synthesizing N,4-diphenyl-2-aminooxazole?

A2: Yes, a more reliable two-step synthetic strategy has been developed. This method avoids the problematic direct cyclization with N-phenylurea. The process involves:

  • Synthesis of the intermediate 4-phenyl-2-aminooxazole from 2-bromo-1-phenylethan-1-one and unsubstituted urea.

  • N-arylation of the 4-phenyl-2-aminooxazole intermediate with an aryl halide (e.g., bromobenzene) via a Buchwald-Hartwig cross-coupling reaction to yield the final N,4-diphenyl-2-aminooxazole.[1]

Q3: What are the expected yields for the synthesis of N,4-diphenyl-2-aminooxazole?

A3: Yields are highly dependent on the synthetic route chosen. Direct condensation methods are known for their poor and often irreproducible yields.[1] The two-step approach involving a Buchwald-Hartwig N-arylation offers more consistent and higher yields. For the N-arylation step, yields can vary significantly based on the catalytic system used.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product in Direct Synthesis Low nucleophilicity of the oxygen in N-phenylurea hindering cyclization.[1][2] Unfavorable reaction kinetics for the desired cyclization pathway.Switch to the two-step synthesis involving the N-arylation of 4-phenyl-2-aminooxazole.[1]
Low Yield in Buchwald-Hartwig N-arylation Step Suboptimal catalytic system (catalyst, ligand, base). The choice of palladium catalyst, phosphine ligand, and base is critical for the efficiency of the cross-coupling reaction.[1]Screen different palladium precatalysts and ligands. X-Phos and S-Phos based catalysts have shown better performance than DavePhos for similar reactions.[1] Use a strong, non-nucleophilic base like sodium tert-butoxide (tBuONa).[1]
Formation of Side Products Incomplete reaction or side reactions of the starting materials or intermediates.Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Optimize reaction time and temperature. Microwave-assisted heating can sometimes improve selectivity and reduce reaction times.[1]
Difficulty in Product Purification Use of high-boiling point solvents like N-methylpyrrolidone (NMP) can complicate product isolation.[1]Use alternative solvents with lower boiling points, such as toluene, for the Buchwald-Hartwig reaction.[1] Employ column chromatography for purification, carefully selecting the eluent system.

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for the Buchwald-Hartwig N-arylation of 4-aryl-2-aminooxazoles.

Catalyst/LigandBaseSolventTemperature (°C)Time (min)Yield (%)
X-Phos Pd G2tBuONaToluene13010Good
S-Phos Pd G2tBuONaToluene13010Appreciable
DavePhos/Pd(OAc)₂tBuONaToluene130108-11
X-Phos Pd G2K₂CO₃Toluene13010Low Conversion
Data adapted from a study on N-arylation of similar 2-aminooxazoles.[1]

Experimental Protocols

Two-Step Synthesis of N,4-diphenyl-2-aminooxazole

Step 1: Synthesis of 4-phenyl-2-aminooxazole

  • To a solution of 2-bromo-1-phenylethan-1-one in a suitable solvent like DMF, add an excess of unsubstituted urea (e.g., a 1:10 stoichiometric ratio).[1]

  • Heat the reaction mixture. Reaction conditions can be optimized, for instance, at 80 °C for 15 minutes or 120 °C for 3 minutes.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 4-phenyl-2-aminooxazole.

Step 2: Buchwald-Hartwig N-arylation

  • In a reaction vessel, combine 4-phenyl-2-aminooxazole, bromobenzene, a palladium precatalyst (e.g., X-Phos Pd G2), and a strong base (e.g., sodium tert-butoxide).[1]

  • Add a suitable anhydrous solvent, such as toluene.[1]

  • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen). Microwave irradiation at 130 °C for 10 minutes can be effective.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield N,4-diphenyl-2-aminooxazole.

Visualizations

experimental_workflow start Starting Materials: - 2-bromo-1-phenylethan-1-one - Urea step1 Step 1: Synthesis of 4-phenyl-2-aminooxazole start->step1 intermediate Intermediate: 4-phenyl-2-aminooxazole step1->intermediate step2 Step 2: Buchwald-Hartwig N-arylation intermediate->step2 reagents_step2 Reagents for Step 2: - Bromobenzene - Pd Catalyst (e.g., X-Phos Pd G2) - Base (e.g., tBuONa) reagents_step2->step2 final_product Final Product: N,4-diphenyl-2-aminooxazole step2->final_product

Caption: Two-step synthesis workflow for N,4-diphenyl-2-aminooxazole.

troubleshooting_logic start Low Yield in Synthesis? direct_synthesis Using Direct Synthesis (N-phenylurea)? start->direct_synthesis Yes two_step Using Two-Step (N-arylation)? start->two_step No direct_synthesis->two_step No solution1 Switch to Two-Step Method direct_synthesis->solution1 Yes check_catalyst Check Catalytic System (Catalyst, Ligand, Base) two_step->check_catalyst Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) two_step->optimize_conditions Yes end Improved Yield solution1->end check_catalyst->end optimize_conditions->end

References

Stability of 1,3-Oxazol-2-amine under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1,3-Oxazol-2-amine under various pH conditions. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is considered a fairly stable heterocyclic compound.[1] The oxazole ring is generally thermally stable and shows resistance to nucleophiles, radicals, and weak acids.[2] However, its stability is significantly influenced by pH, particularly under strongly acidic or basic conditions. For optimal shelf-life, it is recommended to store this compound in a dry, cool, and well-ventilated place, often in a freezer, and away from strong oxidizing agents, acids, and bases.[3][4]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is pH-dependent.

  • Acidic Conditions: In highly acidic environments, the oxazole ring is susceptible to acid-catalyzed hydrolysis. The nitrogen atom in the ring becomes protonated, which increases the electrophilicity of the adjacent carbon atom (C2), making it vulnerable to nucleophilic attack by water.[5] This can lead to ring-opening and degradation of the molecule.[5]

  • Neutral Conditions: Near a neutral pH of 7, this compound is expected to be relatively stable.

  • Basic Conditions: Under strong alkaline conditions, the oxazole ring can also undergo hydrolysis, leading to degradation.[6][7]

Q3: What are the expected degradation products of this compound?

A3: Under acidic conditions, the hydrolysis of the oxazole ring is expected to yield an amino ketone through ring-opening.[5] The specific degradation products under basic conditions have not been extensively detailed in the available literature but would also result from the cleavage of the oxazole ring.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the recommended technique for monitoring the stability of this compound.[8][9] This method allows for the separation and quantification of the parent compound from its potential degradation products over time.[5]

Stability Data Summary

The following table summarizes hypothetical stability data for this compound at 37°C in different pH buffers. Note: This data is for illustrative purposes to demonstrate how stability data is presented and is not based on experimentally verified results for this specific compound.

pH ValueBuffer SystemHalf-life (t½) (hours)Degradation Rate Constant (k) (s⁻¹)Major Degradation Products
4.0Acetate Buffer722.67 x 10⁻⁶Amino Ketone
7.4Phosphate Buffer> 500< 3.85 x 10⁻⁷Not significant
10.0Glycine Buffer1201.60 x 10⁻⁶Ring-opened products

Proposed Degradation Pathway under Acidic Conditions

G cluster_0 Acid-Catalyzed Hydrolysis A This compound B Protonated Oxazolium Ion A->B + H⁺ C Tetrahedral Intermediate B->C + H₂O (Nucleophilic Attack) D Ring-Opened Intermediate C->D Ring Opening E Amino Ketone Product D->E Tautomerization

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Experimental Protocols

Protocol for pH-Dependent Stability Assessment of this compound

Objective: To determine the degradation kinetics of this compound in aqueous solutions at acidic, neutral, and basic pH.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Acetate buffer (pH 4.0)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Glycine buffer (pH 10.0)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC vials

  • Incubator set to 37°C

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: For each pH condition, dilute the stock solution with the respective buffer (pH 4.0, 7.4, and 10.0) to a final concentration of 10 µM.

  • Incubation: Aliquot the working solutions into separate HPLC vials and place them in an incubator at 37°C.

  • Time Points: Collect samples at specified time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Quenching: At each time point, take an aliquot of the sample and quench the reaction by diluting it 1:1 with cold methanol to stop further degradation. Store quenched samples at -20°C until analysis.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A suitable gradient to separate the parent compound from its degradation products.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at a suitable wavelength and/or MS in positive ion mode.

  • Data Analysis:

    • Quantify the peak area of the this compound at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Experimental Workflow Diagram

G start Prepare 10 mM Stock in DMSO step1 Dilute to 10 µM in pH 4, 7.4, 10 Buffers start->step1 step2 Incubate at 37°C step1->step2 step3 Sample at Time Points (0, 1, 4, 8, 24... hrs) step2->step3 step4 Quench with Cold Methanol step3->step4 step5 Analyze via HPLC-MS step4->step5 end Calculate Rate Constant (k) and Half-life (t½) step5->end

Caption: Workflow for conducting a pH-dependent stability study of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results between replicates - Inaccurate pipetting- Inhomogeneous sample solution- Temperature fluctuations in the incubator- Calibrate pipettes regularly.- Ensure complete mixing of solutions before aliquoting.- Use a calibrated incubator and monitor the temperature.
Rapid degradation at time zero - Instability in stock solution (DMSO)- Interaction with buffer components- Prepare fresh stock solution before each experiment.- Run a control with the compound in water to check for buffer-specific degradation.
No degradation observed under stress conditions (e.g., strong acid) - Insufficient acid concentration or temperature- Low solubility of the compound- Increase the acid concentration (e.g., from 1N to 6N HCl) and/or temperature.[5]- Check the solubility of the compound in the test buffer; a co-solvent may be necessary.
Poor peak shape or resolution in HPLC - Inappropriate mobile phase or gradient- Column degradation- Sample overload- Optimize the mobile phase composition and gradient elution.- Use a guard column and ensure the mobile phase pH is compatible with the column.- Reduce the injection volume or sample concentration.

Troubleshooting Logic Diagram

G start Experiment Start issue Problem Encountered? start->issue inconsistent Inconsistent Results issue->inconsistent Yes no_degrade No Degradation Observed issue->no_degrade Yes bad_hplc Poor HPLC Performance issue->bad_hplc Yes end Problem Resolved issue->end No check_pipette Verify Pipetting & Mixing inconsistent->check_pipette check_temp Check Incubator Temperature inconsistent->check_temp increase_stress Increase Acid/Base Concentration or Temp no_degrade->increase_stress check_sol Verify Compound Solubility no_degrade->check_sol opt_method Optimize HPLC Method bad_hplc->opt_method check_col Check Column Health bad_hplc->check_col check_pipette->end check_temp->end increase_stress->end check_sol->end opt_method->end check_col->end

Caption: A logical flow for troubleshooting common issues in stability experiments.

References

Troubleshooting low yields in the condensation step of 2-aminooxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the condensation step of 2-aminooxazole synthesis.

Troubleshooting Guides & FAQs

This guide is divided into the two primary synthetic routes for 2-aminooxazoles.

Route 1: Condensation of α-Haloketones with Urea or Cyanamide

This is a widely used method for the synthesis of 2-aminooxazoles. However, several factors can influence the reaction yield.

Frequently Asked Questions (FAQs)

  • Q1: My reaction yield is consistently low when reacting an α-bromoketone with urea. What are the most common causes?

    A1: Low yields in this condensation can stem from several factors:

    • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, using dimethylformamide (DMF) as a solvent at temperatures between 80°C and 120°C has been shown to be effective.

    • Incorrect Stoichiometry: An insufficient excess of urea can lead to incomplete conversion of the α-bromoketone. A 1:10 stoichiometric ratio of α-bromoketone to urea is often optimal.

    • Side Reactions: The formation of imidazole or imidazolone byproducts can occur, reducing the yield of the desired 2-aminooxazole.

    • Poor Quality Reagents: The purity of the α-bromoketone and urea is crucial. Impurities can lead to unwanted side reactions.

  • Q2: I am observing multiple spots on my TLC plate, and purification is difficult. What are the likely side products?

    A2: Besides the unreacted starting materials, common side products include imidazoles and imidazolones. The formation of these byproducts is often favored by certain reaction conditions. Optimizing the temperature and stoichiometry can help minimize their formation.

  • Q3: What is the optimal solvent and temperature for this reaction?

    A3: Polar aprotic solvents are generally preferred. Dimethylformamide (DMF) has been shown to be a good solvent, with optimal temperatures typically in the range of 80°C to 120°C. While higher temperatures can reduce reaction times, they may also lead to the formation of impurities. Microwave-assisted synthesis can also be an effective method to reduce reaction times and improve yields.

  • Q4: How does the stoichiometry of urea affect the reaction yield?

    A4: A significant excess of urea is often necessary to drive the reaction to completion and maximize the yield. A 1:10 ratio of α-bromoketone to urea has been reported to provide good yields.

Route 2: Condensation of α-Hydroxyketones with Cyanamide

This alternative route avoids the use of lachrymatory α-haloketones.

Frequently Asked Questions (FAQs)

  • Q1: I am attempting the synthesis of a 2-aminooxazole from an α-hydroxyketone and cyanamide, but the yield is poor. What are the key parameters to consider?

    A1: This reaction is typically base-catalyzed. Key factors to consider are:

    • Choice and Amount of Base: Sodium hydroxide is a commonly used base for this condensation. The concentration of the base can significantly impact the reaction rate and yield.

    • Reaction Temperature: As with other condensation reactions, temperature plays a crucial role. It is advisable to start at a moderate temperature and optimize as needed.

    • Purity of Starting Materials: The purity of the α-hydroxyketone and cyanamide is important to prevent side reactions.

    • Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate.

  • Q2: What are the potential side reactions in this synthesis?

    A2: While specific side products for this reaction are not extensively documented in the provided search results, general side reactions in similar condensations can include self-condensation of the α-hydroxyketone or decomposition of cyanamide under the reaction conditions.

Data Presentation

Table 1: Optimization of the Condensation Reaction of α-Bromo-4'-methylacetophenone with Urea

EntrySolventStoichiometric Ratio (Ketone:Urea)Temperature (°C)TimeYield (%)Reference
IAcetonitrile1:28016 h10
IIAcetonitrile1:108016 h25
IIIEthanol1:108016 h21
IVDME1:108016 h15
VPEG-4001:108016 h30
VIDMF1:108016 h40
VIIDMSO1:108016 h0
VIIIDMF1:28016 h18
IXDMF1:1012030 min45
XDMF (MW)1:108015 min53
XIDMF (MW)1:101203 min56
XIINMP (MW)1:108015 min50
XIIINMP (MW)1:101203 min45

Experimental Protocols

Protocol 1: Synthesis of 4-(p-tolyl)oxazol-2-amine from α-Bromo-4'-methylacetophenone and Urea (Optimized Microwave Conditions)

  • Reactant Preparation: In a microwave-safe reaction vessel, combine α-bromo-4'-methylacetophenone (1 mmol, 1 equiv) and urea (10 mmol, 10 equiv).

  • Solvent Addition: Add dimethylformamide (DMF) (3 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 3 minutes.

  • Work-up: After cooling, pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of 2-Aminooxazoles from α-Hydroxyketones and Cyanamide

  • Reactant Preparation: Dissolve the α-hydroxyketone (1 equiv) and cyanamide (1-2 equiv) in a suitable solvent.

  • Base Addition: Add a solution of sodium hydroxide (1-1.5 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at a suitable temperature (e.g., room temperature to 50°C) and monitor the progress by TLC.

  • Work-up: Upon completion, neutralize the reaction mixture with a dilute acid.

  • Extraction: Extract the product with an appropriate organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Low Yields in 2-Aminooxazole Synthesis start Low Yield Observed check_reagents Check Purity of Starting Materials (α-Haloketone/α-Hydroxyketone, Urea/Cyanamide) start->check_reagents reagents_impure Purify Starting Materials (Recrystallization, Distillation) check_reagents->reagents_impure Impure reagents_pure Starting Materials are Pure check_reagents->reagents_pure Pure reagents_impure->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time, Stoichiometry) reagents_pure->check_conditions optimize_conditions Systematically Optimize Conditions (see Table 1 for guidance) check_conditions->optimize_conditions Suboptimal conditions_optimal Conditions Appear Optimal check_conditions->conditions_optimal Optimal optimize_conditions->check_conditions analyze_side_products Analyze Crude Mixture for Side Products (TLC, LC-MS, NMR) conditions_optimal->analyze_side_products side_products_present Identify Side Products (e.g., Imidazoles) analyze_side_products->side_products_present Present no_side_products No Significant Side Products analyze_side_products->no_side_products Absent side_products_present->optimize_conditions purification_issue Evaluate Work-up and Purification Procedure no_side_products->purification_issue optimize_purification Modify Purification Method (e.g., change chromatography conditions, recrystallization solvent) purification_issue->optimize_purification success Improved Yield optimize_purification->success

Caption: A troubleshooting workflow for low yields in 2-aminooxazole synthesis.

ReactionPathways Synthetic Pathways to 2-Aminooxazoles cluster_route1 Route 1 haloketone α-Haloketone product 2-Aminooxazole haloketone->product Condensation urea Urea or Cyanamide hydroxyketone α-Hydroxyketone hydroxyketone->product Base-catalyzed Condensation cyanamide Cyanamide

Caption: Common synthetic routes to 2-aminooxazoles.

Technical Support Center: Synthesis of 2-Aminooxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-aminooxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aminooxazoles?

A1: The most prevalent methods for synthesizing the 2-aminooxazole core involve the reaction of α-haloketones (typically α-bromoketones) with urea or the condensation of α-hydroxy ketones or aldehydes (like glycolaldehyde) with cyanamide. Other reported methods include the use of Bredereck's reagent and multi-component reactions, though these are less common.

Q2: My synthesis of 4-aryl-2-aminooxazole from an α-bromoacetophenone and urea is giving me a significant amount of a byproduct. What could it be?

A2: A common side reaction in this synthesis is the formation of the corresponding 2-aminoimidazole derivative.[1][2] Urea can act as a source of ammonia, which can compete with the oxygen of the urea molecule in the cyclization step, leading to the imidazole byproduct.

Q3: I am attempting to synthesize 2-aminooxazole from glycolaldehyde and cyanamide and I'm getting a complex mixture of products with very low yield of the desired compound. Why is this happening?

A3: The reaction between glycolaldehyde and cyanamide in neutral, unbuffered water is known to produce a "multifarious reaction mixture" with only small amounts of 2-aminooxazole.[3] This is due to various competing side reactions. The presence of a phosphate catalyst is crucial to promote the desired reaction and suppress the formation of byproducts.[3][4]

Q4: Can the 2-aminooxazole product hydrolyze during workup?

A4: Yes, 2-aminooxazoles can be susceptible to hydrolysis, especially under acidic conditions. The stability of the oxazole ring can be compromised in the presence of strong acids, leading to ring-opening and decomposition.[5] Care should be taken during aqueous workup and purification to avoid prolonged exposure to acidic environments.

Troubleshooting Guides

Issue 1: Low Yield and/or Formation of 2-Aminoimidazole Byproduct in Synthesis from α-Haloketones and Urea

Potential Causes:

  • Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly influence the ratio of 2-aminooxazole to 2-aminoimidazole.

  • Stoichiometry: The molar ratio of urea to the α-haloketone can affect the reaction outcome.

  • Reactivity of Substituted Ureas: N-substituted ureas often exhibit poor reactivity in this synthesis, leading to low or no product formation.[6]

Solutions:

  • Optimize Reaction Solvent and Temperature:

    • Dimethylformamide (DMF) has been shown to be an effective solvent for this reaction.[7]

    • Increasing the temperature to around 120°C can improve the yield and reduce the reaction time.[7] In one study, raising the temperature from 80°C to 120°C in DMF increased the yield from 37% to 45% and shortened the reaction time from 3 hours to 30 minutes.[6]

  • Adjust Stoichiometry:

    • Using a larger excess of urea (e.g., 10 equivalents) can favor the formation of the desired 2-aminooxazole.[7] Reducing the urea to 2 equivalents has been observed to decrease the yield.[6]

  • Employ Microwave Irradiation:

    • Microwave-assisted synthesis can significantly reduce reaction times and improve yields. For example, a reaction in DMF at 120°C for 3 minutes under microwave irradiation can produce comparable yields to conventional heating for 30 minutes.[8]

Data Presentation: Optimization of the Condensation of α-Bromo-4'-methylacetophenone with Urea [6][7][8]

EntrySolventUrea Ratio (Urea:Ketone)Temperature (°C)TimeYield (%)
1DMF10:1803 h37
2DMF2:180>3 h18
3DMF10:112030 min45
4DMF (MW)10:11203 min56
5NMP (MW)10:11203 min45

MW = Microwave Irradiation; NMP = N-methylpyrrolidone

Experimental Protocol: Optimized Synthesis of 4-(p-tolyl)oxazol-2-amine [8]

  • To a microwave reactor vessel, add α-bromo-4'-methylacetophenone (1 equivalent) and urea (10 equivalents).

  • Add DMF as the solvent.

  • Seal the vessel and heat the mixture to 120°C for 3 minutes under microwave irradiation (300 W).

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Logical Relationship: Factors Influencing Oxazole vs. Imidazole Formation

G High_Urea_Ratio High Urea:Ketone Ratio (e.g., 10:1) Oxazole Favored 2-Aminooxazole Formation High_Urea_Ratio->Oxazole Imidazole Suppressed 2-Aminoimidazole Formation High_Urea_Ratio->Imidazole Optimized_Solvent Aprotic Polar Solvent (e.g., DMF) Optimized_Solvent->Oxazole Optimized_Solvent->Imidazole Elevated_Temp Elevated Temperature (~120°C) Elevated_Temp->Oxazole Elevated_Temp->Imidazole MW_Irradiation Microwave Irradiation MW_Irradiation->Oxazole MW_Irradiation->Imidazole G Cyanamide Cyanamide Byproducts Complex Byproducts (e.g., 2-Aminoimidazole, Imidazol-2-one) Cyanamide->Byproducts Carbinolamine Carbinolamine Cyanamide->Carbinolamine Cyclized_Intermediate Cyclized Intermediate 2_Aminooxazole 2_Aminooxazole Cyclized_Intermediate->2_Aminooxazole Dehydration No_Catalyst Uncatalyzed (Neutral Water) No_Catalyst->Byproducts Leads to Carbinolamine->Cyclized_Intermediate Cyclization Phosphate Phosphate Phosphate->Cyclized_Intermediate Catalyzes Phosphate->2_Aminooxazole Favors G Start Low Yield or Impure Product Identify_Route Identify Synthetic Route Start->Identify_Route Route_A α-Haloketone + Urea Identify_Route->Route_A Route A Route_B Glycolaldehyde + Cyanamide Identify_Route->Route_B Route B Check_Byproduct_A Analyze for 2-Aminoimidazole Route_A->Check_Byproduct_A Check_Byproduct_B Analyze for Complex Mixture Route_B->Check_Byproduct_B Optimize_A Optimize Conditions: - Solvent (DMF) - Temp (~120°C) - Urea Ratio (10:1) - Consider MW Check_Byproduct_A->Optimize_A Purify Re-purify Product Optimize_A->Purify Optimize_B Introduce/Optimize Catalyst: - Add Phosphate Buffer - Control pH (~8) Check_Byproduct_B->Optimize_B Optimize_B->Purify

References

Technical Support Center: Enhancing the Solubility of 2-Aminooxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-aminooxazole derivatives in biological assays.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and application of 2-aminooxazole derivatives in experimental settings.

Issue: My 2-aminooxazole derivative precipitates when I dilute my DMSO stock solution into aqueous buffer for a biological assay.

  • Question: Why is my compound precipitating and what can I do to prevent it?

  • Answer: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. This occurs because the compound is highly soluble in the organic solvent (DMSO) but has low solubility in the aqueous buffer. When the percentage of DMSO is significantly lowered by dilution, the compound "crashes out" of the solution.

    Troubleshooting Steps:

    • Decrease the final compound concentration: The simplest solution is often to lower the final concentration of the compound in the assay to a level below its aqueous solubility limit.

    • Increase the percentage of co-solvent: If the assay can tolerate it, increasing the final percentage of DMSO may keep the compound in solution. However, be mindful that high concentrations of DMSO can affect biological assays.

    • Use a different co-solvent: Consider using alternative water-miscible organic solvents such as ethanol, methanol, or polyethylene glycol (PEG).[1][2] The choice of co-solvent can sometimes be critical.

    • pH adjustment: If your 2-aminooxazole derivative has an ionizable group, adjusting the pH of the buffer can significantly increase its solubility.[2][3] For basic compounds, lowering the pH can help, while for acidic compounds, increasing the pH is beneficial.

    • Utilize solubilizing excipients: Incorporating excipients like cyclodextrins or surfactants can help to keep the compound in solution by forming inclusion complexes or micelles, respectively.[2][4]

Issue: The measured activity of my 2-aminooxazole derivative is not consistent across experiments.

  • Question: What could be causing the variability in my experimental results?

  • Answer: Inconsistent results can often be traced back to issues with compound solubility. If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended and may vary between experiments.

    Troubleshooting Steps:

    • Visually inspect your solutions: Before use, always visually inspect your stock solutions and final assay solutions for any signs of precipitation.

    • Determine the kinetic solubility: It is highly recommended to determine the kinetic solubility of your compound in the specific buffer you are using for your assay. This will give you a better understanding of the concentration range you can work with.

    • Prepare fresh dilutions: Avoid using old dilutions, as the compound may precipitate over time. Prepare fresh dilutions from your stock solution for each experiment.

    • Consider salt formation: For 2-aminooxazole derivatives with basic functional groups, converting them to a salt form (e.g., hydrochloride salt) can significantly improve aqueous solubility and provide more consistent results.[3][5]

Quantitative Data on Solubility

The following table presents kinetic solubility data for a series of 2-aminothiazoles and their bioisosteric 2-aminooxazole analogs, demonstrating how subtle structural changes can influence solubility.

Compound IDCore StructureKinetic Solubility in Water (µM)Kinetic Solubility in PBS pH 7.4 (µM)
1 2-Aminothiazole>200>200
30 2-Aminooxazole>200>200
2 2-Aminothiazole102.3109.8
31 2-Aminooxazole178.2195.6
3 2-Aminothiazole1.81.5
34 2-Aminooxazole1.21.1
4 2-Aminothiazole1.31.2
36 2-Aminooxazole1.01.0

Data adapted from a study on antitubercular agents, which highlights that even bioisosteric replacement can impact physicochemical properties like solubility.[6][7][8]

Experimental Protocols

Below are detailed methodologies for common solubility enhancement techniques that can be applied to 2-aminooxazole derivatives.

Protocol 1: Solubility Enhancement using a Co-solvent

  • Objective: To increase the solubility of a 2-aminooxazole derivative in an aqueous buffer using a water-miscible organic solvent.

  • Materials:

    • 2-aminooxazole derivative

    • DMSO (or other suitable co-solvent like ethanol, PEG 400)

    • Aqueous buffer (e.g., PBS, TRIS)

  • Procedure:

    • Prepare a high-concentration stock solution of the 2-aminooxazole derivative in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

    • For your biological assay, perform serial dilutions of the stock solution in the same co-solvent to get intermediate concentrations.

    • Add a small volume of the intermediate stock to your aqueous assay buffer to reach the final desired concentration.

    • Ensure the final concentration of the co-solvent in the assay is kept constant across all conditions and is at a level that does not affect the biological system (typically ≤1% DMSO).

    • Always include a vehicle control (buffer with the same final concentration of co-solvent) in your experiment.

Protocol 2: Solubility Enhancement by pH Adjustment

  • Objective: To improve the solubility of an ionizable 2-aminooxazole derivative by altering the pH of the solution.

  • Materials:

    • 2-aminooxazole derivative with an acidic or basic center

    • Aqueous buffers at different pH values

    • HCl and NaOH solutions (e.g., 0.1 M) for pH adjustment

  • Procedure:

    • Determine if your 2-aminooxazole derivative has an ionizable functional group (e.g., an amino group which is basic).

    • Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

    • Attempt to dissolve the compound directly in each buffer at the desired final concentration.

    • Alternatively, prepare a concentrated stock in a suitable solvent and dilute it into the different pH buffers.

    • Visually inspect for precipitation and, if possible, quantify the concentration of the dissolved compound using techniques like HPLC-UV.

    • Select the pH that provides the best solubility without compromising the integrity of your biological assay.

Protocol 3: Solubility Enhancement using Cyclodextrins

  • Objective: To increase the aqueous solubility of a 2-aminooxazole derivative by forming an inclusion complex with a cyclodextrin.

  • Materials:

    • 2-aminooxazole derivative

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

    • Aqueous buffer

  • Procedure:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

    • Add the 2-aminooxazole derivative to the HP-β-CD solution and stir or sonicate until it dissolves.

    • This solution can then be used as a stock for further dilutions into your assay medium.

    • It is important to run a control with the HP-β-CD vehicle alone to ensure it does not interfere with the assay.

Frequently Asked Questions (FAQs)

  • Q1: What is the best first step to take when I have a new 2-aminooxazole derivative with unknown solubility?

    • A1: The best first step is to perform a simple kinetic solubility test. Prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and then dilute it into your primary aqueous buffer (e.g., PBS pH 7.4) to a final concentration of around 100 µM. Let it equilibrate and then check for precipitation. This will give you a rough idea of its aqueous solubility.

  • Q2: Can I use surfactants like Tween-80 or Triton X-100 to solubilize my compound for a cell-based assay?

    • A2: While surfactants are effective solubilizing agents, they can also be toxic to cells and interfere with cell membranes.[2] Their use in cell-based assays should be approached with caution and at very low concentrations, with appropriate vehicle controls to assess cytotoxicity.

  • Q3: My 2-aminooxazole derivative is a BCS Class II compound. What does this mean for my experiments?

    • A3: According to the Biopharmaceutics Classification System (BCS), Class II compounds have low solubility and high permeability. This means that while the compound can readily cross cell membranes, its low solubility is the rate-limiting step for absorption and bioavailability. For in vitro assays, this underscores the importance of ensuring the compound is fully solubilized to get an accurate measure of its activity.

  • Q4: How can I improve the solubility of my 2-aminooxazole derivative for in vivo animal studies?

    • A4: For in vivo studies, formulation strategies become critical. Common approaches include using co-solvent systems (e.g., PEG 400, ethanol, water), creating amorphous solid dispersions, or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[2][9] The choice of formulation will depend on the specific properties of your compound and the route of administration.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategy Solubilization Strategy cluster_assay Biological Assay start New 2-Aminooxazole Derivative sol_test Kinetic Solubility Test (e.g., in PBS) start->sol_test is_soluble Is Solubility Sufficient for Assay? sol_test->is_soluble choose_method Select Solubilization Method (Co-solvent, pH, Cyclodextrin, etc.) is_soluble->choose_method No run_assay Perform Biological Assay with Vehicle Control is_soluble->run_assay Yes optimize Optimize Formulation (e.g., concentration, excipient %) choose_method->optimize optimize->run_assay end Proceed with Further Studies run_assay->end

Caption: Experimental workflow for addressing solubility issues.

solubilization_choice start Poorly Soluble 2-Aminooxazole Derivative q1 Does the compound have an ionizable group? start->q1 a1_yes Adjust pH q1->a1_yes Yes q2 Can the assay tolerate >0.5% organic solvent? q1->q2 No a1_yes->q2 a2_yes Use Co-solvent (e.g., DMSO, PEG 400) q2->a2_yes Yes q3 Is the compound lipophilic? q2->q3 No a2_yes->q3 a3_yes Use Cyclodextrin or Surfactant q3->a3_yes Yes a3_no Consider Advanced Methods (Solid Dispersion, Nanosuspension) q3->a3_no No cosolvency_mechanism cluster_water Aqueous Environment cluster_cosolvent Co-solvent Addition w1 Water Molecule w2 Water Molecule w3 Water Molecule w4 Water Molecule w5 Water Molecule w6 Water Molecule w7 Water Molecule w8 Water Molecule c1 Co-solvent Molecule c2 Co-solvent Molecule c3 Co-solvent Molecule cw1 Water Molecule cw2 Water Molecule cw3 Water Molecule cw4 Water Molecule drug 2-Aminooxazole Derivative drug_sol Solubilized 2-Aminooxazole Derivative drug->drug_sol Co-solvent reduces polarity of water, allowing drug to dissolve

References

Validation & Comparative

A Head-to-Head Battle of Bioisosteres: 1,3-Oxazol-2-amine vs. 2-Aminothiazole in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the myriad of choices, the 2-aminothiazole and its bioisostere, 1,3-oxazol-2-amine (2-aminooxazole), represent two privileged structures frequently employed in medicinal chemistry. This guide provides an objective, data-driven comparison of these two scaffolds, examining their impact on physicochemical properties, pharmacological activity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to inform rational drug design.

The 2-aminothiazole moiety is a well-established pharmacophore found in numerous approved drugs, including the kinase inhibitor Dasatinib and the antibiotic Cefdinir.[1][2] Its bioisosteric counterpart, the 2-aminooxazole scaffold, where the sulfur atom is replaced by oxygen, has been explored as a strategy to modulate physicochemical and pharmacokinetic properties.[3][4] This comparison aims to elucidate the nuanced differences between these two heterocyclic systems, providing a valuable resource for medicinal chemists.

Physicochemical Properties: A Tale of Two Heteroatoms

The substitution of sulfur with the more electronegative oxygen atom in the five-membered ring significantly impacts the physicochemical properties of the resulting scaffold. These differences can have profound implications for a compound's solubility, permeability, and metabolic stability.

One of the key distinctions lies in their basicity, as reflected by their pKa values. The pKa of the conjugate acid of 2-aminothiazole is approximately 5.36, while the predicted pKa for 2-aminooxazole is slightly lower at around 5.45.[5][6] This subtle difference can influence the ionization state of a drug molecule at physiological pH, which in turn affects its interactions with targets and its ADMET properties.

Perhaps more significantly, the replacement of sulfur with oxygen generally leads to a decrease in lipophilicity (logP) and an increase in aqueous solubility.[7] This is a desirable attribute in drug design, as poor solubility can be a major hurdle for oral bioavailability.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-AminothiazoleKey Implications for Drug Design
pKa ~5.45 (Predicted)[6]~5.36[5]Influences ionization at physiological pH, affecting target binding and ADMET properties.
logP (Calculated) Generally lowerGenerally higherOxazole analogs tend to be more hydrophilic, potentially improving aqueous solubility.
Aqueous Solubility Generally higher[7]Generally lower[7]Improved solubility of oxazole analogs can enhance formulation options and oral absorption.
Metabolic Stability Potentially more stable to oxidation[7]Sulfur atom can be susceptible to oxidation.[7]Oxazole may offer a more metabolically robust scaffold in certain contexts.

Pharmacological Activities: A Scaffold for Diverse Targets

Both 2-aminothiazole and 2-aminooxazole scaffolds have been incorporated into compounds targeting a wide array of biological targets, demonstrating their versatility in drug discovery.

The 2-aminothiazole core is a prominent feature in numerous kinase inhibitors.[8][9] A prime example is Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML).[9][10] The 2-aminothiazole group in Dasatinib plays a crucial role in its binding to the kinase domain.

The 2-aminooxazole scaffold has also emerged as a valuable pharmacophore, particularly in the development of kinase inhibitors. For instance, derivatives of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[11] Furthermore, direct comparison of 2-aminooxazole and 2-aminothiazole derivatives of Dasatinib has shown that both series exhibit potent antiproliferative activity against human CML K562 cells, with some 2-aminooxazole analogs displaying nanomolar inhibitory activity comparable to Dasatinib itself.[10]

In the realm of infectious diseases, a direct comparative study of a series of N-substituted 2-aminothiazoles and their 2-aminooxazole bioisosteres revealed that both scaffolds can yield potent antitubercular agents.[3][7] Interestingly, in this specific series, the 2-aminooxazole derivatives demonstrated comparable or even slightly better activity against Mycobacterium tuberculosis in some cases.[3]

Table 2: Comparative Biological Activity of Isosteric Pairs

Compound PairTarget/Activity2-Aminooxazole Derivative (IC₅₀/MIC)2-Aminothiazole Derivative (IC₅₀/MIC)Reference
Dasatinib Analogs Antiproliferative (K562 cells)Nanomolar activity (e.g., 8b, 8c, 9b)Nanomolar activity (Dasatinib)[10]
Antitubercular Agents M. tuberculosis H37Rv0.78 - 12.5 µg/mL0.78 - 25 µg/mL[3][7]

ADMET Profiles: Navigating the In Vivo Landscape

The ADMET properties of a drug candidate are paramount to its clinical success. The choice between a 2-aminooxazole and a 2-aminothiazole scaffold can significantly influence these parameters.

A key advantage of the 2-aminooxazole scaffold can be its enhanced metabolic stability. The sulfur atom in the 2-aminothiazole ring is susceptible to oxidative metabolism, which can lead to faster clearance and potential formation of reactive metabolites.[7] Replacing sulfur with oxygen can circumvent this metabolic liability. A comparative study demonstrated that in human liver microsomes (HLM), the 2-aminooxazole analogs generally exhibited greater metabolic stability (longer half-life) than their 2-aminothiazole counterparts.[7]

As mentioned earlier, the increased hydrophilicity of 2-aminooxazole derivatives often translates to improved kinetic solubility.[7] This can be a significant advantage in early drug discovery, as it can lead to more reliable in vitro assay results and better prospects for oral absorption.

Table 3: Comparative ADMET Properties of Isosteric Pairs

Property2-Aminooxazole Derivative2-Aminothiazole DerivativeReference
Metabolic Stability (HLM t₁/₂) Generally longerGenerally shorter[7]
Kinetic Solubility (PBS, pH 7.4) Generally higherGenerally lower[7]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, detailed experimental protocols for key assays are provided below.

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add 2 µL of each DMSO concentration to a 96-well microplate in triplicate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader to detect precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Human Liver Microsome (HLM) Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of human liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 mg/mL solution of human liver microsomes in the phosphate buffer.

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine the microsomal solution, the NADPH-regenerating system, and the test compound (final concentration typically 1 µM).

  • Reaction Initiation and Sampling: Initiate the metabolic reaction by pre-warming the mixture to 37°C and then adding the NADPH-regenerating system. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Visualizing the Comparison

To further illustrate the concepts discussed, the following diagrams depict a relevant signaling pathway and a typical experimental workflow.

experimental_workflow cluster_design Design & Synthesis cluster_testing In Vitro Evaluation cluster_analysis Data Analysis & SAR design Bioisosteric Design (Thiazole vs. Oxazole) synth_t Synthesis of 2-Aminothiazole Analogs design->synth_t synth_o Synthesis of 2-Aminooxazole Analogs design->synth_o activity Pharmacological Activity Assays synth_t->activity admet ADMET Profiling (Solubility, Stability) synth_t->admet synth_o->activity synth_o->admet sar Structure-Activity Relationship (SAR) Analysis activity->sar admet->sar optimization Lead Optimization sar->optimization optimization->design Iterative Design

A typical experimental workflow for the comparative evaluation of bioisosteres.

dasatinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Ras_GRP Ras-GRP LAT->Ras_GRP Ras Ras Ras_GRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Cytokine Production) ERK->Transcription Dasatinib Dasatinib (2-Aminothiazole) Dasatinib->Lck Inhibits

Simplified signaling pathway of Dasatinib's effect on T-cell activation via Lck inhibition.

Conclusion

The choice between a this compound and a 2-aminothiazole scaffold in drug design is a nuanced decision that requires careful consideration of the specific therapeutic target and desired pharmacokinetic profile. The 2-aminothiazole ring is a well-validated and highly versatile scaffold, present in numerous clinically successful drugs. However, it can be susceptible to metabolic oxidation at the sulfur atom and may impart lower aqueous solubility.

The 2-aminooxazole scaffold serves as a valuable bioisostere, often leading to improved aqueous solubility and enhanced metabolic stability, which are highly desirable attributes in drug development. Importantly, the replacement of sulfur with oxygen does not necessarily lead to a loss of biological activity and, in some cases, can even be beneficial.

Ultimately, the decision of which scaffold to employ should be data-driven, based on a thorough evaluation of the structure-activity and structure-property relationships for a given series of compounds. This guide provides a foundational framework and supporting data to aid medicinal chemists in making more informed decisions in their quest to design the next generation of innovative medicines.

References

A Head-to-Head Battle of Bioisosteres: Unveiling the Biological Activity of 2-Aminooxazoles Versus 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic replacement of chemical moieties is a cornerstone of modern medicinal chemistry. Among the most utilized bioisosteric pairs are the 2-aminooxazole and 2-aminothiazole scaffolds. While structurally similar, the substitution of the sulfur atom in the thiazole ring with an oxygen atom to form an oxazole can significantly impact a compound's biological activity, physicochemical properties, and pharmacokinetic profile. This guide provides an objective comparison of these two pivotal isosteres, supported by experimental data, to inform rational drug design and development.

The 2-aminothiazole core is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1] However, concerns regarding potential metabolic liabilities associated with the sulfur atom and instances of pan-assay interference compounds (PAINS) behavior have prompted the exploration of 2-aminooxazole isosteres.[2] This comparison delves into the key differences and similarities in their biological performance across various therapeutic areas.

Comparative Biological Activity: A Tale of Two Scaffolds

The decision to employ a 2-aminooxazole in place of a 2-aminothiazole can lead to nuanced yet significant changes in biological outcomes. Here, we present a summary of quantitative data from comparative studies in key therapeutic areas.

Antimicrobial and Antitubercular Activity

One of the most extensively studied areas for this isosteric pair is in the realm of infectious diseases. Direct comparative studies have revealed that the 2-aminooxazole scaffold can not only retain but sometimes improve antimicrobial and particularly antitubercular activity.

Table 1: Comparative Antitubercular and Antimicrobial Activity (MIC, µM)

Compound PairTarget Organism2-Aminothiazole Derivative (MIC, µM)2-Aminooxazole Derivative (MIC, µM)Reference
Pair 1 Mycobacterium tuberculosis H37Rv>12832[2]
Pair 2 Mycobacterium tuberculosis H37Rv1616[2]
Pair 3 Staphylococcus aureus>125>125[3]
Pair 4 Escherichia coli>125>125[3]
Pair 5 Candida albicans62.531.25[2]
Pair 6 Aspergillus niger>125>125[3]

Note: Lower MIC values indicate higher potency.

As illustrated in Table 1, the isosteric replacement of sulfur with oxygen can have a variable impact on antimicrobial potency, with some 2-aminooxazole derivatives showing improved or equivalent activity against M. tuberculosis and certain fungal strains.

Anticancer Activity

In the realm of oncology, both scaffolds have been incorporated into potent kinase inhibitors and other anticancer agents. The choice of the heterocycle can influence both potency and selectivity.

Table 2: Comparative Anticancer Activity (IC50, µM)

Compound PairCancer Cell Line2-Aminothiazole Derivative (IC50, µM)2-Aminooxazole Derivative (IC50, µM)Reference
Dasatinib Analog 1 K562 (Chronic Myeloid Leukemia)0.0030.004[4]
Dasatinib Analog 2 K562 (Chronic Myeloid Leukemia)0.0020.002[4]
Compound 21 vs. Analog MCF-7 (Breast Cancer)20.2>100[2][5]
Compound 21 vs. Analog HT-29 (Colon Cancer)21.6>100[2][5]

Note: Lower IC50 values indicate higher potency.

The data in Table 2 suggests that for certain molecular targets, such as those in chronic myeloid leukemia, the two scaffolds can exhibit comparable high potency. However, in other contexts, the 2-aminothiazole may be preferred for maintaining activity.

Physicochemical and Pharmacokinetic Properties

The rationale for isosteric replacement often extends beyond biological activity to the optimization of drug-like properties. The substitution of sulfur with the more electronegative oxygen atom typically leads to a less lipophilic and more water-soluble compound.

Table 3: Comparative Physicochemical and ADME Properties

Property2-Aminothiazole Derivatives2-Aminooxazole DerivativesKey ObservationsReference
Lipophilicity (log k'w) Generally higherGenerally lowerOxazoles are more hydrophilic.[2]
Aqueous Solubility (log S) Generally lowerGenerally higherOxazoles exhibit improved solubility.[3]
Metabolic Stability (HLM) Potentially susceptible to S-oxidationLacks oxidizable sulfur, potentially more stableOxazoles may offer a metabolic advantage.[2]
GSH Reactivity Can be reactiveGenerally less reactiveOxazoles may have a lower potential for off-target reactivity.[2]

HLM: Human Liver Microsomes; GSH: Glutathione

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a defined concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium. A solvent control (e.g., DMSO) is included.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinetic Solubility Assay

This high-throughput assay assesses the aqueous solubility of a compound from a DMSO stock solution.

  • Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in 100% DMSO.

  • Assay Plate Preparation: The DMSO stock solution is added to a 96-well plate.

  • Addition of Aqueous Buffer: A phosphate-buffered saline (PBS, pH 7.4) is added to each well, and the plate is shaken for a defined period (e.g., 2 hours) at room temperature.

  • Filtration: The resulting solutions are filtered to remove any precipitated compound.

  • Quantification: The concentration of the compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, by comparing against a standard curve.

Human Liver Microsome (HLM) Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.

  • Reaction Mixture Preparation: A reaction mixture containing human liver microsomes and a NADPH-regenerating system in a phosphate buffer (pH 7.4) is prepared.

  • Compound Incubation: The test compound is added to the reaction mixture and incubated at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.

Glutathione (GSH) Reactivity Assay

This assay assesses the potential for a compound to react with the endogenous nucleophile glutathione, which can be an indicator of reactive metabolite formation.

  • Incubation Mixture: The test compound is incubated with glutathione in a phosphate buffer (pH 7.4) at 37°C.

  • Time-Point Analysis: Aliquots are taken over a time course and the reaction is stopped.

  • LC-MS/MS Analysis: The samples are analyzed by LC-MS/MS to monitor the depletion of the parent compound and the formation of the GSH adduct. The rate of adduct formation can be determined.

Signaling Pathways and Molecular Targets

The biological effects of 2-aminooxazole and 2-aminothiazole derivatives are often mediated through their interaction with specific molecular targets within cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

Kinase Inhibition in Cancer Signaling

Many 2-aminothiazole and, by extension, 2-aminooxazole derivatives function as kinase inhibitors, targeting key players in cancer cell proliferation and survival.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 2-Aminooxazole/ 2-Aminothiazole Kinase Inhibitor Inhibitor->RTK Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Many 2-aminothiazole-based anticancer agents, including the approved drug Dasatinib, are potent kinase inhibitors.[5] As shown in the diagram above, these compounds can target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, or downstream kinases such as PI3K, thereby blocking signaling cascades that drive cell proliferation and survival. The isosteric 2-aminooxazole derivatives have also been shown to be potent kinase inhibitors.[4]

Inhibition of Bacterial Fatty Acid Synthesis

In the context of antimicrobial activity, a key target for this class of compounds is the bacterial fatty acid synthesis (FASII) pathway, which is essential for bacterial survival and distinct from the mammalian FAS system.

FabH_Pathway Acetyl_CoA Acetyl-CoA FabH FabH (β-ketoacyl-ACP synthase III) Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Acetoacetyl_ACP Acetoacetyl-ACP FabH->Acetoacetyl_ACP Condensation Elongation Fatty Acid Elongation Cycles Acetoacetyl_ACP->Elongation Inhibitor 2-Aminooxazole/ 2-Aminothiazole Inhibitor Inhibitor->FabH

Caption: Bacterial fatty acid synthesis initiation via FabH.

The enzyme FabH catalyzes the initial condensation step in the FASII pathway. Both 2-aminothiazole and 2-aminooxazole derivatives have been identified as inhibitors of this crucial enzyme, providing a mechanism for their antimycobacterial activity.[2]

Conclusion

The isosteric replacement of a 2-aminothiazole with a 2-aminooxazole is a valuable strategy in drug discovery that can modulate a compound's biological activity and significantly improve its physicochemical and pharmacokinetic properties. While 2-aminothiazoles remain a cornerstone of many successful drug campaigns, the 2-aminooxazole scaffold offers a compelling alternative, particularly when seeking to enhance solubility, improve metabolic stability, and potentially reduce off-target reactivity, without necessarily sacrificing biological potency. The choice between these two isosteres should be guided by a thorough evaluation of the specific therapeutic target and the desired drug-like properties, with the understanding that this seemingly subtle chemical change can have profound pharmacological consequences.

References

2-Aminooxazole: A Validated Bioisostere for 2-Aminothiazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of 2-aminooxazole and 2-aminothiazole scaffolds reveals significant potential for the former as a bioisosteric replacement to improve key drug-like properties. This guide presents a detailed analysis of their comparative physicochemical and biological data, along with standardized experimental protocols and visual representations of relevant biological pathways and experimental workflows.

The 2-aminothiazole moiety is a well-established scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. However, its application can be hampered by certain liabilities, including susceptibility to oxidative metabolism at the sulfur atom and potential for off-target activities, sometimes being flagged as a Pan-Assay Interference Compound (PAINS).[1][2] Bioisosteric replacement, a strategy to substitute one functional group with another that retains similar biological activity while improving other properties, has led researchers to investigate 2-aminooxazole as a viable alternative. This guide provides a data-driven comparison to validate the use of 2-aminooxazole as a bioisostere for 2-aminothiazole.

Physicochemical Properties: Enhancing Solubility and Modulating Lipophilicity

A primary driver for considering the 2-aminooxazole scaffold is its potential to improve physicochemical properties. The replacement of the sulfur atom in the thiazole ring with a more electronegative oxygen atom in the oxazole ring can lead to favorable changes in solubility and lipophilicity.

Experimental data consistently demonstrates that 2-aminooxazole derivatives exhibit significantly increased hydrophilicity and water solubility compared to their 2-aminothiazole counterparts.[3] This is a critical advantage in drug discovery, as poor solubility can hinder absorption, distribution, and overall bioavailability, leading to suboptimal efficacy and formulation challenges.

Property2-Aminothiazole Derivative2-Aminooxazole DerivativeFold ImprovementReference
Kinetic Solubility (pH 7.4 PBS, µM) 27.711.2 (logS = -4.95)~0.4x (decrease)[4]
Kinetic Solubility (Water, µM) 3.01.1 (logS = -5.95)~0.37x (decrease)[4]
Lipophilicity (log k'w) 1.8570.854~2.2x lower[3]
Lipophilicity (log k'w) 1.2510.436~2.9x lower[3]
Water Solubility (log S) -Significantly Increased-[3]

Note: The solubility data from reference[4] shows a decrease for the specific oxazole derivative tested, highlighting that the effect is context-dependent and influenced by other substituents on the scaffold.

Biological Activity: Maintaining Potency Across Therapeutic Areas

A successful bioisosteric replacement must maintain or improve the desired biological activity. Studies comparing analogous pairs of 2-aminooxazole and 2-aminothiazole derivatives have shown that the biological potency is often retained, validating the bioisosteric relationship between the two scaffolds.

Antimycobacterial Activity

In the context of antitubercular drug discovery, 2-aminooxazole derivatives have demonstrated promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to their 2-aminothiazole analogues.[1][2][4] This suggests that the core scaffold interaction with the biological target is not negatively impacted by the sulfur-to-oxygen substitution.

Compound TypeTargetMIC (µg/mL)Reference
2-AminothiazoleM. tuberculosis H37Ra31.25[3]
2-AminooxazoleM. tuberculosis H37Ra62.5[3]
2-AminothiazoleM. tuberculosis H37Ra250[3]
2-AminooxazoleM. tuberculosis H37Ra31.25[3]
Anticancer Activity

The 2-aminothiazole scaffold is a key component of several kinase inhibitors, including the approved drug dasatinib. Research into dasatinib derivatives has shown that 2-aminooxazole-containing analogues exhibit potent antiproliferative activity against chronic myeloid leukemia (CML) K562 cells, with some compounds demonstrating nanomolar inhibitory activity similar to dasatinib itself.[5]

Metabolic Stability: A Key Advantage of the 2-Aminooxazole Scaffold

A significant drawback of the 2-aminothiazole ring is its susceptibility to oxidative metabolism at the sulfur atom, which can lead to rapid clearance and reduced in vivo efficacy.[1][2] The 2-aminooxazole scaffold, lacking this metabolic soft spot, is hypothesized to have improved metabolic stability.

Experimental data from human liver microsome (HLM) stability assays supports this hypothesis, with 2-aminooxazole derivatives generally showing a longer half-life (t1/2) compared to their 2-aminothiazole counterparts.

Compound TypeHLM Half-life (t1/2, min)Reference
2-Aminothiazole11[4]
2-Aminooxazole12[4]
2-Aminothiazole17[4]
2-Aminooxazole23[4]

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below to ensure reproducibility and facilitate the adoption of these assays.

Synthesis of N-Substituted 2-Aminooxazoles

A common synthetic route to N-substituted 2-aminooxazoles involves a two-step process:

  • Condensation: Reaction of an α-bromoacetophenone with urea to form the 2-aminooxazole core.[6][7]

  • Buchwald-Hartwig Cross-Coupling: Palladium-catalyzed cross-coupling of the 2-aminooxazole with an aryl halide to introduce the desired N-substituent.[6][7]

A detailed, step-by-step protocol can be adapted from the supplementary information of the cited literature.

Synthesis of N-Substituted 2-Aminothiazoles (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazoles.[8][9]

  • Reaction: Condensation of an α-haloketone with a thiourea derivative. The reaction is typically carried out in a suitable solvent like ethanol.

Various modifications and catalysts can be employed to improve yields and reaction times.

Kinetic Solubility Assay

This assay is used to determine the solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small volume of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

  • Incubation: Shake the microplate at room temperature for a defined period (e.g., 2 hours).

  • Analysis: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS. The highest concentration at which the compound remains in solution is reported as the kinetic solubility.[1][10][11]

Human Liver Microsomal (HLM) Stability Assay

This in vitro assay assesses the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system. A control reaction without the NADPH-regenerating system is also run.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t1/2 = 0.693/k) can be calculated.[2][3][12]

Visualizing the Rationale and Application

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the bioisosteric replacement strategy, experimental workflows, and a relevant biological signaling pathway.

Bioisosteric_Replacement_Workflow cluster_Discovery Discovery & Optimization cluster_Evaluation Comparative Evaluation cluster_Decision Decision Start Start with 2-Aminothiazole Hit/Lead Identify_Liabilities Identify Liabilities (e.g., Metabolism, Solubility, PAINS) Start->Identify_Liabilities Propose_Bioisostere Propose 2-Aminooxazole Bioisostere Identify_Liabilities->Propose_Bioisostere Synthesis Synthesize Analog Pairs Propose_Bioisostere->Synthesis PhysChem Physicochemical Profiling (Solubility, logP) Synthesis->PhysChem In_Vitro_ADME In Vitro ADME (Metabolic Stability) Synthesis->In_Vitro_ADME Biological_Assay Biological Assay (Potency, Selectivity) Synthesis->Biological_Assay Data_Analysis Analyze Data: Improved Properties? PhysChem->Data_Analysis In_Vitro_ADME->Data_Analysis Biological_Assay->Data_Analysis Validated_Bioisostere Validated Bioisostere: Advance 2-Aminooxazole Series Data_Analysis->Validated_Bioisostere Experimental_Workflows cluster_Solubility Kinetic Solubility Assay cluster_Metabolism Metabolic Stability Assay Sol_Start Compound in 100% DMSO Sol_Dilute Add to Aqueous Buffer Sol_Start->Sol_Dilute Sol_Incubate Incubate (2h, RT) Sol_Dilute->Sol_Incubate Sol_Filter Filter/ Centrifuge Sol_Incubate->Sol_Filter Sol_Analyze LC-MS/MS Analysis Sol_Filter->Sol_Analyze Sol_Result Solubility Value (µM) Sol_Analyze->Sol_Result Met_Start Compound + HLM + Buffer Met_Initiate Add NADPH (Start Reaction) Met_Start->Met_Initiate Met_Incubate Incubate at 37°C (Time Points) Met_Initiate->Met_Incubate Met_Quench Quench with Acetonitrile Met_Incubate->Met_Quench Met_Analyze LC-MS/MS Analysis Met_Quench->Met_Analyze Met_Result Half-life (t1/2, min) Met_Analyze->Met_Result TAM_Kinase_Signaling_Pathway cluster_receptors TAM Receptors cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_stat JAK/STAT Pathway cluster_outcomes Cellular Outcomes AXL AXL PI3K PI3K AXL->PI3K RAS RAS AXL->RAS MerTK MerTK MerTK->PI3K MerTK->RAS JAK JAK MerTK->JAK Tyro3 Tyro3 Tyro3->PI3K Tyro3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration & Invasion ERK->Migration STAT STAT JAK->STAT STAT->Proliferation Immune_Suppression Immune Suppression STAT->Immune_Suppression Aminothiazole_Inhibitor Aminothiazole_Inhibitor Aminothiazole_Inhibitor->AXL Aminothiazole_Inhibitor->MerTK Aminothiazole_Inhibitor->Tyro3

References

A Comparative Analysis of Kinase Inhibition by Oxazole and Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of oxazole and thiazole derivatives as kinase inhibitors. It offers a side-by-side look at their performance, supported by experimental data, to inform drug discovery and development efforts.

The oxazole and thiazole scaffolds are privileged structures in medicinal chemistry, frequently incorporated into kinase inhibitors due to their ability to form key interactions within the ATP-binding site of kinases. Their bioisosteric relationship, where the oxygen of the oxazole is replaced by a sulfur atom in the thiazole, presents a compelling case for comparative analysis. This guide delves into the nuances of their inhibitory activities, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Kinase Inhibition

The inhibitory potency of oxazole and thiazole derivatives can vary significantly based on the specific kinase target and the overall molecular structure. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative oxazole and thiazole-based kinase inhibitors against various kinases.

Compound ClassDerivative ExampleTarget KinaseIC50 (nM)Assay Type
Oxazole MubritinibHER213.45Cell-based
EGFR36Cell-based
Compound 5fHDAC10Biochemical
Thiazole Lapatinib (contains a furan, often compared)HER217.1Cell-based
EGFR7.5Cell-based
Thiazole-based VEGFR-2 InhibitorVEGFR-20.8 - 2.3Biochemical
Thiazole-based GSK-3β InhibitorGSK-3β0.29Biochemical
DabrafenibB-RAF V600E0.8Biochemical

Signaling Pathways Targeted by Oxazole and Thiazole Kinase Inhibitors

Kinase inhibitors containing oxazole and thiazole motifs often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are prominent examples.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Ligand (EGF) Ligand->EGFR Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway

Experimental Protocols

The determination of kinase inhibition potency is reliant on robust and well-defined experimental protocols. Below are methodologies for common in vitro and cell-based assays used to evaluate oxazole and thiazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant Kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • Test Compounds (Oxazole and Thiazole Derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • 96- or 384-well plates (white, opaque)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (control) to the wells.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay determines the effect of the kinase inhibitors on the proliferation of cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., A549 for EGFR, HT-29 for B-RAF)

  • Cell Culture Medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum

  • Test Compounds (Oxazole and Thiazole Derivatives)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and its contents to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells. Calculate the percent inhibition of proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing kinase inhibitors follows a structured workflow, from initial high-throughput screening to detailed characterization of lead compounds.

Kinase_Inhibitor_Workflow cluster_screening Screening & Identification cluster_characterization Characterization & Optimization cluster_preclinical Preclinical Development HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Dose-Response) Hit_ID->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cell_Assay Cell-Based Assays (Proliferation, Target Engagement) Selectivity->Cell_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR In_Vivo In Vivo Efficacy & Pharmacokinetics SAR->In_Vivo

Kinase Inhibitor Screening Workflow

A Comparative Analysis of the Physicochemical Properties of 2-Aminooxazole and 2-Aminothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced physicochemical properties of bioactive scaffolds is paramount. This guide provides a detailed comparison of 2-aminooxazole and 2-aminothiazole, two heterocyclic amines that serve as crucial building blocks in medicinal chemistry. The following sections present a comprehensive analysis of their key physicochemical parameters, supported by experimental data and detailed methodologies.

The 2-aminothiazole motif is a well-established "privileged structure" in drug discovery, frequently incorporated into compounds targeting a wide array of therapeutic targets.[1] Its bioisostere, 2-aminooxazole, is also gaining significant attention, particularly in the development of novel antitubercular agents.[2][3] The substitution of the sulfur atom in the thiazole ring with an oxygen atom to form an oxazole can lead to notable differences in physicochemical properties, which in turn affect the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]

Physicochemical Property Comparison

A summary of the key physicochemical properties of 2-aminooxazole and 2-aminothiazole is presented below. These values represent a compilation of data from various sources and highlight the similarities and differences between these two important heterocyclic compounds.

Property2-Aminooxazole2-Aminothiazole
Molecular Formula C₃H₄N₂OC₃H₄N₂S
Molecular Weight ( g/mol ) 84.08[4]100.14[5]
Melting Point (°C) 90-95[4]86-93[6][7]
Boiling Point (°C) 186.7 ± 23.0[4]Decomposes[5]
pKa Not available5.36 (at 20°C)[8]
logP (calculated) -0.2[9]0.4[5]
Water Solubility SolubleSoluble in water, alcohols, and diethyl ether.[6]
Appearance White solid[4]Light brown crystals or brown granular solid.[5]

Experimental Protocols

The determination of the physicochemical properties listed above relies on standardized experimental protocols. Below are detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point of a solid is a measure of its purity and is determined as a range of temperatures from the initial to the complete melting of the substance.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus, which slowly heats the sample.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded.

  • A sharp melting range (typically 1-2°C) is indicative of a pure compound.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like 2-aminothiazole, it refers to the pKa of its conjugate acid.

Methodology (Potentiometric Titration):

  • A known concentration of the compound is dissolved in a suitable solvent (e.g., water).

  • A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution.

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a flask.

  • The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Crystal Structure Determination

X-ray crystallography is a powerful technique used to determine the three-dimensional arrangement of atoms within a crystal.

Methodology (Single-Crystal X-ray Diffraction):

  • A high-quality single crystal of the compound is grown.

  • The crystal is mounted on a goniometer and placed in a beam of X-rays.

  • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.[10]

  • The intensities and positions of the diffracted beams are recorded by a detector.[10]

  • This data is then used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined and the molecular structure can be modeled.[11]

Role in Drug Discovery and Development

Both 2-aminooxazole and 2-aminothiazole are considered privileged scaffolds in drug discovery due to their ability to interact with a wide range of biological targets. Their structural and electronic properties allow them to serve as versatile starting points for the synthesis of diverse compound libraries with a wide spectrum of biological activities.

G Logical Relationship of 2-Aminooxazole and 2-Aminothiazole in Drug Discovery cluster_scaffolds Privileged Scaffolds cluster_development Drug Development Pipeline cluster_applications Therapeutic Applications 2-Aminooxazole 2-Aminooxazole Lead_Generation Lead Generation 2-Aminooxazole->Lead_Generation 2-Aminothiazole 2-Aminothiazole 2-Aminothiazole->Lead_Generation Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials Anticancer Anticancer Clinical_Trials->Anticancer Anti-inflammatory Anti-inflammatory Clinical_Trials->Anti-inflammatory Antitubercular Antitubercular Clinical_Trials->Antitubercular Neuroprotective Neuroprotective Clinical_Trials->Neuroprotective

References

The Rise of the Oxazole: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Aminooxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the search for novel molecular scaffolds with improved therapeutic profiles is a perpetual endeavor. In this context, 2-aminooxazole derivatives have emerged as a compelling class of compounds, often serving as bioisosteres of the well-explored 2-aminothiazoles. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-aminooxazole-based compounds against their thiazole counterparts and other alternatives, supported by experimental data and detailed methodologies.

The isosteric replacement of the sulfur atom in the 2-aminothiazole ring with an oxygen atom to form a 2-aminooxazole core can lead to significant improvements in physicochemical properties, such as increased aqueous solubility, without compromising, and in some cases enhancing, biological activity.[1][2] This has sparked growing interest in their potential as anticancer and antimicrobial agents.

In Vitro Efficacy: A Tale of Two Scaffolds

The in vitro activity of 2-aminooxazole derivatives has been extensively evaluated against a range of cancer cell lines and microbial pathogens. Comparative studies have demonstrated that these compounds often exhibit potency comparable to or greater than their 2-aminothiazole analogues.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of 2-aminooxazole derivatives. For instance, dasatinib-inspired 2-aminooxazole compounds have shown potent nanomolar inhibitory activity against the chronic myeloid leukemia cell line K562, with a performance similar to their 2-aminothiazole counterparts and superior to imatinib.[3]

Compound TypeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Aminooxazole DerivativeK562 (Chronic Myeloid Leukemia)Nanomolar rangeDasatinibSimilar
2-Aminooxazole DerivativeHeLa (Cervical Cancer)52.43--
2-Aminothiazole DerivativeK562 (Chronic Myeloid Leukemia)Nanomolar rangeDasatinibSimilar
2-Aminothiazole DerivativeHeLa (Cervical Cancer)31.20--

Table 1: Comparative in vitro anticancer activity of 2-aminooxazole and 2-aminothiazole derivatives.

Antimicrobial Activity

In the realm of infectious diseases, 2-aminooxazole-based compounds have demonstrated significant potential. A chlorinated derivative, AB15, exhibited promising activity against multidrug-resistant Acinetobacter baumannii, with a minimum inhibitory concentration (MIC) ranging from 15.63 to 62.5 µM.[1] Notably, isosteric replacement of 2-aminothiazole with 2-aminooxazole has been shown to significantly increase hydrophilicity and water solubility, which are desirable properties for drug candidates.[2][4]

CompoundTarget OrganismMIC (µg/mL)Comparison CompoundMIC (µg/mL)
2-Aminooxazole DerivativesMycobacterium tuberculosis H37Ra3.13 (best)2-Aminothiazole DerivativesSimilar activity
AB15 (2-Aminooxazole derivative)Acinetobacter baumannii (MDR)15.63 - 62.5 µM--
2-Aminothiazole DerivativesStaphylococcus aureus4 - 16--

Table 2: Comparative in vitro antimicrobial activity of 2-aminooxazole and 2-aminothiazole derivatives.

In Vivo Efficacy: Emerging Evidence

While in vitro data is abundant, in vivo studies on 2-aminooxazole compounds are still emerging. However, initial findings are promising and suggest a favorable safety and efficacy profile.

A notable in vivo study utilized the invertebrate model Galleria mellonella to assess the toxicity and efficacy of the 2-aminooxazole derivative AB15. The compound demonstrated low toxicity with a lethal dose 50 (LD50) greater than 500 mg/kg of body weight.[1] Furthermore, AB15 showed a synergistic effect with the antibiotic colistin against multidrug-resistant A. baumannii.[1]

Although direct in vivo comparisons in mammalian models are limited for 2-aminooxazoles, studies on the closely related 2-aminobenzothiazole scaffold provide valuable insights. For instance, 2-aminobenzothiazole derivatives have demonstrated significant tumor growth inhibition in murine xenograft models of human cancer.[5] Given the bioisosteric relationship, it is plausible that 2-aminooxazole derivatives could exhibit similar or enhanced in vivo efficacy with potentially improved pharmacokinetic profiles due to their higher solubility.

CompoundAnimal ModelApplicationKey Findings
AB15 (2-Aminooxazole derivative)Galleria mellonella larvaeAntibacterialLD50 > 500 mg/kg; Potentiates colistin activity.[1]
2-Aminobenzothiazole derivativeMurine Xenograft ModelAnticancerSignificant tumor growth inhibition.[5]

Table 3: In vivo efficacy of a 2-aminooxazole derivative and a related 2-aminobenzothiazole compound.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HeLa, K562) in 96-well plates at a density of 5x10^3 to 1x10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminooxazole or 2-aminothiazole compounds and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., according to EUCAST or CLSI guidelines).

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Toxicity and Efficacy in Galleria mellonella
  • Toxicity Assessment (LD50): Inject cohorts of G. mellonella larvae with increasing doses of the test compound. Monitor survival over a set period (e.g., 72 hours) to determine the LD50 value.

  • Efficacy Study: Infect larvae with a lethal dose of the target pathogen. After a specified time, administer the test compound (alone or in combination with an antibiotic). Monitor larval survival over time compared to control groups (untreated, antibiotic alone).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 2-aminooxazole and related compounds stem from their interaction with various cellular targets and signaling pathways.

Anticancer Mechanism

In cancer, these compounds often act as kinase inhibitors, disrupting signaling cascades crucial for cell proliferation and survival. For instance, dasatinib derivatives target the BCR-ABL kinase in chronic myeloid leukemia. Other 2-aminothiazole derivatives have been shown to inhibit pathways such as PI3K/Akt/mTOR and Aurora kinase.[6][7]

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-Aminooxazole/ -thiazole Cmpd. Compound->PI3K Compound->mTOR experimental_workflow Synthesis Compound Synthesis (e.g., Buchwald-Hartwig) InVitro In Vitro Screening (MIC/IC50) Synthesis->InVitro Toxicity In Vitro Toxicity (e.g., MTT on normal cells) InVitro->Toxicity InVivo_Tox In Vivo Toxicity (e.g., G. mellonella LD50) InVitro->InVivo_Tox InVivo_Eff In Vivo Efficacy (Animal Model) InVivo_Tox->InVivo_Eff Lead_Opt Lead Optimization InVivo_Eff->Lead_Opt

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Aminooxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a critical step in the journey from a promising compound to a viable therapeutic. The 2-aminooxazole scaffold has emerged as a valuable pharmacophore in the design of novel kinase inhibitors. However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge in achieving target specificity. This guide provides a comparative analysis of the cross-reactivity profiles of hypothetical 2-aminooxazole derivatives, offering insights into how subtle structural modifications can influence their selectivity across the human kinome. The data presented herein is illustrative, based on established methodologies, to provide a framework for evaluating novel chemical entities.

The development of targeted therapies often involves the strategic design of molecules that can selectively inhibit key signaling nodes, such as protein kinases. The 2-aminooxazole core, a bioisostere of the well-known 2-aminothiazole found in successful drugs like Dasatinib, is of growing interest in medicinal chemistry.[1] While potent on-target activity is essential, off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, comprehensive cross-reactivity profiling is an indispensable component of the preclinical evaluation of any new kinase inhibitor.

Comparative Cross-Reactivity Analysis

To illustrate the impact of chemical substitutions on selectivity, we present a hypothetical dataset for three 2-aminooxazole derivatives: Compound A (unsubstituted), Compound B (with a methyl substitution), and Compound C (with a trifluoromethyl substitution). Their inhibitory activity was assessed against a panel of 10 representative kinases at a concentration of 1 µM. For comparison, we have included data for the 2-aminothiazole-containing drug, Dasatinib , known for its broad-spectrum kinase inhibition.

Target KinaseKinase GroupCompound A (% Inhibition @ 1µM)Compound B (% Inhibition @ 1µM)Compound C (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)
ABL1 TK98 99 95 99
SRC TK95 97 92 98
LCK TK88928596
FLT3 TK75856590
VEGFR2 TK60705085
EGFR TK45553070
AURKA Ser/Thr30401560
CDK2 Ser/Thr25351055
p38α Ser/Thr2028850
ROCK1 Ser/Thr1522545

TK: Tyrosine Kinase

IC50 Determination for Primary Targets and Significant Off-Targets

Following the initial screen, IC50 values were determined for the primary intended target (ABL1) and a significant off-target (FLT3) to quantify the potency and selectivity of each compound.

CompoundABL1 IC50 (nM)FLT3 IC50 (nM)Selectivity (FLT3/ABL1)
Compound A515030
Compound B28040
Compound C1050050
Dasatinib12020

Experimental Protocols

The following protocols are representative of the methodologies used to generate the cross-reactivity data.

Kinase Selectivity Profiling (KINOMEscan™)

The cross-reactivity of the 2-aminooxazole derivatives was assessed using a competitive binding assay, such as the KINOMEscan™ platform.[2][3][4][5]

Principle: This assay quantifies the ability of a compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of kinase that remains bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

Procedure:

  • A panel of human kinases, each tagged with a unique DNA identifier, is used.

  • The test compound is incubated with the kinase panel in the presence of an immobilized ligand that binds to the active site of most kinases.

  • Kinases that are not inhibited by the test compound will bind to the immobilized ligand.

  • The mixture is washed to remove unbound components.

  • The amount of each kinase bound to the solid support is quantified by qPCR.

  • Results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger inhibition.

IC50 Determination (Biochemical Kinase Assay)

The half-maximal inhibitory concentration (IC50) for selected kinases was determined using a biochemical assay that measures the phosphorylation of a substrate.

Principle: The assay measures the activity of a purified kinase by detecting the amount of phosphorylated substrate produced. The inhibition of this activity by the test compound is measured at various concentrations to determine the IC50.

Procedure:

  • The purified kinase and its specific substrate are incubated in a reaction buffer containing ATP.

  • The test compound is added in a series of dilutions (typically 10-point dose-response).

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., ELISA) or a luminescence-based ATP detection assay.

  • The data is plotted as the percentage of kinase activity versus the logarithm of the compound concentration, and the IC50 value is calculated using non-linear regression analysis.

Visualizing Workflows and Pathways

To better understand the processes involved in cross-reactivity studies and the biological context of kinase inhibition, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cross-Reactivity Profiling start Synthesize 2-Aminooxazole Derivatives screen Single-Dose Kinome Screen (e.g., 1 µM) start->screen analyze Identify On- and Off-Target Hits screen->analyze dose_response IC50 Determination for Selected Kinases analyze->dose_response cellular_assays Cellular Target Engagement & Phenotypic Assays dose_response->cellular_assays sar Structure-Activity Relationship (SAR) Analysis cellular_assays->sar end Lead Optimization sar->end signaling_pathway Simplified ABL1 Signaling Pathway bcr_abl BCR-ABL1 (Oncogenic Fusion) stat5 STAT5 bcr_abl->stat5 pi3k PI3K bcr_abl->pi3k ras RAS bcr_abl->ras abl1 ABL1 src_family SRC Family Kinases src_family->stat5 proliferation Cell Proliferation & Survival stat5->proliferation akt AKT pi3k->akt akt->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor 2-Aminooxazole Inhibitor inhibitor->bcr_abl Inhibition inhibitor->src_family Off-Target Inhibition

References

Head-to-head comparison of different synthetic routes to 2-aminooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 2-aminooxazole scaffold is a privileged structure due to its presence in numerous biologically active compounds. The efficient and versatile synthesis of this heterocyclic core is therefore of significant interest. This guide provides a head-to-head comparison of three prominent synthetic routes to 2-aminooxazole and its derivatives, offering quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

At a Glance: Comparison of Synthetic Routes

The selection of an optimal synthetic route to a target 2-aminooxazole derivative depends on several factors, including the desired substitution pattern, required scale, and available starting materials. The following table summarizes the key performance indicators for three distinct and widely employed methodologies.

ParameterRoute 1: α-Haloketone & UreaRoute 2: Glycolaldehyde & CyanamideRoute 3: Buchwald-Hartwig N-Arylation
Starting Materials α-Haloketone, UreaGlycolaldehyde, Cyanamide2-Aminooxazole, Aryl Halide/Triflate
Product Scope 4-Substituted-2-aminooxazolesUnsubstituted or simple 2-aminooxazolesN-Aryl-2-aminooxazoles
Typical Yield 45-56%[1]Up to 94% (2-AO and its hydrate)[2]16-50%[1][3]
Reaction Temperature 80-120 °C[1]23 °C[2]110-130 °C[3][4]
Reaction Time 3 minutes - 18 hours[1]19 hours[2]3 - 5 hours[4]
Key Reagents DMF (solvent)Phosphate buffer (pH 8)[2]Palladium catalyst, Ligand, Base
Advantages Readily available starting materials, good for 4-aryl substitution.Mild reaction conditions, high potential yield for the core structure.Excellent for introducing diverse aryl groups on the amino nitrogen.
Disadvantages Can require elevated temperatures or microwave irradiation.Primarily demonstrated in a prebiotic context, may require optimization for general lab use.Requires a palladium catalyst and specific ligands, which can be costly.

Synthetic Pathways Overview

The following diagram illustrates the logical flow of the three compared synthetic routes to access different classes of 2-aminooxazole derivatives.

Synthetic_Routes cluster_0 Starting Materials A α-Haloketone R1 Route 1: Condensation A->R1 B Urea B->R1 C Glycolaldehyde R2 Route 2: Cyclization C->R2 D Cyanamide D->R2 E 2-Aminooxazole R3 Route 3: Buchwald-Hartwig Coupling E->R3 F Aryl Halide/Triflate F->R3 P1 4-Substituted-2-aminooxazole R1->P1 P2 2-Aminooxazole R2->P2 P3 N-Aryl-2-aminooxazole R3->P3 P1->E Can be a starting material for Route 3

Caption: Synthetic pathways to 2-aminooxazole derivatives.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on literature procedures and should be adapted and optimized for specific substrates and laboratory conditions.

Route 1: Synthesis of 4-(p-tolyl)oxazol-2-amine from 2-Bromo-1-(p-tolyl)ethan-1-one and Urea[1]

This two-step procedure first involves the synthesis of a 4-substituted-2-aminooxazole, which can then be further functionalized.

Step 1: Condensation of α-Bromoacetophenone with Urea

  • Materials:

    • 2-Bromo-1-(p-tolyl)ethan-1-one (α-bromo-4'-methylacetophenone)

    • Urea

    • Dimethylformamide (DMF)

  • Procedure:

    • In a microwave reactor vessel, combine 2-bromo-1-(p-tolyl)ethan-1-one (1 equivalent) and urea (10 equivalents).

    • Add DMF as the solvent.

    • Irradiate the mixture in the microwave reactor at 120 °C for 3 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(p-tolyl)oxazol-2-amine.

  • Expected Yield: ~56%[1]

Route 2: Synthesis of 2-Aminooxazole from Glycolaldehyde and Cyanamide[2]

This method, primarily explored in the context of prebiotic chemistry, provides a direct route to the core 2-aminooxazole structure under mild conditions.

  • Materials:

    • Glycolaldehyde

    • Cyanamide

    • Phosphate buffer (pH 8)

  • Procedure:

    • Prepare a solution of glycolaldehyde (50 mM) and cyanamide (50 mM) in a phosphate buffer (200 mM, pH 8).

    • Incubate the mixture at 23 °C for 19 hours.

    • The formation of 2-aminooxazole and its hydrate can be monitored by 1H-NMR spectroscopy.

    • Purification can be achieved by preparative high-performance liquid chromatography (HPLC).

  • Expected Yield: 29% 2-aminooxazole and 65% of its hydrate.[2]

Route 3: Buchwald-Hartwig N-Arylation of 4-(p-tolyl)oxazol-2-amine with 4-Bromotoluene[1]

This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-aryl-2-aminooxazoles.

  • Materials:

    • 4-(p-tolyl)oxazol-2-amine (1 equivalent)

    • 4-Bromotoluene (0.5 equivalents)

    • X-Phos Pd G2 (palladium catalyst, 0.1 equivalents)

    • Sodium tert-butoxide (t-BuONa, 1 equivalent)

    • Toluene

    • tert-Butanol (t-BuOH)

  • Procedure:

    • In a microwave reactor vessel, combine 4-(p-tolyl)oxazol-2-amine, 4-bromotoluene, X-Phos Pd G2, and sodium tert-butoxide.

    • Add a mixture of toluene and tert-butanol as the solvent.

    • Irradiate the mixture in the microwave reactor at 130 °C for 15 minutes.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Yield: ~16%[1] (Note: Yields can be significantly higher with other aryl halides and optimized conditions).[3][4]

Conclusion

The synthesis of 2-aminooxazoles can be approached through several effective strategies, each with its own set of advantages and limitations. The condensation of α-haloketones with urea provides a reliable route to 4-substituted derivatives from readily available starting materials. The reaction of glycolaldehyde and cyanamide offers a mild and potentially high-yielding method for the synthesis of the parent 2-aminooxazole, although it may require further optimization for routine laboratory use. For the synthesis of N-aryl substituted 2-aminooxazoles, the Buchwald-Hartwig amination stands out as a versatile and powerful tool, enabling the introduction of a wide array of aromatic substituents. The choice of the most suitable method will ultimately be guided by the specific synthetic target and the resources available to the researcher.

References

Confirming the Structure of 1,3-Oxazol-2-amine Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of molecular structure is a cornerstone of chemical research. In the synthesis of novel compounds, particularly heterocyclic systems like 1,3-oxazol-2-amine derivatives which are prevalent in medicinal chemistry, rigorous structural elucidation is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques are indispensable for definitive structural assignment. This guide provides a comparative overview of 2D NMR spectroscopy against other common analytical techniques, supported by experimental data and detailed protocols for the structural confirmation of this compound derivatives.

Structural Confirmation using 2D NMR Spectroscopy

2D NMR spectroscopy provides through-bond correlation of nuclei, allowing for the unequivocal assembly of a molecule's carbon-hydrogen framework. The most common and powerful techniques for this purpose are COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[1]

A representative example for illustrating the power of 2D NMR is the structural elucidation of 4-(4-chlorophenyl)-1,3-oxazol-2-amine . The following sections detail the expected correlations and data presentation for this molecule.

Data Presentation: 2D NMR Analysis of 4-(4-chlorophenyl)-1,3-oxazol-2-amine

The following tables summarize the quantitative data obtained from 1D and 2D NMR experiments. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments

Position¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
2-~158.0
4-~135.0
5~7.50 (s)~120.0
1'-~130.0
2'/6'~7.80 (d)~128.0
3'/5'~7.40 (d)~129.0
4'-~133.0
-NH₂~5.50 (br s)-

Table 2: Key 2D NMR Correlations

ExperimentProton (¹H)Correlated Nucleus (¹H or ¹³C)Correlation Type
COSY H-2'/H-6'H-3'/H-5'³JHH (vicinal coupling)
HSQC H-5C-5¹JCH (direct bond)
H-2'/H-6'C-2'/C-6'¹JCH (direct bond)
H-3'/H-5'C-3'/C-5'¹JCH (direct bond)
HMBC H-5C-2, C-4²JCH, ³JCH
H-2'/H-6'C-4, C-4', C-3'/C-5'²JCH, ³JCH
H-3'/H-5'C-1', C-2'/C-6'²JCH, ³JCH
-NH₂C-2²JCH

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

2D NMR Spectroscopy

Sample Preparation: Approximately 10-15 mg of the this compound derivative is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[2]

Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.[3]

Acquisition Parameters:

  • COSY: The experiment is performed using a standard pulse sequence. Key parameters include a spectral width of 10-12 ppm in both dimensions, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).[2]

  • HSQC: The experiment is optimized for a one-bond ¹H-¹³C coupling constant (¹JCH) of approximately 145 Hz. The spectral width in the ¹H dimension is 10-12 ppm, and in the ¹³C dimension is 160-200 ppm.[2]

  • HMBC: The experiment is optimized for long-range ¹H-¹³C coupling constants (ⁿJCH) of 8-10 Hz. The spectral widths are similar to the HSQC experiment.[2]

Processing: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin). This typically involves Fourier transformation, phase correction, and baseline correction.

Alternative Analytical Techniques

While 2D NMR is the gold standard for complete structure elucidation, other techniques provide complementary and confirmatory data.

  • Mass Spectrometry (MS):

    • Protocol: High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

    • Data: Provides the accurate mass of the molecular ion, which is used to determine the elemental composition. Fragmentation patterns can offer clues about the molecular structure. The mass spectrometric behavior of 2-aminooxazoles is influenced by the electron-donating amino group.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Protocol: The spectrum is typically recorded using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet. A small amount of the solid sample is placed on the ATR crystal, or mixed with KBr powder and pressed into a thin disk.

    • Data: Provides information about the functional groups present in the molecule. For this compound derivatives, characteristic vibrational bands include N-H stretching of the amine group (~3400-3200 cm⁻¹), C=N stretching of the oxazole ring (~1650 cm⁻¹), and C-O-C stretching (~1100 cm⁻¹).

Comparison of Analytical Techniques

Table 3: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity and complete molecular structure.Unambiguous structure determination.Lower sensitivity, requires more sample, longer acquisition times.
Mass Spectrometry (HRMS) Elemental composition and molecular weight.High sensitivity, requires very small sample amounts.Does not provide direct information on atomic connectivity for isomers.
FTIR Spectroscopy Presence of functional groups.Fast, simple, and inexpensive.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise 3D structure of a single crystal.Definitive structural confirmation.Requires a suitable single crystal, which can be difficult to obtain.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for 2D NMR analysis and the key correlations for structural elucidation.

experimental_workflow Experimental Workflow for 2D NMR Analysis cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_processing Data Processing & Analysis Sample This compound Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Acquire_1D 1D NMR (¹H, ¹³C) NMR_Spectrometer->Acquire_1D Acquire_2D 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->Acquire_2D Process_Data Fourier Transform & Phasing Acquire_1D->Process_Data Acquire_2D->Process_Data Analyze_Spectra Spectral Analysis Process_Data->Analyze_Spectra Structure_Elucidation Structure Elucidation Analyze_Spectra->Structure_Elucidation

2D NMR Experimental Workflow

nmr_correlations Key 2D NMR Correlations for 4-(4-chlorophenyl)-1,3-oxazol-2-amine cluster_structure Molecular Structure H5 H-5 C5 C-5 H5->C5 ¹JCH C4 C-4 H5->C4 ²JCH C2 C-2 H5->C2 ³JCH NH2 -NH₂ NH2->C2 ²JCH C1prime C-1' H2prime H-2'/6' H2prime->C4 ³JCH C2prime C-2'/6' H2prime->C2prime ¹JCH H3prime H-3'/5' H2prime->H3prime ³JHH C4prime C-4' H2prime->C4prime ³JCH H3prime->C1prime ²JCH C3prime C-3'/5' H3prime->C3prime ¹JCH

2D NMR Correlation Map

References

Safety Operating Guide

Navigating the Safe Disposal of 1,3-Oxazol-2-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1,3-Oxazol-2-amine, ensuring the protection of personnel and the environment.

Immediate Safety and Spill Response

In the event of a spill, immediate and correct action is critical to mitigate risks.

Emergency Spill Protocol:

  • Evacuate and Ventilate : Immediately clear the area of the spill and ensure the space is well-ventilated. If possible, work within a chemical fume hood.

  • Personal Protective Equipment (PPE) : Don appropriate PPE, including protective gloves, clothing, and eye/face protection.

  • Containment and Absorption : For small spills, use an inert absorbent material to contain the substance.

  • Collection : Carefully gather the absorbed material and place it into a clearly labeled, sealed container designated for hazardous waste.

  • Decontamination : Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials must also be treated as hazardous waste.

  • Environmental Protection : Under no circumstances should the chemical or its waste be allowed to enter drains or waterways.

Proper Disposal Procedures for this compound

Adherence to institutional and regulatory guidelines is paramount for the disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols.

Step-by-Step Disposal Guide:

  • Waste Classification and Segregation :

    • Classify waste containing this compound as hazardous chemical waste.

    • Store this waste in a dedicated, sealed, and clearly labeled container.[1] Do not mix with other waste streams unless explicitly approved by your EHS office.[1]

  • Containerization :

    • Select a chemically compatible and leak-proof container with a secure lid.[1][2] The original container may be suitable if it is in good condition.[2]

    • Ensure the exterior of the container is clean and free of contamination.[2]

  • Labeling :

    • Clearly label the container with the words "Hazardous Waste."

    • Include the full chemical name: "this compound" and its CAS number (4570-45-0).

    • Indicate the concentration and the date of accumulation.

  • Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2]

    • The storage area should be a well-ventilated, cool, and dry location, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Disposal Request :

    • Once the container is full or ready for disposal, submit a hazardous material pickup request to your institution's EHS or waste management department.

Hazard and Safety Information

Below is a summary of the known hazards associated with oxazole derivatives, based on available safety data sheets.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[3]Wash hands thoroughly after handling. Wear protective gloves.[4][5]
Eye Irritation Causes serious eye irritation.[3]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[4][5]
Respiratory Irritation May cause respiratory irritation.[3]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[4][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Generation of This compound Waste B Is the waste container properly labeled as 'Hazardous Waste'? A->B C Label container with: 'Hazardous Waste' 'this compound' CAS: 4570-45-0 Concentration & Date B->C No D Is the container chemically compatible, sealed, and in good condition? B->D Yes C->D E Transfer waste to a suitable container. D->E No F Store in a designated, ventilated Satellite Accumulation Area (SAA). D->F Yes E->F G Is the container full or ready for disposal? F->G G->F No H Submit a hazardous waste pickup request to EHS. G->H Yes I End: Await professional disposal. H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Oxazol-2-amine. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper management of this chemical.

Essential Safety and Handling Protocols

Handling this compound requires stringent safety measures due to its potential health hazards. The compound is known to cause skin, eye, and respiratory irritation. It may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Therefore, all handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound:

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary, especially when handling the powdered form, to prevent inhalation of dust particles.[1]

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are required to protect against splashes and airborne particles.

  • Hand Protection: Wear compatible, chemical-resistant gloves. Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a significant spill, chemical-resistant coveralls may be necessary.

Chemical Properties and Hazard Information

A summary of key quantitative data for this compound is provided in the table below. It is important to note that specific occupational exposure limits (OELs) for this compound have not been established. Therefore, it is crucial to minimize exposure and handle it as a hazardous substance.

PropertyValueSource
Molecular Formula C₃H₄N₂O[2]
Molecular Weight 84.08 g/mol [2]
Appearance Off-White to Pale Yellow Solid[2]
Melting Point 93-95 °C[2]
Boiling Point 186.7 ± 23.0 °C (Predicted)[2]
Density 1.241 ± 0.06 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C[2]
Solubility Soluble in DMSO, Slightly Soluble in Ethyl Acetate[2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]

Procedural Step-by-Step Guidance

Operational Plan for Handling this compound
  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible.[1][3]

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Don the appropriate personal protective equipment as outlined above.

  • Handling:

    • When weighing the solid, do so in a manner that minimizes dust generation.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of this compound tightly closed when not in use.[1]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]

    • The recommended storage temperature is between 2-8°C.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Collect liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.

  • Disposal Procedure:

    • Do not dispose of this compound down the drain or in regular trash.

    • Arrange for the disposal of hazardous waste through a licensed and approved professional waste disposal service.[1]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[3]

Emergency Procedures

In Case of Exposure
  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

In Case of a Spill
  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Control: Prevent the spill from spreading.

  • Personal Protection: Do not attempt to clean up the spill without the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.

  • Clean-up: Use an inert absorbent material to clean up the spill. Place the absorbed material and any contaminated items into a sealed, labeled container for hazardous waste disposal.[1][4]

  • Decontaminate: Decontaminate the spill area with an appropriate cleaning agent.

  • Report: Report the spill to the appropriate safety officer or supervisor.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Experiment Phase cluster_disposal 4. Disposal prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials & Reagents prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound (Minimize Dust) don_ppe->weigh Proceed to Handling dissolve Prepare Solution (If Applicable) weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate Experiment Complete dispose_waste Segregate & Label Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe store_waste Store Waste Securely dispose_waste->store_waste wash_hands Wash Hands Thoroughly remove_ppe->wash_hands professional_disposal Arrange Professional Waste Disposal store_waste->professional_disposal spill Spill Response exposure Exposure Response

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Oxazol-2-amine
Reactant of Route 2
1,3-Oxazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.